Product packaging for 2-Isopropylphenol(Cat. No.:CAS No. 25168-06-3)

2-Isopropylphenol

Cat. No.: B7770328
CAS No.: 25168-06-3
M. Wt: 136.19 g/mol
InChI Key: CRBJBYGJVIBWIY-UHFFFAOYSA-N
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Description

O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water.
2-isopropylphenol is a member of the class of phenols carrying an isopropyl group at position 2. It derives from a hydride of a cumene.
This compound is a natural product found in Thujopsis dolabrata and Haplopappus foliosus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B7770328 2-Isopropylphenol CAS No. 25168-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylphenol
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InChI

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3
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InChI Key

CRBJBYGJVIBWIY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1O
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Molecular Formula

C9H12O
Record name O-ISOPROPYL PHENOL
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DSSTOX Substance ID

DTXSID2044391
Record name 2-Isopropylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour
Record name O-ISOPROPYL PHENOL
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Boiling Point

417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg
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Flash Point

220 °F (USCG, 1999)
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Solubility

slightly soluble in water, miscible (in ethanol)
Record name 2-Isopropylphenol
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Density

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999
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CAS No.

88-69-7, 25168-06-3
Record name O-ISOPROPYL PHENOL
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Record name Phenol, 2-(1-methylethyl)-
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Record name Isopropylphenol
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Record name 2-ISOPROPYLPHENOL
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Melting Point

62.6 °F (USCG, 1999), 15 - 16 °C
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Foundational & Exploratory

2-Isopropylphenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isopropylphenol (B134262)

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identity

This compound, also known as o-cumenol, is an organic compound classified as a member of the phenols.[1][2] It consists of a phenol (B47542) ring substituted with an isopropyl group at the ortho position.[1][2]

IdentifierValue
IUPAC Name 2-propan-2-ylphenol[1]
CAS Number 88-69-7[1]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
SMILES String CC(C)c1ccccc1O
InChI Key CRBJBYGJVIBWIY-UHFFFAOYSA-N
Synonyms o-Isopropylphenol, o-Cumenol, 2-(1-Methylethyl)phenol, o-Hydroxycumene[1][3]

Physicochemical Properties

This compound is a light-yellow liquid with a characteristic medicinal or creosote-like odor.[1][2] It is less dense than water and is insoluble in water, but soluble in organic solvents like alcohol and toluene.[1][4]

PropertyValue
Melting Point 12-16 °C[2]
Boiling Point 212-213 °C[2]
Density 1.012 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.526[2]
Vapor Pressure <0.05 mmHg at 25 °C
Flash Point 107 °C (closed cup)
Water Solubility Insoluble[1][2]
pKa (Strongest Acidic) 10.5[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.21 - 7.05m2HAr-H
6.94 - 6.73m2HAr-H
4.76s1HOH
3.21septet1HCH
1.26d6HCH₃

Note: Data obtained in CDCl₃ solvent.[6][7] Peak assignments are inferred from the chemical structure and typical chemical shifts.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule.

Chemical Shift (ppm)
152.56
134.69
126.68
126.46
121.13
115.42
26.90
22.59

Note: Data obtained in CDCl₃ solvent.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
~3200O-H stretch (broad, indicating hydrogen bonding)[4]
3050-3020Aromatic C-H stretch
2960-2870Aliphatic C-H stretch
1600–1450Aromatic C=C stretches[4]
1250-1180C-O stretch (phenol)

Note: Assignments are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity
13630.20% (M⁺)
12199.99% ([M-CH₃]⁺)
10328.10%
60.529.80%
3928.00%

Note: Data corresponds to Electron Ionization (EI) mass spectrometry.[1]

Experimental Protocols

Synthesis

A common method for the industrial production of this compound is the alkylation of phenol.[8][9]

  • Reactants : Phenol and an alkylating agent such as propylene (B89431) or isopropanol.[10][11]

  • Catalyst : An acid catalyst is typically used. Examples include amorphous aluminosilicate[10], aluminum phenolate[8][9], or a diethyl ether complex of boron trifluoride in a phosphoric acid diluent.[11]

  • Reaction Conditions : The reaction is generally carried out at elevated temperatures, for instance between 70-90 °C when using the boron trifluoride catalyst.[11]

  • Procedure Outline :

    • Phenol and the chosen catalyst are charged into a suitable reactor.

    • The alkylating agent (propylene or isopropanol) is introduced into the reactor.

    • The reaction mixture is heated to the desired temperature and maintained under pressure.

    • After the reaction is complete, the catalyst is separated from the product mixture.

    • The crude product is then purified.

Purification

The primary method for purifying this compound from the reaction mixture is vacuum distillation or rectification .[9] This technique separates compounds based on their differences in boiling points. Unreacted phenol and other byproducts can be effectively removed to yield a product with high purity (over 97%).[9]

Analytical Methods

Several analytical techniques are employed for the detection and quantification of this compound.[12]

  • Gas Chromatography (GC) : A widely used technique for separating and analyzing volatile compounds. It can be used to determine the purity of this compound and to quantify it in various matrices.[12]

  • High-Performance Liquid Chromatography (HPLC) : This method is suitable for the separation and analysis of non-volatile or thermally labile compounds.[12]

  • Mass Spectrometry (MS) : Often coupled with GC (GC-MS), it provides high sensitivity and selectivity for the identification and quantification of this compound.[1][12]

  • Spectroscopic Methods : As detailed above, NMR (¹H and ¹³C) and IR spectroscopy are essential for structural confirmation and identification.[12]

Biological Activity and Research Applications

This compound has been investigated for its biological activities, particularly its interaction with various nuclear receptors. Studies have explored its ability to activate the estrogen receptor (ER), androgen receptor (AR), progesterone (B1679170) receptor (PR), and estrogen-related receptor (ERR).[2] It is also known to be catabolized through a meta-cleavage pathway in certain bacteria. Furthermore, as an analog of propofol (B549288) (2,6-diisopropylphenol), it is of interest in studying interactions with ligand-gated ion channels such as GABAa receptors.

Visualizations

experimental_workflow cluster_preparation Compound Preparation & Cell Culture cluster_treatment Experimental Treatment cluster_assay Assay & Data Analysis compound This compound Stock Solution treatment Incubate Cells with This compound compound->treatment cells Cell Line Expressing Target Receptor (e.g., ER, AR) cells->treatment reporter_assay Reporter Gene Assay (e.g., Luciferase) treatment->reporter_assay Cell Lysis data_analysis Data Analysis (Dose-Response Curve) reporter_assay->data_analysis Measure Signal conclusion Conclusion on Receptor Activation/Inhibition data_analysis->conclusion Determine EC50/IC50

Caption: Workflow for investigating the interaction of this compound with nuclear receptors.

References

Characterization Data of 2-Isopropylphenol (CAS 88-69-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the characterization data for 2-Isopropylphenol (CAS 88-69-7), a significant organic compound utilized in various research and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

This compound, also known as o-cumenol, is a light-yellow liquid with a phenolic odor.[1] It is less dense than and insoluble in water. Key physicochemical data are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
CAS Number 88-69-7[1]
Appearance Light yellow liquid[1]
Melting Point 12-16 °C[1]
Boiling Point 212-214 °C[1]
Density 0.995 g/cm³ at 20 °C[1]
Solubility in Water Insoluble[1]
Vapor Pressure <0.066 hPa at 25 °C[1]
LogP 2.9[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections present typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.21 - 7.05m2HAr-H
6.94 - 6.92m1HAr-H
6.75 - 6.73m1HAr-H
4.8 (approx.)s (broad)1H-OH
3.23 - 3.19septet1H-CH(CH₃)₂
1.27 - 1.24d6H-CH(CH₃)₂

Table 3: ¹³C NMR Spectroscopic Data for this compound (25.16 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
152.3C-OH
135.2C-CH
126.8Ar-CH
126.3Ar-CH
121.2Ar-CH
115.1Ar-CH
26.8-CH(CH₃)₂
22.6-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3500-3300 (broad)O-H stretch (phenolic)
3100-3000C-H stretch (aromatic)
2960-2870C-H stretch (aliphatic)
1600, 1495, 1450C=C stretch (aromatic ring)
1250C-O stretch (phenol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment
13630[M]⁺ (Molecular Ion)
121100[M-CH₃]⁺
9112[C₇H₇]⁺
7716[C₆H₅]⁺

Experimental Protocols

This section details the general methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Friedel-Crafts alkylation of phenol (B47542) with propene or isopropanol (B130326) in the presence of a Lewis acid catalyst.

Materials:

  • Phenol

  • Isopropanol

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dry benzene (B151609) or other inert solvent

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve phenol in the inert solvent.

  • Cool the flask in an ice bath and slowly add the Lewis acid catalyst portion-wise with stirring.

  • Add isopropanol dropwise from the dropping funnel to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into a beaker containing ice and dilute HCl to decompose the catalyst.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Phenol Phenol Reaction_Vessel Reaction Vessel (Inert Solvent) Phenol->Reaction_Vessel Isopropanol Isopropanol Isopropanol->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_Vessel Quenching Quenching (Ice, HCl) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Crude Product Final_Product This compound Distillation->Final_Product

Caption: Workflow for the synthesis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

¹H NMR Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-3 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz NMR spectrometer (corresponding to 400 MHz for ¹H)

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

  • Relaxation Delay: 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-220 ppm

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (1H and 13C Spectra) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis ATR_IR_Workflow Clean_Crystal Clean ATR Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire IR Spectrum Apply_Sample->Acquire_Spectrum Clean_Again Clean Crystal After Use Acquire_Spectrum->Clean_Again GCMS_Workflow Sample_Prep Sample Preparation (Dilute in Volatile Solvent) Injection Inject into GC Sample_Prep->Injection Separation Separation on GC Column Injection->Separation Ionization Ionization in MS Source (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection and Data Acquisition Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum Interpretation) Detection->Data_Analysis

References

An In-depth Technical Guide to the Physical Properties of o-Cumenol (2-Isopropylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of o-cumenol, also known as 2-isopropylphenol (B134262). The information is curated for research and development applications, with a focus on quantitative data, experimental methodologies, and logical workflows for property determination.

Compound Identification

  • Systematic Name: this compound[1]

  • Common Synonyms: o-Cumenol, 2-Hydroxycumene, o-Isopropylphenol, 2-(1-Methylethyl)phenol[1][2][3]

  • CAS Number: 88-69-7[2][4]

  • Molecular Formula: C₉H₁₂O[1][3][4]

  • Molecular Weight: 136.19 g/mol [1][4]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.

PropertyValueConditionsSource(s)
Appearance Colorless to light-yellow or orange liquid; powder or lumpAmbient[1][2][3]
Odor Phenolic, medicinal, creosote, smoky-[1][4][5]
Melting Point 12-16 °C (lit.)-[1][6][7]
14-16 °C-[4][8]
15-16 °C-[3]
16 °C-
17 °C-[1][9]
Boiling Point 211-213 °C-[3]
212-213 °C (lit.)-[6][7]
212-214 °C@ 760.00 mm Hg[4][8]
214 °C-[2]
215 °C-[10]
Density 1.012 g/mLat 25 °C (lit.)[6][7]
0.995 g/mLat 68 °F (20 °C)[1]
Specific Gravity 0.989 to 0.999at 25.00 °C[8]
1.00at 20/20 °C[2]
Refractive Index n20/D 1.526 (lit.)at 20 °C[6][7]
1.525 to 1.530at 20.00 °C[8]
1.526 to 1.530-[4]
1.53-[2]
Vapor Pressure <0.05 mmHgat 25 °C[6]
<0.06 hPaat 25 °C[11]
Solubility Insoluble in water-[1][4][5]
Very slightly soluble in water-[3]
0.22 g/L-[11]
Soluble in alcohol, toluene, 10% sodium hydroxide (B78521) solution-[4][8]
Flash Point 104 °C-[2]
107 °Cclosed cup[3]
192.00 °F (88.89 °C)TCC[8]

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard laboratory protocols.

The melting point of a solid organic compound can be determined by observing the temperature range over which it transitions from a solid to a liquid.[12]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[12][13]

  • Procedure:

    • Ensure the sample of o-cumenol is crystalline. If it is in liquid form at room temperature, it must be cooled to solidify.

    • Finely powder a small amount of the solid sample.[13]

    • Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[14][15]

    • Place the capillary tube into the heating block of the melting point apparatus, adjacent to the thermometer bulb.[12]

    • Heat the apparatus rapidly at first to get an approximate melting point. Allow the apparatus to cool.

    • For an accurate measurement, begin heating again and slow the rate to 1-2°C per minute as the temperature approaches the expected melting point.[13]

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted.

    • The melting point is reported as the range T1-T2.[12] A narrow range (0.5-1.0°C) typically indicates a pure compound.[12][13]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16][17]

  • Apparatus: Thiele tube or an aluminum heating block, fusion tube (small test tube), capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner).[18][19]

  • Procedure:

    • Place a few milliliters of liquid o-cumenol into a fusion tube.[18]

    • Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.[18][20]

    • Attach the fusion tube to a thermometer so that the sample is level with the thermometer bulb.

    • Place the assembly into a Thiele tube filled with a high-boiling point liquid (like mineral oil) or into an aluminum heating block.[18][19]

    • Heat the apparatus slowly and uniformly.[18]

    • As the liquid heats, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[18]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[19] Note this temperature.

Solubility tests provide information about the polarity and functional groups of a compound.[21]

  • Apparatus: Test tubes, spatula, graduated cylinder or pipettes.

  • Procedure:

    • Water Solubility: Add approximately 25 mg of o-cumenol to 0.75 mL of deionized water in a test tube. Shake the tube vigorously for 60 seconds. Observe if the compound dissolves completely (soluble), partially, or not at all (insoluble).[22] o-Cumenol is generally reported as insoluble in water.[1][4]

    • Organic Solvent Solubility: Repeat the procedure using various organic solvents such as ethanol, toluene, and diethyl ether. o-Cumenol is expected to be soluble in these solvents.[4][8]

    • Aqueous Acid/Base Solubility:

      • To test for acidic properties, add the sample to a test tube containing 1 mL of 5% aqueous sodium hydroxide (NaOH) solution. Shake vigorously. Solubility in NaOH indicates the presence of an acidic functional group, such as the phenolic hydroxyl group in o-cumenol.[21][23]

      • To confirm, the resulting solution can be neutralized by adding 5% hydrochloric acid (HCl) dropwise until acidic, which should cause the water-insoluble o-cumenol to precipitate out.[21]

Workflow and Data Relationship Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like o-cumenol.

G cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Physical Constants cluster_3 Solubility Profile cluster_4 Data Compilation Sample Obtain Sample (o-Cumenol) Appearance Observe Physical State, Color, and Odor Sample->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint BoilingPoint Boiling Point Determination Appearance->BoilingPoint Density Density/ Specific Gravity Appearance->Density Solubility Solubility Tests (Water, Solvents, Acid/Base) Appearance->Solubility DataSheet Compile Property Data Sheet MeltingPoint->DataSheet RefractiveIndex Refractive Index BoilingPoint->RefractiveIndex For Liquids BoilingPoint->DataSheet Density->DataSheet RefractiveIndex->DataSheet Solubility->DataSheet

Caption: Workflow for Physical Property Determination.

References

2-Isopropylphenol: A Comprehensive Technical Guide for Organic Synthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262), a substituted phenolic compound, serves as a critical precursor in the landscape of organic synthesis. Its chemical structure, characterized by a hydroxyl group and an isopropyl substituent on the benzene (B151609) ring, imparts unique reactivity, making it a valuable starting material for the synthesis of a diverse array of more complex molecules. This technical guide provides an in-depth exploration of this compound's role in organic synthesis, with a particular focus on its application in the production of pharmaceuticals and other biologically active compounds. The guide details key synthetic transformations, presents quantitative data in a clear, tabular format, and provides explicit experimental protocols. Furthermore, it visualizes the logical and biological pathways associated with molecules derived from this versatile precursor.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis. The following tables summarize key data points.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Phenolic, medicinal, creosote[1][2]
Melting Point 14-16 °C[3]
Boiling Point 212-214 °C[3]
Density 1.012 g/mL at 25 °C[4]
Refractive Index 1.526-1.530 at 20 °C[1]
Flash Point 107 °C (224.6 °F)[3]
Water Solubility Insoluble[1]
Solubility Soluble in alcohol, toluene, and 10% sodium hydroxide (B78521) solution[1]

Table 2: Spectroscopic Data of this compound

SpectroscopyKey Peaks and ShiftsReference
¹H NMR (CDCl₃, 400 MHz) δ 7.21 (d), 7.07 (t), 6.92 (t), 6.74 (d) (Aromatic-H); 4.76 (s, -OH); 3.21 (septet, -CH); 1.26 (d, -CH₃)[5]
¹³C NMR (CDCl₃) δ 152.6, 134.7 (Substituted Ar-C); 126.7, 126.5, 121.1, 115.4 (Unsubstituted Ar-C); 26.9, 22.6 (Alkyl-C)
IR (cm⁻¹) ~3400 (O-H stretch); ~3050 (Aromatic C-H stretch); ~2960 (Aliphatic C-H stretch); ~1600, 1450 (C=C stretch)[5]
Mass Spectrometry (EI-MS) m/z 136 (M⁺), 121 (M⁺ - CH₃)[6]

Core Synthetic Applications of this compound

This compound is a key intermediate in the synthesis of several commercially significant molecules. Its primary application lies in the production of the intravenous anesthetic agent, propofol (B549288). It also serves as a potential starting material for the synthesis of other phenolic compounds like thymol (B1683141) and carvacrol (B1668589), although other routes are more common.

Synthesis of Propofol (2,6-Diisopropylphenol)

The most prominent application of this compound is its role as a direct precursor to propofol (2,6-diisopropylphenol), a widely used short-acting intravenous anesthetic.[7][8] The synthesis involves a Friedel-Crafts alkylation reaction to introduce a second isopropyl group onto the phenolic ring.

Experimental Protocol: Synthesis of Propofol from this compound

This protocol is a generalized representation based on established Friedel-Crafts alkylation principles.

  • Materials: this compound, propylene (B89431) (or 2-propanol as a source of propylene in situ), an acid catalyst (e.g., a solid acid catalyst like H-beta or H-mordenite zeolite, or a Lewis acid), and a suitable solvent (e.g., toluene).[7][8]

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge this compound and the solvent.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., vapor phase reactions over solid acids can range from 150-300 °C).[8]

    • Introduce propylene gas into the reaction mixture at a controlled rate and pressure. Alternatively, if using 2-propanol, it can be co-fed with the phenol (B47542) over a solid acid catalyst.[8]

    • Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the conversion of this compound and the selectivity for 2,6-diisopropylphenol.

    • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

    • The crude product is then purified, typically by distillation under reduced pressure, to isolate pure 2,6-diisopropylphenol.

Table 3: Representative Reaction Conditions and Yields for Propofol Synthesis

Starting MaterialAlkylating AgentCatalystTemperature (°C)PressureYield/SelectivityReference
PhenolIsopropyl AlcoholH-beta zeolite200-300Atmospheric94% phenol conversion, 56% DIPP selectivity[8]
PhenolIsopropyl AlcoholH-mordenite200-300Atmospheric68% phenol conversion, 43% DIPP selectivity[8]
4-Hydroxybenzoic AcidIsopropyl AlcoholH₂SO₄55-60AtmosphericHigh yield (multi-step)[9]
This compoundPropyleneAluminum phenolate70-1400.5-3.0 MPaNot specifiedCN102503776A
Synthesis of Thymol and Carvacrol

While the primary industrial synthesis of thymol and carvacrol often starts from m-cresol (B1676322), this compound can be considered a structural isomer and a potential, though less direct, precursor.[10][11][12] The synthesis would require the introduction of a methyl group and potentially the rearrangement of the isopropyl group.

Conceptual Synthetic Pathway from this compound to Thymol/Carvacrol

A plausible, though likely multi-step, synthetic route could involve:

  • Ortho-lithiation/metalation of the phenol followed by reaction with a methylating agent (e.g., methyl iodide) to introduce the methyl group. The directing effect of the hydroxyl and isopropyl groups would influence the regioselectivity.

  • Fries rearrangement of an O-acylated this compound followed by reduction and methylation steps.

  • Isomerization reactions under acidic conditions, which could potentially rearrange the substitution pattern on the aromatic ring, although this is often difficult to control.

Due to the prevalence of the m-cresol route, detailed experimental protocols for the synthesis of thymol and carvacrol directly from this compound are not as readily available in the literature.

Biological Signaling Pathways of Derived Molecules

The molecules synthesized from this compound, particularly propofol, thymol, and carvacrol, exhibit significant biological activities by modulating specific cellular signaling pathways.

Propofol: Modulation of GABAergic Neurotransmission

Propofol's primary mechanism of action as an anesthetic is its positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[13][14]

Propofol_Pathway Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A potentiates action of GABA Chloride_Channel Chloride Ion Channel (opens for longer) GABA_A->Chloride_Channel activates Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization leads to Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability causes Anesthesia Anesthetic Effect Reduced_Neuronal_Excitability->Anesthesia results in Thymol_Carvacrol_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Thymol/Carvacrol Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK activates Thymol_Carvacrol Thymol / Carvacrol Thymol_Carvacrol->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NF_kB NF-κB (p50/p65) IkappaB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression promotes transcription Inflammation Inflammation Gene_Expression->Inflammation leads to Carvacrol_Cancer_Pathway Carvacrol Carvacrol PI3K PI3K Carvacrol->PI3K inhibits Apoptosis Apoptosis Carvacrol->Apoptosis promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Cell_Survival->Apoptosis inhibits

References

The Evolving Landscape of 2-Isopropylphenol Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262), a substituted phenolic compound, and its derivatives represent a class of molecules with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds. We will delve into their antimicrobial, antioxidant, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The structural isomers of this compound, thymol (B1683141) (2-isopropyl-5-methylphenol) and carvacrol (B1668589) (5-isopropyl-2-methylphenol), are of particular interest due to their well-documented biological effects and serve as foundational structures for many derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is often attributed to the phenolic hydroxyl group and the lipophilic isopropyl group, which facilitate interaction with and disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Biofilm Eradication Concentration (BEC) values for selected this compound derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)BEC (mM)Reference
ThymolStaphylococcus aureus125-2503.9[1][2]
Escherichia coli125-250-[1][2]
Candida albicans250-2000-[1]
CarvacrolStaphylococcus aureus125-2501.95[1][2]
Escherichia coli125-250-[1][2]
Candida albicans250-2000-[1]
2-AllylthymolS. epidermidis-9.25[2]
P. aeruginosa-31.25[2]
2-AllylcarvacrolS. epidermidis-9.25[2]
P. aeruginosa-31.25[2]
Thymol/Carvacrol (1:1)Various BacteriaSynergistic Effect-[2]
Compound thy2I (Thymol derivative)Various Bacteria0.5-8-[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, following established guidelines.

  • Preparation of Inoculum: A pure bacterial culture is grown on an appropriate agar (B569324) medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: The test compounds are serially diluted two-fold in a 96-well microtiter plate containing MHB to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The phenolic structure of this compound derivatives endows them with significant antioxidant properties. They can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.

Quantitative Antioxidant Data

The antioxidant capacity of these derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration required to scavenge 50% of the radicals, is a key metric.

Compound/DerivativeAssayIC50 (µg/mL)Reference
ThymolDPPH161.02 ± 6.89[4]
CarvacrolDPPH249.09 ± 9.04[4]
Thymol/Carvacrol (1:1)DPPH43.82 ± 2.41[4]
ABTS23.29 ± 0.71[4]
Origanum compactum EO (75.7% Carvacrol)DPPH0.54 ± 0.03[5]
Thymus zygis EO (40.67% Thymol)DPPH3.27 ± 0.16[5]
Ascorbic Acid (Standard)DPPH188.24 ± 6.46[4]
ABTS25.20 ± 3.06[4]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compound are added to the wells, followed by the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader. The discoloration of the purple DPPH solution to a pale yellow indicates radical scavenging.

  • IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentrations (IC50) of various derivatives against key inflammatory enzymes.

Compound/DerivativeTarget EnzymeIC50 (µg/mL)Reference
ThymolCOX-129.74 ± 1.09[4]
5-LOX46.32 ± 1.46[4]
Carvacrol5-LOX55.75 ± 2.72[4]
Thymol/Carvacrol (1:1)COX-115.23 ± 2.34[4][6]
COX-214.53 ± 2.42[6][7]
5-LOX8.46 ± 0.92[4][6]
Quercetin (Standard)5-LOX10.17 ± 0.78[4]
Compound SXF3 (Carvacrol/Thymol derivative)IL-1β Inhibition8.33 ± 0.08[8]

Visualizing a Structure-Activity Relationship

The biological activity of this compound derivatives is intricately linked to their chemical structure. The following diagram illustrates key structure-activity relationships (SAR) for antimicrobial activity.

SAR Core Phenolic Ring OH Group Isopropyl Group Allyl Allyl Group Addition (e.g., 2-allylthymol) Core:iso->Allyl Modification Site Ester Esterification of OH (e.g., thymyl esters) Core:oh->Ester Modification Site Halogen Halogenation of Ring (e.g., Chlorothymol) Core->Halogen Modification Site Activity Increased Activity Decreased Activity Allyl->Activity:inc Enhances potency vs. planktonic bacteria Ester->Activity:inc Can enhance activity (e.g., vs. S. mutans) Halogen->Activity:inc Significantly increases potency (e.g., vs. MRSA)

Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.

Experimental Workflow Visualization

The process of discovering and evaluating new derivatives follows a structured workflow, from synthesis to biological characterization.

a start Start: Identify Lead (this compound) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening Primary Biological Screening (Antimicrobial, Antioxidant) purification->screening data_analysis Data Analysis (MIC, IC50) screening->data_analysis secondary_screening Secondary Assays (Anti-inflammatory, Cytotoxicity) data_analysis->secondary_screening sar Structure-Activity Relationship (SAR) Analysis secondary_screening->sar sar->synthesis Feedback Loop lead_optimization Lead Optimization sar->lead_optimization end End: Candidate for Further Development lead_optimization->end

Caption: General Workflow for Derivative Synthesis and Biological Evaluation.

Signaling Pathway: Modulation of GABA-A Receptors

Propofol (2,6-diisopropylphenol), a well-known derivative, exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.

cluster_membrane Neuronal Postsynaptic Membrane GABA_R GABA-A Receptor (Ligand-gated Cl- channel) Channel_Opening Increased Channel Opening Frequency and Duration GABA_R->Channel_Opening Propofol This compound Derivative (e.g., Propofol) Binding Allosteric Binding to GABA-A Receptor Propofol->Binding GABA GABA (Neurotransmitter) GABA->GABA_R Binds to orthosteric site Binding->GABA_R Positive Allosteric Modulation Cl_Influx Influx of Chloride Ions (Cl-) Channel_Opening->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedative/Anesthetic Effect) Hyperpolarization->Inhibition

Caption: Signaling Pathway for GABA-A Receptor Modulation.

Conclusion and Future Directions

This compound derivatives constitute a promising class of bioactive compounds with multifaceted therapeutic potential. The data and protocols presented in this guide highlight their significant antimicrobial, antioxidant, and anti-inflammatory activities. Structure-activity relationship studies reveal that modifications to the phenolic core, such as allylation, esterification, and halogenation, can profoundly influence biological efficacy. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action and in vivo efficacy. The development of derivatives with enhanced pharmacokinetic profiles will be crucial for their translation into clinical applications.

References

comprehensive literature review of 2-isopropylphenol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262), an organic compound with the chemical formula C₉H₁₂O, is a significant intermediate in the fine chemical industry.[1] It serves as a crucial building block in the synthesis of various agrochemicals, UV stabilizers, polymerization inhibitors, and antioxidants.[2] Its medicinal and smoky aroma also makes it a compound of interest in the flavor and fragrance industry.[1][3] This technical guide provides an in-depth review of the primary synthetic routes for this compound, complete with quantitative data, detailed experimental protocols, and process visualizations to aid researchers and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

The industrial production and laboratory synthesis of this compound are dominated by a few key methodologies, primarily revolving around the alkylation of phenol (B47542). Other notable routes include multi-step synthesis from cumene (B47948) byproducts and specialized laboratory-scale preparations.

Alkylation of Phenol

The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of phenol using either propylene (B89431) or isopropanol (B130326) as the alkylating agent.[1][4] The choice of catalyst and reaction conditions is critical in directing the substitution to the ortho position and maximizing the yield of the desired product.

Alkylation with Propylene:

This industrial process typically employs a catalyst to facilitate the electrophilic substitution of the isopropyl group onto the phenol ring.[5] Aluminum phenolate (B1203915) is a commonly used catalyst for this reaction, which is carried out at elevated temperatures and pressures.[5] The reaction yields a mixture of ortho- and para-isomers, as well as di- and tri-substituted phenols.[5]

Alkylation with Isopropanol:

Isopropanol can also be used as the alkylating agent, often in the presence of an acid catalyst.[6][7] This method may proceed through the dehydration of isopropanol to propylene in situ, which then acts as the alkylating agent.[7][8] Various catalysts, including amorphous aluminosilicates, zeolites, and strong acid resins, have been investigated to improve the selectivity and efficiency of this reaction.[4][6][9]

A notable catalyst-free approach involves the use of supercritical water at high temperatures (e.g., 673 K), which can achieve highly ortho-selective alkylation of phenol with 2-propanol, yielding up to 83.1% alkylphenols with an ortho/para ratio exceeding 20.[8]

Synthesis from 2-Nitrocumene

An alternative synthesis route utilizes 2-nitrocumene, a byproduct from the nitration of cumene.[2] This multi-step process offers a way to convert a byproduct into a valuable chemical intermediate. The process involves three main steps:

  • Hydrogenation: 2-nitrocumene is hydrogenated in the presence of a catalyst, such as palladium on carbon or Raney nickel, to produce 2-cumidine. This step is typically carried out at temperatures between 80-150°C and hydrogen pressures of 5-20 kg/cm ².[2]

  • Diazotization: The resulting 2-cumidine is then diazotized using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures (0-5°C).[2]

  • Hydrolysis: The diazonium salt is subsequently hydrolyzed at elevated temperatures (50-150°C) to yield this compound.[2]

This process can achieve a final product purity of 95% with a yield of 60%.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for the synthesis of this compound, allowing for easy comparison of different methodologies.

Alkylation Method Alkylating Agent Catalyst Temperature (°C) Pressure (MPa) Phenol Conversion (%) This compound Yield (%) Product Purity (%) Reference
Phenol AlkylationPropyleneAluminum Phenolate160-2650-1.6≥65≥85≥98[5]
Phenol AlkylationIsopropanolAmorphous Aluminosilicate-----[6]
Phenol AlkylationIsopropanolSupercritical Water (catalyst-free)400--83.1 (total alkylphenols)-[8]
Phenol AlkylationIsopropanolModified SAPO-11 zeolites280-5077 (o- and p-isomers)-[9]
From 2-Nitrocumene--VariousVarious-6095[2]

Detailed Experimental Protocols

Protocol 1: Alkylation of Phenol with Propylene using Aluminum Phenolate Catalyst

This protocol is based on an industrial process described in the literature.[5]

1. Catalyst Preparation:

  • Charge 1000 kg of phenol into a reactor equipped for heating and agitation.

  • While heating to 150°C, progressively add 3 kg of aluminum bits.

  • Continue heating to 165-170°C and react for 1 hour until the aluminum phenolate content reaches 2.8% (mol ratio).

2. Alkylation Reaction:

  • Transfer the prepared catalyst-phenol mixture to an alkylation reactor.

  • After purging with an inert gas, heat the mixture to 190°C under agitation.

  • Introduce 400 kg of propylene into the reactor.

  • Maintain the reaction temperature between 200-225°C and the pressure between 1.3-1.6 MPa for 2 hours.

3. Product Isolation and Purification:

  • Cool the reaction mixture to approximately 150°C before discharging.

  • The crude product is then subjected to vacuum distillation and rectification to separate unreacted phenol and isolate this compound.

Protocol 2: Synthesis from 2-Nitrocumene

This protocol describes a three-step synthesis from 2-nitrocumene.[2]

1. Hydrogenation of 2-Nitrocumene to 2-Cumidine:

  • Charge high-purity 2-nitrocumene into an autoclave with a suitable catalyst (e.g., 5% Palladium on Carbon or Raney Nickel).

  • Heat the mixture to 100-130°C and pressurize with hydrogen to 5-20 kg/cm ².

  • Maintain these conditions until hydrogen consumption ceases.

  • After the reaction, discharge the mixture and separate the catalyst.

  • Isolate the 2-cumidine product by distillation. A yield of 90% with >99% purity can be achieved.

2. Diazotization of 2-Cumidine:

  • Add 135 g of 2-cumidine to a mixture of 200 g of 98% sulfuric acid and 1 liter of water at 35-40°C.

  • Stir the reaction mass at 35°C for 1 hour and then cool to 0°C.

  • Slowly add a solution of 74 g of sodium nitrite in 200 ml of water, maintaining the temperature between 0-5°C.

3. Hydrolysis to this compound:

  • Destroy any excess nitrite.

  • Slowly add the diazonium salt solution to a mixture of 290 g of CuSO₄ in 250 ml of water at 105°C.

  • The this compound product is formed and can be simultaneously steam distilled.

  • This procedure can yield 60% of this compound with a purity of 95%.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways and a generalized experimental workflow for the synthesis of this compound.

G cluster_0 Alkylation of Phenol cluster_1 Synthesis from 2-Nitrocumene Phenol Phenol 2-Isopropylphenol_A This compound Phenol->2-Isopropylphenol_A  + Propylene (Catalyst) Phenol->2-Isopropylphenol_A  + Isopropanol (Catalyst) Propylene Propylene Isopropanol Isopropanol 2-Nitrocumene 2-Nitrocumene 2-Cumidine 2-Cumidine 2-Nitrocumene->2-Cumidine Hydrogenation Diazonium Salt Diazonium Salt 2-Cumidine->Diazonium Salt Diazotization 2-Isopropylphenol_B This compound Diazonium Salt->2-Isopropylphenol_B Hydrolysis

Caption: Major synthetic pathways to this compound.

G Start Start Reactant_Preparation Prepare Reactants (e.g., Phenol, Alkylating Agent) Start->Reactant_Preparation Catalyst_Addition Add Catalyst (if applicable) Reactant_Preparation->Catalyst_Addition Reaction Perform Reaction (Controlled Temperature & Pressure) Catalyst_Addition->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Product Analysis (e.g., GC, NMR) Purification->Analysis End End Analysis->End

Caption: Generalized experimental workflow for chemical synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity Profile and Chemical Behavior of o-Isopropylphenol

Introduction

o-Isopropylphenol, systematically known as 2-(1-methylethyl)phenol, is an organic aromatic compound belonging to the class of phenols.[1] It is characterized by a hydroxyl group and an isopropyl group attached to a benzene (B151609) ring at ortho positions. This substitution pattern imparts specific steric and electronic properties that dictate its chemical reactivity and behavior. o-Isopropylphenol serves as a crucial intermediate in the synthesis of various commercial products, including pesticides (such as isoprocarb), antioxidants, polymerization inhibitors, and UV stabilizers.[2][3] Its role as an impurity in the anesthetic Propofol also makes its study relevant to the pharmaceutical industry.[4] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, and detailed reactivity profile.

Physicochemical Properties

o-Isopropylphenol is a light-yellow liquid at room temperature with a characteristic medicinal or creosote-like odor.[1][4][5] It is less dense than water and is insoluble in it.[1][5] The key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Melting Point 12-16 °C[1][4]
Boiling Point 212-213 °C (at 760 mmHg)[4][6]
Density 1.012 g/mL (at 25 °C)[4]
pKa ~10.5[6]
LogP (Octanol/Water) 2.88[1][6]
Refractive Index 1.525-1.530 (at 20 °C)[1][7]
Appearance Clear to pale yellow liquid[1][2]
Solubility Insoluble in water[1][5]

Spectroscopic Data

The structural features of o-isopropylphenol can be confirmed through various spectroscopic techniques. The data below represents typical spectral characteristics.

SpectroscopyKey Data PointsSource
¹H NMR (CDCl₃) δ ~1.25 (d, 6H, -CH(CH₃ )₂), δ ~3.21 (sept, 1H, -CH (CH₃)₂), δ ~4.76 (s, 1H, -OH ), δ ~6.7-7.2 (m, 4H, Ar-H )[1][8]
¹³C NMR (CDCl₃) δ ~22.5 (-CH(C H₃)₂), δ ~27.0 (-C H(CH₃)₂), δ ~115-127 (Ar-C H), δ ~135.5 (Ar-C -C), δ ~152.0 (Ar-C -OH)[1]
IR Spectroscopy ~3500 cm⁻¹ (broad, O-H stretch), ~1500-1600 cm⁻¹ (aromatic C=C stretch), ~1050 cm⁻¹ (C-O stretch)[9]
Mass Spectrometry (EI) m/z 136 (M⁺), 121 ([M-CH₃]⁺, base peak)[1][8]

Reactivity and Chemical Behavior

The chemical behavior of o-isopropylphenol is governed by the interplay between the electron-donating hydroxyl group, the bulky isopropyl group, and the aromatic ring.

Acidity and Reactions of the Hydroxyl Group

Like other phenols, o-isopropylphenol is a weak acid.[1][5] The hydroxyl proton can be abstracted by a base to form the corresponding phenoxide ion. The pKa is approximately 10.5.[6]

  • Acid-Base Reactions: It reacts with strong bases to form salts. Heat is generated during these reactions.[5]

  • Esterification (Acylation): The hydroxyl group can be acylated by reacting with acid chlorides or anhydrides in the presence of a base catalyst like pyridine (B92270) to form phenyl esters.[10] For example, reaction with benzoyl chloride in the presence of aqueous NaOH (the Schotten-Baumann reaction) yields 2-isopropylphenyl benzoate.[10]

  • Reaction with Grignard Reagents: It reacts with Grignard reagents (R-MgX) to form an alkane corresponding to the alkyl group of the Grignard reagent, demonstrating the acidity of the phenolic proton.[10]

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions by stabilizing the intermediate arenium ion.[11][12] However, in 2-isopropylphenol, one ortho position is occupied by the isopropyl group, and the other is sterically hindered. This results in a strong preference for substitution at the para position (position 4) and the remaining ortho position (position 6).

Caption: General pathway for electrophilic substitution on o-isopropylphenol.

  • Halogenation: Phenols are highly activated and undergo halogenation readily. With bromine water, phenol (B47542) typically forms a 2,4,6-tribromo derivative.[12] For o-isopropylphenol, reaction with Br₂ in a non-polar solvent like CS₂ would favor monobromination, likely at the para position.

  • Nitration: Reaction with dilute nitric acid yields a mixture of nitro-substituted products.[12] Due to the activating nature of the hydroxyl group, nitration can be rapid.[5] Concentrated nitric acid can lead to polysubstitution and oxidation. Studies on related compounds show that 4-isopropylphenol (B134273) is nitrated at or near the encounter rate.[13]

  • Sulfonation: Sulfonation with sulfuric acid is also facile. The major product (ortho- or para-sulfonic acid) can be controlled by temperature, with lower temperatures favoring the ortho-product and higher temperatures favoring the thermodynamically more stable para-product.[11]

Oxidation

Phenols can be oxidized to form various products, including quinones or dimeric and polymeric materials.[14] The oxidation of hindered phenols, such as those with bulky alkyl groups, can generate stable phenoxy radicals.[15] The oxidation of 4-isopropylphenol has been shown to produce dimers through quinone methide intermediates, a process that can model the oxidation of flavonoids.[14] While specific studies on o-isopropylphenol oxidation are less common, similar radical-mediated pathways can be expected.

Incompatibilities

o-Isopropylphenol is incompatible with strong reducing agents (like hydrides and alkali metals), strong bases, acid chlorides, and acid anhydrides.[1][4][5] Reactions with strong reducing agents can generate flammable hydrogen gas.[5]

Synthesis of o-Isopropylphenol

The primary industrial synthesis involves the alkylation of phenol with propylene (B89431) or isopropanol (B130326) using a catalyst. The choice of catalyst is key to maximizing the yield of the ortho isomer over the thermodynamically favored para isomer.

  • Alkylation with Propylene: Phenol is reacted with propylene at elevated temperatures (160–265 °C) and pressures using an aluminium phenolate (B1203915) catalyst to produce a mixture of alkylated phenols, from which o-isopropylphenol is separated.[16]

  • Alkylation with Isopropanol: Phenol can be reacted with isopropanol in the presence of catalysts like amorphous aluminosilicate (B74896) or a boron trifluoride diethyl etherate complex.[17][18]

Synthesis_Workflow cluster_workflow General Synthesis Workflow for o-Isopropylphenol Reactants Reactants: Phenol & Isopropanol/Propylene Reaction Alkylation Reaction (Controlled T & P) Reactants->Reaction Catalyst Catalyst (e.g., Aluminum Phenolate, BF₃·OEt₂) Catalyst->Reaction Mixture Crude Product Mixture (o-, p-isomers, di/tri-alkylated) Reaction->Mixture Purification Purification (Vacuum Distillation/ Rectification) Mixture->Purification Product Pure o-Isopropylphenol Purification->Product

Caption: A simplified workflow for the synthesis and purification of o-isopropylphenol.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Alkylation (Illustrative)

This protocol describes a general laboratory-scale synthesis of o-isopropylphenol from phenol and isopropanol using an acid catalyst.

Materials:

  • Phenol

  • Isopropanol

  • Phosphoric Acid (as diluent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (as catalyst)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol and phosphoric acid.

  • Slowly add the boron trifluoride diethyl etherate catalyst to the mixture while stirring.

  • Add isopropanol dropwise to the reaction mixture.

  • Heat the mixture to approximately 70-90 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.[17]

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via fractional distillation under reduced pressure to separate o-isopropylphenol from p-isopropylphenol and unreacted starting materials.

Protocol 2: Acylation of o-Isopropylphenol (Schotten-Baumann Reaction)

This protocol details the synthesis of 2-isopropylphenyl acetate.

Materials:

  • o-Isopropylphenol

  • Acetyl chloride

  • Pyridine

  • Diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve o-isopropylphenol in pyridine in a flask cooled in an ice bath.

  • Slowly add acetyl chloride to the stirred solution. A precipitate of pyridinium (B92312) hydrochloride may form.

  • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • The product can be further purified by vacuum distillation if necessary.

References

2-Isopropylphenol: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262) (o-isopropylphenol) is an aromatic organic compound with the chemical formula C₉H₁₂O. It is a substituted phenol (B47542) with an isopropyl group at the ortho position. This colorless to light-yellow liquid possesses a characteristic medicinal or creosote-like odor and is utilized as a flavoring agent and a crucial intermediate in the synthesis of various chemical compounds, including pharmaceuticals.[1][2][3][4] For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its thermodynamic and physical properties is paramount for process optimization, safety, and quality control. This guide provides an in-depth overview of the key physicochemical data of this compound, details on experimental methodologies for their determination, and a logical workflow for its characterization.

Physicochemical and Thermodynamic Data

A compilation of the essential physical and thermodynamic properties of this compound is presented below. These values have been aggregated from various reputable sources to provide a comprehensive reference.

Physical Properties of this compound
PropertyValueUnitsReference(s)
Molecular Formula C₉H₁₂O-[5]
Molecular Weight 136.19 g/mol [5]
Appearance Colorless to light-yellow liquid-[1][2]
Melting Point 12 to 17°C[1][3]
Boiling Point 211 to 214°C[5][6][7]
Density 1.012 (at 25 °C)g/mL[8][9]
Refractive Index 1.526 (at 20 °C)-[8][10]
Vapor Pressure <0.05mmHg (at 25 °C)[8]
Flash Point 104 to 107°C (closed cup)[5][6]
Water Solubility Insoluble / Very slightly soluble-[1][2][5]
Solubility in Organic Solvents Soluble in alcohol, ether, toluene-[2][4]
pKa 10.49 ± 0.10-[2]
Thermodynamic Properties of this compound
PropertyValueUnitsReference(s)
Liquid Phase Enthalpy of Formation (ΔfH°liquid) -230kJ/mol[11]
Liquid Phase Enthalpy of Combustion (ΔcH°liquid) -5022.9kJ/mol[11]

Experimental Protocols

The accurate determination of the physicochemical properties of a compound like this compound relies on standardized experimental protocols. Below are outlines of general methodologies that are typically employed for determining some of the key properties listed above.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a melting point near room temperature, a common method is capillary tube melting point determination .

Methodology:

  • A small, powdered sample of solidified this compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer or an electronic temperature sensor.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. A standard method for determining the boiling point is distillation .

Methodology:

  • A sample of this compound is placed in a distillation flask.

  • The flask is connected to a condenser and a collection flask. A thermometer is placed at the neck of the distillation flask with the bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • The flask is heated, and the liquid is brought to a boil.

  • The temperature at which the vapor condenses and is collected in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. The density of liquid this compound can be accurately measured using a pycnometer .

Methodology:

  • The empty pycnometer is weighed.

  • It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

  • The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

  • The pycnometer filled with the sample is weighed.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Enthalpy of Combustion

The enthalpy of combustion is the heat released during the complete combustion of a substance. This is typically determined using bomb calorimetry .

Methodology:

  • A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • The bomb is filled with excess pure oxygen under pressure.

  • The bomb is submerged in a known volume of water in a thermally insulated container (calorimeter).

  • The sample is ignited electrically.

  • The temperature change of the water is measured with a high-precision thermometer.

  • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as this compound.

G cluster_0 Compound Acquisition and Purity Assessment cluster_1 Physical Property Determination cluster_2 Thermodynamic Property Determination cluster_3 Data Analysis and Reporting Synthesis Synthesis/Procurement Purification Purification (e.g., Distillation) Synthesis->Purification Purity_Analysis Purity Analysis (GC, HPLC) Purification->Purity_Analysis Melting_Point Melting Point Purity_Analysis->Melting_Point Boiling_Point Boiling Point Purity_Analysis->Boiling_Point Density Density Purity_Analysis->Density Refractive_Index Refractive Index Purity_Analysis->Refractive_Index Solubility Solubility Purity_Analysis->Solubility Calorimetry Bomb Calorimetry (Enthalpy of Combustion) Purity_Analysis->Calorimetry Vapor_Pressure_Measurement Vapor Pressure Measurement Purity_Analysis->Vapor_Pressure_Measurement Data_Compilation Data Compilation Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Density->Data_Compilation Refractive_Index->Data_Compilation Solubility->Data_Compilation Calorimetry->Data_Compilation Vapor_Pressure_Measurement->Data_Compilation Comparison Comparison with Literature Data_Compilation->Comparison Report Technical Report Generation Comparison->Report

Physicochemical Characterization Workflow.

Synthesis Overview

This compound is primarily synthesized through the alkylation of phenol with propylene (B89431) or isopropanol.[4][12] This reaction is typically catalyzed by an acid catalyst, such as a diethyl ether complex of boron trifluoride in a phosphoric acid diluent, at elevated temperatures (around 70-90 °C).[12] The selection of the catalyst and reaction conditions is crucial for achieving high selectivity for the ortho-isomer over the para- and meta-isomers.

Conclusion

This technical guide provides a consolidated resource for the thermodynamic and physical data of this compound, essential for its application in research, drug development, and industrial synthesis. The presented data, compiled from various scientific databases and publications, offers a reliable foundation for experimental design and process modeling. The outlined experimental methodologies and the logical workflow for characterization serve as a practical guide for researchers and scientists involved in the handling and analysis of this important chemical compound.

References

The Role of 2-Isopropylphenol as a Flavoring Agent in Food Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262) (o-cumenol) is an aromatic organic compound that has carved a niche for itself within the food industry as a significant flavoring agent. Its distinct sensory profile, characterized by medicinal, creosote, and smoky notes, lends a unique character to a variety of food products.[1] This technical guide provides an in-depth exploration of this compound's function in food science, detailing its chemical properties, sensory characteristics, regulatory status, and the methodologies used for its analysis. The information is intended for professionals in research, food science, and drug development who require a comprehensive understanding of this flavor compound.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₂O, is a colorless to pale yellow liquid.[1] It is characterized by a distinct phenolic odor.[1] Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 88-69-7
Molecular Weight 136.19 g/mol
Boiling Point 212-214 °C
Melting Point 14-16 °C
Density ~1.01 g/mL
Refractive Index 1.526-1.530
Solubility Insoluble in water; soluble in alcohol, toluene, and 10% sodium hydroxide (B78521) solution.[1]
FEMA Number 3461
JECFA Number 697

Sensory Profile and Applications in Food

The flavor profile of this compound is complex, often described as medicinal, creosote, phenolic, and smoky, with woody and burnt rubber undertones.[1] This profile makes it a valuable component in flavor formulations for a range of products. It has been identified as a naturally occurring compound in Japanese whiskey, Romano cheese, and dried bonito.[2]

As a flavoring agent, it is used to impart smoky and savory notes in meat products, seasonings, and soups. The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS).[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[3]

Quantitative Data: Usage Levels

The following table summarizes the reported usage levels of this compound in various food categories as recognized by FEMA.

Food CategoryTypical Use Level (ppm)
Meat Products3.0
Seasonings & Flavors2.0
Soups3.0

Source: Data synthesized from industry publications.

Sensory Thresholds of Structurally Related Phenolic Compounds
CompoundMediumSensory Detection Threshold (µg/L)
GuaiacolRed Wine23
Water9.5
m-CresolRed Wine20
Water15
p-CresolRed Wine64
Water3.9
o-CresolRed Wine62
10% Ethanol31

Source: Australian Wine Research Institute. It is important to note that these values are for related compounds and may not directly reflect the sensory threshold of this compound.

Experimental Protocols

Sensory Evaluation of this compound (Generalized Protocol)

This protocol outlines a general procedure for the sensory evaluation of this compound in a food matrix, based on standard practices for phenolic compounds.

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

    • Train panelists on the specific aroma and flavor attributes associated with this compound (medicinal, smoky, phenolic, etc.) using reference standards.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., propylene (B89431) glycol or 50% ethanol/water).

    • Spike the food matrix with known concentrations of the this compound stock solution. A control sample (matrix without the added flavorant) must be included.

    • Present samples in coded, opaque containers to prevent visual bias.

  • Evaluation Procedure:

    • Employ a descriptive analysis method.

    • Panelists evaluate the samples for the intensity of predefined sensory attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attribute intensities between samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Quantitative Analysis of this compound in Food Matrix (Generalized Protocol)

This protocol describes a general method for the extraction and quantification of this compound from a food sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation and Extraction:

    • Homogenize a representative portion of the food sample.

    • For solid samples, perform a solvent extraction. A common method involves ultrasound-assisted extraction with a solvent such as methanol (B129727) or a methanol/water mixture.

    • For liquid samples, a liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or solid-phase microextraction (SPME) can be employed.

    • Concentrate the extract to a known volume.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector: Splitless mode.

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 250°C) to ensure separation of volatile and semi-volatile compounds.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity and selectivity.

  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Use an internal standard to correct for variations in extraction efficiency and injection volume.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Visualizations

The perception of bitterness from phenolic compounds is mediated by a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). It is understood that different phenolic compounds can activate various combinations of the approximately 25 known human TAS2Rs. While the specific receptors for this compound have not been definitively identified, the general pathway for phenolic compound bitterness perception is illustrated below. The structural characteristics of the phenolic compound, such as the presence of catechol or galloyl groups, are believed to be important determinants in the interaction with these receptors.

G cluster_0 Taste Bud Cell phenol This compound tas2r TAS2R (Bitter Taste Receptor) phenol->tas2r Binds to g_protein G-protein (Gustducin) tas2r->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Opens Ca²⁺ channels on ca_ion Ca²⁺ er->ca_ion Releases trpm5 TRPM5 Channel ca_ion->trpm5 Opens depolarization Cell Depolarization trpm5->depolarization Causes neurotransmitter Neurotransmitter Release depolarization->neurotransmitter brain Brain (Gustatory Cortex) neurotransmitter->brain Signal to G cluster_workflow Sensory Evaluation Workflow A Panelist Selection & Training B Preparation of Samples & Reference Standards A->B C Descriptive Sensory Analysis B->C D Data Collection C->D E Statistical Analysis (ANOVA, PCA) D->E F Interpretation of Results E->F G cluster_workflow Quantitative Analysis Workflow A Food Sample Homogenization B Extraction (Solvent or SPME) A->B C GC-MS Analysis B->C D Data Acquisition (Scan & SIM) C->D E Quantification using Calibration Curve D->E F Result Reporting E->F

References

The Enigmatic Phenol: A Technical Guide to the Natural Occurrence and Sources of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylphenol (B134262), a substituted phenolic compound, holds significant interest across various scientific disciplines due to its presence in natural products, its potential biological activities, and its utility as a chemical intermediate. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, biosynthesis, and sources of this compound. While its presence has been identified in a select number of plant species and fermented food products, quantitative data remains scarce. This document summarizes the available qualitative information, explores putative biosynthetic pathways based on related phenolic compounds, and details established industrial synthesis routes. Furthermore, it provides in-depth experimental protocols for the detection, quantification, and biological evaluation of this compound, aiming to equip researchers with the necessary tools to bridge the existing knowledge gaps in the field.

Natural Occurrence

The natural occurrence of this compound is documented in a limited number of biological sources, primarily in the plant kingdom and certain food products.

Plant Kingdom

This compound has been identified as a constituent of the essential oils of specific plant species. Notably, its presence has been reported in:

  • Thujopsis dolabrata : A species of conifer native to Japan, commonly known as Hiba or Asunaro.

  • Haplopappus foliosus : A flowering plant belonging to the Asteraceae family.

While the presence of this compound in these plants is established, quantitative data on its concentration in different plant parts (leaves, stems, flowers) and variations based on geographical location, season, or extraction method are not extensively documented in the available literature.

Food and Beverages

This compound has been identified as a volatile or semi-volatile compound in a variety of food and beverage products, likely contributing to their flavor and aroma profiles. These include:

  • Japanese Whiskey : Its presence in whiskey suggests it may be formed during the fermentation or aging process, potentially from the degradation of other compounds or extraction from wooden casks.

  • Romano Cheese : The microbial and enzymatic activities during the ripening of this hard cheese likely contribute to the formation of a complex array of volatile compounds, including this compound.[1][2]

  • Dried Bonito (Katsuobushi) : This traditional Japanese fermented and smoked fish product contains a rich profile of volatile compounds, where this compound has been detected.[3]

Table 1: Documented Natural Occurrence of this compound

Source CategorySpecific SourceMethod of IdentificationQuantitative Data
Plants Thujopsis dolabrataGC-MSNot available
Haplopappus foliosusNot specifiedNot available
Food & Beverages Japanese WhiskeyGC-MSNot available
Romano CheeseGC-MSNot available
Dried Bonito (Katsuobushi)GC-MSNot available

Biosynthesis and Industrial Synthesis

Biosynthesis

The specific biosynthetic pathway for this compound in plants and other organisms has not been fully elucidated. However, it is hypothesized to be derived from the phenylpropanoid pathway , which is responsible for the synthesis of a wide variety of phenolic compounds in plants.[4][5][6][7][8] The pathway begins with the amino acid phenylalanine.

A plausible biosynthetic route to this compound could be analogous to that of its isomers, thymol (B1683141) and carvacrol. This would likely involve the cyclization of geranyl pyrophosphate (GPP) to form a monoterpene backbone, followed by a series of enzymatic reactions including hydroxylation and aromatization.

Biosynthesis_Pathway

Industrial Synthesis

This compound is synthesized industrially through several methods, primarily involving the alkylation of phenol (B47542).

  • Alkylation of Phenol with Propylene (B89431): This is a common method where phenol is reacted with propylene in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the ratio of ortho, meta, and para isomers.

  • From o-Nitro Cumene (B47948): An alternative route involves the hydrogenation of o-nitro cumene to o-cumidine, followed by diazotization and hydrolysis to yield this compound.

Industrial_Synthesis

Biological Activities and Applications

This compound has been investigated for a range of biological activities, suggesting its potential in various applications.

Antimicrobial and Insecticidal Activity

Studies have indicated that this compound possesses antimicrobial and insecticidal properties. This activity is common among phenolic compounds and is attributed to their ability to disrupt cell membranes and interfere with essential cellular functions of microorganisms and insects.

Phytotoxic and Allelopathic Effects

This compound has demonstrated phytotoxic effects, inhibiting seed germination and seedling growth of various plant species. This allelopathic potential suggests its role in plant-plant interactions and its potential as a natural herbicide.

Interaction with Cellular Signaling Pathways

While specific research on this compound is limited, related phenolic compounds are known to interact with various cellular signaling pathways in mammalian cells. These interactions are of significant interest to drug development professionals. Potential areas of investigation for this compound include:

  • Nuclear Receptor Modulation : Phenolic compounds can act as ligands for nuclear receptors, such as estrogen receptors, influencing gene expression.

  • MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK) pathways, including the ERK pathway, are crucial in regulating cell proliferation, differentiation, and apoptosis.[9][10][11][12][13][14][15][16][17] The potential of this compound to modulate these pathways warrants further investigation.

Signaling_Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol for GC-MS Analysis of this compound in Plant Material

Objective: To extract and quantify this compound from a plant matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant material (e.g., dried leaves of Thujopsis dolabrata)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 2,6-dimethylphenol)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Grind the dried plant material to a fine powder.

    • Weigh approximately 10 g of the powdered material into a flask.

    • Add 100 mL of DCM and a known amount of the internal standard.

    • Perform solvent extraction using a Soxhlet apparatus for 6 hours.

  • Extract Concentration:

    • Filter the extract and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator under reduced pressure.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C (hold for 2 min), ramp to 240°C at 3°C/min (hold for 10 min).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan range m/z 40-400.

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the concentration by comparing the peak area of this compound to that of the internal standard.

GCMS_Workflow

Protocol for Phytotoxicity Bioassay

Objective: To assess the phytotoxic effects of this compound on seed germination and seedling growth.[18][19]

Materials:

  • This compound

  • Lettuce seeds (Lactuca sativa)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Distilled water

  • Ethanol (B145695) (as a solvent for this compound)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of dilutions (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mM) in distilled water. Ensure the final ethanol concentration is below a level that affects germination (typically <1%).

    • A control group with distilled water and a solvent control group with the highest concentration of ethanol used should be included.

  • Bioassay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control to each dish.

    • Place 25 lettuce seeds evenly on the filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the Petri dishes in the dark at 25 ± 1°C for 5 days.

  • Data Collection:

    • After 5 days, count the number of germinated seeds to calculate the germination percentage.

    • Measure the root and shoot length of each seedling.

  • Data Analysis:

    • Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.

    • Determine the IC50 (concentration causing 50% inhibition) for each parameter.

Protocol for DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[19][20][21][22][23]

Materials:

  • This compound

  • DPPH

  • Methanol (B129727)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of this compound and the positive control in methanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound with a scattered presence in the plant kingdom and certain food products. While its industrial synthesis is well-established, significant knowledge gaps exist regarding its natural abundance, biosynthetic pathways, and the full spectrum of its biological activities. The experimental protocols provided in this guide offer a framework for researchers to address these unanswered questions. Future research should focus on:

  • Quantitative analysis of this compound in its known natural sources to understand its concentration and potential significance.

  • Elucidation of the biosynthetic pathway of this compound in plants and microorganisms.

  • Screening of a wider range of organisms , including endophytic fungi, for the production of this compound.

  • In-depth investigation of its effects on key mammalian signaling pathways to assess its potential as a bioactive molecule for drug development.

By systematically addressing these research areas, a more complete understanding of this compound's role in nature and its potential applications can be achieved.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Propofol from 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of Propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, utilizing 2-isopropylphenol (B134262) as the primary starting material. The methodologies outlined below are based on established chemical syntheses, offering a targeted approach to the production of high-purity Propofol.

Introduction

Propofol is a short-acting hypnotic/amnestic agent used for the induction and maintenance of anesthesia, as well as for sedation in various medical procedures. Chemically, it is 2,6-diisopropylphenol. While the traditional synthesis often starts with phenol (B47542) followed by a double isopropylation, a more direct route involves the isopropylation of this compound. This method can offer advantages in terms of regioselectivity and potentially a more favorable impurity profile, as one of the isopropyl groups is already in the desired ortho position.

The primary synthetic strategy discussed herein is the Friedel-Crafts alkylation of this compound with an isopropylating agent, such as propylene (B89431) or isopropyl alcohol, in the presence of a suitable catalyst.

Reaction Scheme

The overall chemical transformation is depicted below:

G cluster_0 Propofol Synthesis from this compound This compound This compound Propofol Propofol This compound->Propofol + Isopropylating Agent (e.g., Propylene) Catalyst (e.g., Aluminum-based)

Caption: Reaction scheme for the synthesis of Propofol from this compound.

Experimental Protocols

Two primary protocols are presented below, based on catalytic systems that have been reported for the ortho-alkylation of phenols.

Protocol 1: Aluminum-Catalyzed Isopropylation with Propylene

This protocol is adapted from methodologies employing an aluminum-based catalyst for the selective ortho-alkylation of phenols.[1]

Materials:

  • This compound (purity > 99%)

  • Propylene (high purity)

  • Aluminum powder

  • Toluene (B28343) (anhydrous)

  • Sodium metal (for drying solvent)

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Catalyst Preparation:

    • In a separate, dry reaction vessel, prepare the this compound aluminum catalyst by reacting this compound with aluminum powder at a temperature of 200-210°C.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Preparation:

    • Dry the toluene by refluxing over sodium metal, followed by distillation under an inert atmosphere.

  • Reaction Setup:

    • Charge the high-pressure reactor with the prepared this compound aluminum catalyst and anhydrous toluene.

    • Add high-purity this compound to the reactor.

  • Alkylation Reaction:

    • Seal the reactor and purge with nitrogen or argon.

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 90-100°C).[1]

    • Introduce propylene gas into the reactor, pressurizing it to the target pressure (e.g., 1.5-2.0 MPa).[1]

    • Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 3 hours).[1] Monitor the reaction progress by monitoring the pressure drop of the propylene gas.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess propylene.

    • Quench the reaction mixture with water or a dilute acid solution.

    • Separate the organic layer (toluene) and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Remove the toluene by rotary evaporation.

    • The crude Propofol can be purified by fractional distillation under reduced pressure to obtain the high-purity final product.

Protocol 2: Trialkylaluminum-Catalyzed Isopropylation with Propylene

This protocol utilizes a trialkylaluminum catalyst for the liquid-phase alkylation of this compound.[2]

Materials:

  • This compound (purity > 99%)

  • Propylene (high purity)

  • Triethylaluminum (or trimethylaluminum, triisopropylaluminum)

  • Toluene or cyclohexane (B81311) (anhydrous)

  • High-pressure reactor

Procedure:

  • Reaction Setup:

    • In a high-pressure reactor, dissolve high-purity this compound in the anhydrous solvent (toluene or cyclohexane).[2]

  • Catalyst Addition:

    • Carefully add the trialkylaluminum catalyst to the reactor under an inert atmosphere.

  • Alkylation Reaction:

    • Seal the reactor and purge with an inert gas.

    • Heat the mixture to the desired reaction temperature (e.g., 10-30°C).[2]

    • Introduce propylene into the reactor to the specified pressure (e.g., 0.4-0.6 MPa).[2]

    • Maintain the reaction at the set temperature and pressure, monitoring the uptake of propylene. The molar ratio of this compound to propylene to catalyst is typically around 1:1.15:0.025.[2]

  • Work-up and Purification:

    • Upon completion, cool the reactor and vent any unreacted propylene.

    • Carefully quench the reaction with a suitable reagent (e.g., water or dilute acid).

    • Follow the work-up and purification steps as described in Protocol 1 (Section 3.1.5).

Data Presentation

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reaction Parameters for Aluminum-Catalyzed Isopropylation [1]

ParameterValue
Starting MaterialThis compound (>99% purity)
Alkylating AgentPropylene
CatalystThis compound aluminum
SolventToluene
Temperature70-140°C (Optimal: 90-100°C)
Pressure0.5-3.0 MPa (Optimal: 1.5-2.0 MPa)
Reaction Time0.5-4 hours (Optimal: 3 hours)
Mass:Volume Ratio (Propylene:2-IP:Catalyst:Toluene)1 : 0.6 : 0.1 : 43

Table 2: Reaction Parameters for Trialkylaluminum-Catalyzed Isopropylation [2]

ParameterValue
Starting MaterialThis compound (>99% purity)
Alkylating AgentPropylene
CatalystTriethylaluminum
SolventToluene or Cyclohexane
Temperature0-200°C (Optimal: 10-30°C)
Pressure0-10 MPa (Optimal: 0.4-0.6 MPa)
Molar Ratio (2-IP:Propylene:Catalyst)1 : 1-2 : 0.01-0.05 (Optimal: 1:1.15:0.025)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the chemical transformation pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst_prep Catalyst Preparation reactor_setup Reactor Setup catalyst_prep->reactor_setup solvent_prep Solvent Drying solvent_prep->reactor_setup alkylation Alkylation Reaction reactor_setup->alkylation workup Work-up alkylation->workup distillation Fractional Distillation workup->distillation product product distillation->product High-Purity Propofol

Caption: Experimental workflow for Propofol synthesis.

G node_2ip This compound node_propofol Propofol (2,6-Diisopropylphenol) node_2ip->node_propofol Friedel-Crafts Alkylation node_byproducts By-products (e.g., isomers) node_2ip->node_byproducts node_propylene Propylene node_propylene->node_propofol Friedel-Crafts Alkylation node_propylene->node_byproducts node_catalyst Catalyst node_catalyst->node_propofol Friedel-Crafts Alkylation node_catalyst->node_byproducts

Caption: Chemical transformation pathway.

Safety Considerations

  • High-Pressure Reactions: All reactions involving high-pressure gases like propylene must be conducted in a properly rated and maintained high-pressure reactor behind a blast shield.

  • Pyrophoric Reagents: Trialkylaluminum compounds are pyrophoric and must be handled under a strict inert atmosphere.

  • Corrosive Materials: Aluminum-based catalysts and acidic/basic solutions used in work-up are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Flammable Solvents: Toluene and cyclohexane are flammable and should be used in a well-ventilated fume hood away from ignition sources.

These application notes are intended for use by qualified professionals in a laboratory setting. It is crucial to conduct a thorough literature review and risk assessment before commencing any experimental work.

References

gas chromatography-mass spectrometry (GC-MS) analysis of 2-isopropylphenol products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262) is an organic compound with applications in various chemical syntheses and is of interest in environmental and industrial monitoring. As an isomer of propofol (B549288) (2,6-diisopropylphenol), a widely used anesthetic, its accurate detection and quantification are crucial for product purity analysis, and toxicological and environmental assessments. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. Due to its polar phenolic hydroxyl group, derivatization is often employed to improve its volatility and chromatographic performance, leading to enhanced sensitivity and peak shape.

This application note provides a comprehensive protocol for the analysis of this compound in various matrices using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is dependent on the sample matrix. Below are protocols for liquid and solid samples.

1.1. Liquid Samples (e.g., Water, Biological Fluids)

This protocol utilizes liquid-liquid extraction (LLE) to isolate this compound from aqueous matrices.

  • Materials:

  • Protocol:

    • Place a known volume (e.g., 50-100 mL) of the liquid sample into a separatory funnel.

    • Adjust the pH of the sample to < 2 with sulfuric acid to ensure this compound is in its protonated form.

    • Add 30 mL of dichloromethane or ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction two more times with fresh portions of the organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Transfer the final extract to a 2 mL autosampler vial for derivatization.

1.2. Solid Samples (e.g., Soil, Tissue)

This protocol uses solid-phase extraction (SPE) for the cleanup and concentration of this compound from solid matrices.

  • Materials:

    • Sample containing this compound

    • Methanol (B129727) or Acetonitrile (GC grade)

    • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Weigh a known amount (e.g., 1-5 g) of the homogenized solid sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 10 mL of methanol or acetonitrile).

    • Vortex the sample for 5 minutes and then sonicate for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent.

    • Concentrate the eluate to a final volume of 1 mL.

    • Transfer the final extract to a 2 mL autosampler vial for derivatization.

Derivatization (Silylation)

To improve the volatility and chromatographic behavior of this compound, a silylation reaction is performed to convert the polar hydroxyl group into a non-polar trimethylsilyl (B98337) (TMS) ether.

  • Materials:

    • Sample extract (1 mL)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (optional, as a catalyst)

    • Heating block or oven

  • Protocol:

    • To the 1 mL sample extract in the autosampler vial, add 100 µL of BSTFA + 1% TMCS.

    • If necessary, add 10 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of the TMS-derivatized this compound.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injection Volume 1 µL
Injector Temperature 270°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes
Transfer Line Temperature 280°C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 40-400
Solvent Delay 4 minutes
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of this compound can be achieved by monitoring characteristic ions in SIM mode. The following table provides key mass spectrometric data for the TMS derivative of this compound and quantitative parameters from a validated method for the closely related compound, propofol (2,6-diisopropylphenol), which can serve as a reference for method development.[1]

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z) LOD (ng/mL) LOQ (ng/mL)
This compound-TMSDependent on specific instrument and conditions193 (M-CH₃)⁺208 (M)⁺To be determinedTo be determined
Propofol (as reference)[1]Dependent on specific instrument and conditions163 (M-CH₃)⁺178 (M)⁺10[1]25[1]

Note: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound should be experimentally determined for your specific matrix and instrument. The data for propofol is provided as a guideline for expected performance.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Silylation (BSTFA + 1% TMCS) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition (Scan/SIM) Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification LLE_Protocol start Liquid Sample acidify Acidify to pH < 2 start->acidify add_solvent Add Organic Solvent (e.g., Dichloromethane) acidify->add_solvent shake Vigorous Shaking add_solvent->shake separate Separate Organic Layer shake->separate repeat_ext Repeat Extraction x2 separate->repeat_ext repeat_ext->add_solvent No combine Combine Organic Extracts repeat_ext->combine Yes dry Dry over Na₂SO₄ combine->dry concentrate Concentrate to 1 mL dry->concentrate end Proceed to Derivatization concentrate->end

References

Application Note: Standard Operating Procedure for ¹H NMR Spectroscopy of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. This document provides a detailed standard operating procedure (SOP) for the preparation and ¹H NMR analysis of 2-isopropylphenol (B134262). Following this protocol will ensure the acquisition of high-quality, reproducible spectra suitable for structural elucidation and purity assessment.

Materials and Equipment
  • Chemicals:

    • This compound (solid or liquid)

    • Deuterated chloroform (B151607) (CDCl₃), ≥99.8% D

    • Tetramethylsilane (TMS) for internal standard (optional, as residual CHCl₃ can be used)

  • Equipment:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • High-quality 5 mm NMR tubes, clean and dry[1]

    • Analytical balance

    • Glass vials (e.g., 1-dram)

    • Pasteur pipettes and bulbs

    • Small plug of glass wool

    • Volumetric glassware/syringes for solvent measurement

Experimental Protocols

This protocol is divided into three main stages: sample preparation, data acquisition, and data processing.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

  • Weighing the Sample: Accurately weigh 10-25 mg of this compound into a clean, dry glass vial.[1][2][3] For ¹H NMR, this concentration is typically sufficient to obtain a good signal-to-noise ratio in a few scans.[1][2]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][2][4] If an internal standard is required, use a solvent that contains 0.03-0.05% TMS. Cap the vial and gently swirl or vortex until the sample is completely dissolved.

  • Filtering the Sample: To remove any particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution directly into a clean 5 mm NMR tube.

    • Firmly pack a small plug of glass wool into a Pasteur pipette.

    • Use the pipette to transfer the sample solution from the vial into the NMR tube. The final solution height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[3][4]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.[3]

Protocol 2: NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may require adjustment based on the specific instrument.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and adjust its depth using the depth gauge. Place the sample into the magnet.

  • Locking and Shimming:

    • Load standard instrument parameters.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will show a sharp and symmetrical solvent peak.

  • Acquisition Parameters: Set up a standard 1D proton experiment with the parameters outlined in the table below. For routine analysis, 8 to 16 scans are usually sufficient.

ParameterRecommended ValuePurpose
Spectrometer Frequency400 MHz (or as available)Determines signal dispersion.
Pulse Programzg30Standard 30-degree pulse experiment for quantitative results.
Number of Scans (NS)8-16Improves signal-to-noise ratio.
Relaxation Delay (D1)1.0 - 5.0 sTime for nuclear spins to return to equilibrium.[5]
Acquisition Time (AQ)~3-4 sDuration of FID collection, affects resolution.
Spectral Width (SW)~16 ppm (e.g., -2 to 14 ppm)Range of frequencies to be observed.
Temperature298 K (25 °C)Standard operating temperature.
  • Acquire Data: Start the acquisition. The result will be a Free Induction Decay (FID) file.

Protocol 3: Data Processing and Analysis

The raw FID data must be processed to generate the final spectrum.

  • Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain data into frequency-domain data (the spectrum).

  • Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode and have a flat baseline at the base of the peak.[6]

  • Baseline Correction: Apply an automatic baseline correction to ensure the baseline is flat across the entire spectrum.[6]

  • Referencing: Calibrate the chemical shift axis. The residual non-deuterated CHCl₃ peak in the CDCl₃ solvent should be set to 7.26 ppm. If TMS was used, its signal should be set to 0.00 ppm.[7]

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. Calibrate the integration using a peak with a known number of protons (e.g., the methyl doublet at ~1.26 ppm, which represents 6 protons).

  • Peak Picking: Identify and label the chemical shift (in ppm) of each peak in the spectrum.

Data Presentation

The expected ¹H NMR data for this compound in CDCl₃ are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Signal AssignmentChemical Shift (δ) / ppmMultiplicityIntegrationCoupling Constant (J) / Hz
Aromatic (H6)~7.21dd1H~7.8, 1.6
Aromatic (H4)~7.07dt1H~7.6, 1.7
Aromatic (H5)~6.92dt1H~7.5, 1.2
Aromatic (H3)~6.74dd1H~8.0, 1.2
Phenolic OH~4.76s (broad)1HN/A
Isopropyl CH~3.21sept1H~6.9
Isopropyl CH₃~1.26d6H~6.9

Note: Data is based on typical values from literature and spectral databases.[8][9] The phenolic OH peak position can vary with concentration and temperature and may be broader than other signals.

Visualization

The following diagram illustrates the complete workflow for acquiring the ¹H NMR spectrum of this compound.

SOP_Workflow Figure 1. Experimental Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-25 mg this compound) dissolve 2. Dissolve in Vial (~0.7 mL CDCl3) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample into Spectrometer filter->insert setup 5. Lock, Shim & Tune insert->setup acquire 6. Acquire FID Data setup->acquire process 7. Process FID (FT, Phasing, Baseline Correction) acquire->process calibrate 8. Calibrate Spectrum (Reference to Solvent/TMS) process->calibrate analyze 9. Analyze Spectrum (Integration, Peak Picking) calibrate->analyze result Final Annotated Spectrum analyze->result

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diisopropylphenol, widely known as Propofol (B549288), is a short-acting intravenous anesthetic essential in modern medicine.[1][2][3] Its synthesis on a large scale requires high efficiency and selectivity to achieve the requisite purity for pharmaceutical applications, typically exceeding 99.9%.[4][5] While various synthetic routes exist, a common industrial method involves the Friedel-Crafts alkylation of phenol (B47542) with an isopropylating agent. This process proceeds through the formation of 2-isopropylphenol (B134262) as a key intermediate, which is then further alkylated to yield the desired 2,6-diisopropylphenol, alongside other isomers such as 2,4-diisopropylphenol.[6][7]

This document outlines the protocols for the large-scale synthesis focusing on the isopropylation of the this compound intermediate to 2,6-diisopropylphenol, utilizing heterogeneous acid catalysts which offer advantages in terms of reusability and environmental considerations.[8]

Synthesis Pathway Overview

The primary industrial synthesis of 2,6-diisopropylphenol is achieved through the direct isopropylation of phenol. This reaction is a consecutive process where phenol is first alkylated to form monoisopropylphenols (this compound and 4-isopropylphenol), followed by a second alkylation to produce diisopropylphenols. The key to a successful large-scale synthesis is maximizing the selectivity towards 2,6-diisopropylphenol while minimizing the formation of other isomers and byproducts.

G Phenol Phenol Two_IP This compound (Intermediate) Phenol->Two_IP + IPA, Catalyst Four_IP 4-Isopropylphenol Phenol->Four_IP + IPA, Catalyst TwoSix_DIP 2,6-Diisopropylphenol (Propofol) Two_IP->TwoSix_DIP + IPA, Catalyst TwoFour_DIP 2,4-Diisopropylphenol Two_IP->TwoFour_DIP + IPA, Catalyst Four_IP->TwoFour_DIP + IPA, Catalyst Byproducts Other isomers & byproducts TwoSix_DIP->Byproducts Further Alkylation IPA Isopropanol (IPA) Alkylating Agent Catalyst Acid Catalyst (e.g., H-beta zeolite)

Caption: Reaction pathway for the synthesis of 2,6-diisopropylphenol from phenol.

Quantitative Data Presentation

The efficiency of the synthesis is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from studies on the isopropylation of phenol, which includes the conversion of the this compound intermediate.

Table 1: Catalyst Performance in Phenol Isopropylation

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to 2,6-Diisopropylphenol (%)Reference
H-beta zeoliteIsopropyl Alcohol (IPA)200-2509456[1][8]
H-mordeniteIsopropyl Alcohol (IPA)200-2506843[1]
20% Cs2.5H0.5PW12O40/K-10Isopropyl Alcohol (IPA)200Not specifiedNot specified[6][7]

Table 2: Optimized Reaction Parameters for H-beta Catalyst

ParameterOptimized ValueOutcomeReference
Phenol to IPA Molar Ratio1:4Maximum phenol conversion (72%) and selectivity to 2,6-DIPP (50%)[8]
Reaction Time240 minAttainment of maximum conversion and selectivity[8]
Catalyst Stability> 25 hoursMaintained 94% phenol conversion and 56% selectivity[1]

Experimental Protocols

This section provides a detailed methodology for the vapor-phase isopropylation of phenol to produce 2,6-diisopropylphenol using an H-beta zeolite catalyst on a laboratory scale, which can be adapted for larger-scale production.

Materials and Equipment:

  • Phenol

  • Isopropyl Alcohol (IPA)

  • H-beta zeolite catalyst

  • High-pressure stainless-steel fixed-bed reactor

  • High-performance liquid chromatography (HPLC) system for analysis

  • Gas chromatograph (GC) for purity analysis

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware

  • Distillation apparatus

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Activation Catalyst Activation (Calcination) Reactor_Loading Load Catalyst into Reactor Catalyst_Activation->Reactor_Loading Reactant_Prep Reactant Preparation (Phenol & IPA Mixture) Reaction_Execution Introduce Reactants (Vapor Phase, High Temp/Pressure) Reactant_Prep->Reaction_Execution Reactor_Loading->Reaction_Execution Product_Collection Condense & Collect Product Reaction_Execution->Product_Collection Analysis Analyze Product Mixture (HPLC/GC) Product_Collection->Analysis Purification Purification (Fractional Distillation) Analysis->Purification Final_Product Pure 2,6-Diisopropylphenol Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of 2,6-diisopropylphenol.

Protocol:

  • Catalyst Activation:

    • Activate the H-beta zeolite catalyst by calcining it in a furnace at 550°C for 5 hours in the presence of air to remove any organic residues and moisture.

    • Allow the catalyst to cool to room temperature in a desiccator before use.

  • Reactor Setup:

    • Load the activated H-beta catalyst into the fixed-bed reactor.

    • Pressurize the reactor with an inert gas (e.g., nitrogen) and heat it to the desired reaction temperature (e.g., 220°C).

  • Reaction:

    • Prepare a feed mixture of phenol and isopropyl alcohol in a molar ratio of 1:4.[8]

    • Introduce the reactant mixture into the reactor in the vapor phase using a suitable pump and vaporizer system.

    • Maintain the reaction temperature and pressure within the optimized range.

    • Continuously collect the product stream after it exits the reactor and condenses.

  • Product Analysis:

    • Periodically take samples of the condensed product for analysis by HPLC or GC to monitor the conversion of phenol and the selectivity towards 2,6-diisopropylphenol.

  • Purification:

    • After the reaction is complete, the crude product mixture, which contains unreacted phenol, this compound, 2,6-diisopropylphenol, other isomers, and byproducts, is subjected to purification.

    • Fractional distillation under reduced pressure is a common method for separating 2,6-diisopropylphenol from the other components due to differences in their boiling points.[5]

    • Further purification to achieve pharmaceutical-grade purity (>99.9%) may involve crystallization or derivatization into an ester, followed by crystallization and hydrolysis.[4][9]

Alternative Synthesis and Purification Strategies

For achieving exceptionally high purity, alternative multi-step synthesis routes are employed. One such method involves the Friedel-Crafts alkylation of p-hydroxybenzoic acid with isopropanol, followed by decarboxylation to yield 2,6-diisopropylphenol.[4][10] This method can produce a product with a purity of 99.9% or higher.[4]

Purification of technical grade 2,6-diisopropylphenol can also be achieved through a chlorination-hydrogenation process. The crude product is first chlorinated to form 4-chloro-2,6-diisopropylphenol, which is more easily purified by distillation. Subsequent hydrogenation of the purified intermediate yields highly pure 2,6-diisopropylphenol (>99.5%).[11][12]

Conclusion

The large-scale synthesis of 2,6-diisopropylphenol from this compound is effectively a continuation of the isopropylation of phenol. The use of solid acid catalysts like H-beta zeolite offers a promising and environmentally conscious approach, demonstrating high conversion and selectivity under optimized conditions. The choice of the synthetic and purification strategy will ultimately depend on the desired purity of the final product and economic considerations for industrial-scale manufacturing.

References

Application Notes and Protocols for the Catalytic Alkylation of Phenol: Selective Production of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic alkylation of phenol (B47542) to selectively produce 2-isopropylphenol (B134262), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The protocols described herein are based on established literature and patents, focusing on practical and reproducible methodologies.

Introduction

The ortho-selective alkylation of phenol, specifically isopropylation to yield this compound, is a significant industrial process. The primary challenge lies in controlling the regioselectivity to favor the ortho-isomer over the thermodynamically more stable para-isomer and to minimize the formation of di- and poly-alkylated byproducts. This document outlines two primary catalytic strategies to achieve high selectivity for this compound: the use of homogeneous aluminum phenoxide catalysts and heterogeneous zeolite catalysts.

The reaction mechanism for the Friedel-Crafts alkylation of phenol involves the generation of an electrophile from the alkylating agent, which then attacks the electron-rich phenol ring. The ortho-selectivity is often attributed to the formation of a complex between the phenolic hydroxyl group and the catalyst, which directs the electrophilic attack to the ortho position.[1][2]

Catalytic Systems and Experimental Protocols

This section details the experimental protocols for the selective synthesis of this compound using two effective catalytic systems.

Protocol 1: Homogeneous Catalysis with Aluminum Phenoxide

Aluminum phenoxide is a widely used catalyst for the ortho-selective alkylation of phenols.[3] The following protocol is a comprehensive guide for its preparation and use in the synthesis of this compound.

Catalyst Preparation: In-situ generation of Aluminum Phenoxide

  • Apparatus: A dry, three-necked round-bottom flask or a pressure-rated autoclave equipped with a mechanical stirrer, a gas inlet (for propylene (B89431) or nitrogen), a thermocouple, and a condenser is required.

  • Procedure:

    • Charge the reactor with phenol.

    • Under an inert atmosphere (e.g., nitrogen), add a catalytic amount of a reactive aluminum source, such as triethyl aluminum or aluminum metal turnings. A typical molar ratio of phenol to aluminum is between 100:1 and 800:1.[3]

    • Heat the mixture with stirring to approximately 150-180 °C to initiate the formation of aluminum phenoxide. The reaction is exothermic.[4]

    • The completion of the catalyst formation is indicated by the cessation of hydrogen evolution (if using aluminum metal) or alkane evolution (if using trialkyl aluminum).

Alkylation Reaction

  • Reactants: Phenol (with in-situ generated aluminum phenoxide catalyst) and either isopropanol (B130326) or propylene gas.

  • Procedure with Propylene:

    • Heat the reactor containing the phenol and aluminum phenoxide catalyst to the desired reaction temperature, typically between 160 °C and 265 °C.[5]

    • Introduce propylene gas into the reactor. The pressure is generally maintained between 0 and 1.6 MPa.[5]

    • The molar ratio of phenol to propylene is typically in the range of 1:0.45 to 1:0.95.[5]

    • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of phenol and the selectivity for this compound.

    • The reaction is typically complete within 0.5 to 3 hours.[5]

  • Procedure with Isopropanol:

    • Add isopropanol to the reactor containing the phenol and aluminum phenoxide catalyst.

    • Heat the mixture to a temperature that facilitates the in-situ dehydration of isopropanol to propylene, typically in the range of 180-250 °C.

    • The reaction pressure will increase due to the formation of water and unreacted propylene.

    • Monitor the reaction as described for the propylene procedure.

Product Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the catalyst by the slow addition of water or a dilute acid.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to isolate this compound.

Protocol 2: Heterogeneous Catalysis with Zeolites

Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic properties, making them effective shape-selective catalysts for various organic transformations, including phenol alkylation.[6]

Catalyst Preparation and Activation

  • Catalyst Selection: H-Beta and H-Mordenite zeolites are reported to be effective for the vapor-phase isopropylation of phenol.[7]

  • Activation:

    • Place the zeolite catalyst in a fixed-bed reactor.

    • Activate the catalyst by heating it under a flow of dry nitrogen or air at a high temperature (e.g., 500-550 °C) for several hours to remove adsorbed water and other impurities.

Vapor-Phase Alkylation Reaction

  • Apparatus: A continuous-flow fixed-bed reactor system equipped with a furnace, mass flow controllers for gases, a liquid feed pump, a condenser, and a product collection system.

  • Procedure:

    • Set the reactor temperature to the desired value, typically in the range of 200-300 °C.

    • Introduce a gaseous feed mixture of phenol and isopropanol into the reactor over the activated zeolite bed. A carrier gas like nitrogen can be used.

    • The molar ratio of phenol to isopropanol and the weight hourly space velocity (WHSV) are critical parameters to optimize for maximizing the selectivity of this compound.[6]

    • Condense the reactor effluent and collect the liquid product.

    • Analyze the product mixture using GC to determine the phenol conversion and product distribution.

Product Analysis

The reaction products are typically analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][9] A suitable capillary column, such as a DB-5 or HP-5, can be used for the separation of phenol, this compound, 4-isopropylphenol, and di-isopropylphenol isomers. Quantification is performed using an internal or external standard method.

Data Presentation

The following tables summarize the quantitative data from various catalytic systems for the alkylation of phenol for the production of isopropylphenols.

Table 1: Performance of Aluminum Phenoxide Catalyst in Phenol Alkylation with Propylene

Phenol:Propylene Molar RatioCatalyst (mol% Al)Temperature (°C)Pressure (MPa)Reaction Time (h)Phenol Conversion (%)This compound Selectivity (%)Reference
1:0.45-0.95Aluminum Phenoxide (2.8 mol%)160-2650-1.6>0.5HighHigh (ortho-selective)[5]
-Aluminum Phenoxide200-2251.3-1.62-42.37% (in distillate)[5]

Table 2: Performance of Zeolite Catalysts in Phenol Isopropylation

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)2,6-Diisopropylphenol Selectivity (%)Reference
H-BetaIsopropanol2509456[7]
H-MordeniteIsopropanol2756843[7]
Modified SAPO-11Isopropanol2805077 (total o- and p-isopropylphenol)[6]
MCM-49Isopropanol1806170 (total isopropylphenol)[6]

Note: The data for H-Beta and H-Mordenite are for the production of 2,6-diisopropylphenol, indicating that these conditions favor di-alkylation. Optimization would be required to maximize mono-alkylation.

Mandatory Visualizations

Diagram 1: Proposed Reaction Pathway for Aluminum Phenoxide Catalyzed Ortho-Alkylation of Phenol

G phenol Phenol complex Phenol-Catalyst Complex phenol->complex Coordination al_phenoxide Aluminum Phenoxide Catalyst al_phenoxide->complex transition_state Ortho-directing Transition State complex->transition_state propylene Propylene (from Isopropanol dehydration) propylene->transition_state Electrophilic Attack o_ipp This compound transition_state->o_ipp Major Pathway p_ipp 4-Isopropylphenol (minor product) transition_state->p_ipp Minor Pathway di_ipp Di-isopropylphenol (byproduct) o_ipp->di_ipp Further Alkylation

Caption: Proposed mechanism for the ortho-selective alkylation of phenol.

Diagram 2: Experimental Workflow for Vapor-Phase Phenol Alkylation using a Fixed-Bed Reactor

G feed Phenol & Isopropanol Feed pump Liquid Pump feed->pump vaporizer Vaporizer pump->vaporizer reactor Fixed-Bed Reactor (Zeolite Catalyst) vaporizer->reactor condenser Condenser reactor->condenser collection Product Collection condenser->collection analysis GC-MS Analysis collection->analysis

Caption: Workflow for continuous vapor-phase phenol alkylation.

References

Application of H-beta Zeolite Catalyst for 2-Isopropylphenol Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-isopropylphenol (B134262) via the alkylation of phenol (B47542) with isopropanol (B130326) using an H-beta zeolite catalyst. H-beta zeolite, a microporous aluminosilicate, serves as a highly efficient and shape-selective solid acid catalyst for this process, offering advantages in terms of reusability and operational simplicity over traditional homogeneous catalysts.

Introduction

The isopropylation of phenol is a crucial industrial reaction for the production of isopropylphenols, which are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. In particular, this compound is a key precursor for the synthesis of propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. H-beta zeolite's three-dimensional pore structure and strong Brønsted acidity make it an excellent catalyst for this electrophilic aromatic substitution reaction. The shape-selective nature of the zeolite can be tuned to favor the formation of specific isomers.

Catalyst Preparation and Characterization

A commercially available Na-beta zeolite is typically converted to its acidic form (H-beta) to be catalytically active for phenol alkylation.

Protocol for H-beta Catalyst Preparation
  • Ion Exchange:

    • Disperse the parent Na-beta zeolite in a 1 M aqueous solution of ammonium (B1175870) nitrate (B79036) (NH₄NO₃). The typical solid-to-liquid ratio is 1:10 (w/v).

    • Stir the suspension at 80°C for 6-12 hours.

    • Filter the zeolite and wash thoroughly with deionized water until the filtrate is free of nitrate ions (tested with a suitable indicator).

    • Repeat the ion-exchange step at least twice to ensure complete exchange of Na⁺ with NH₄⁺ ions.

  • Calcination:

    • Dry the NH₄-beta zeolite at 110°C overnight.

    • Calcine the dried zeolite in a muffle furnace under a flow of dry air.

    • Gradually increase the temperature from room temperature to 550°C at a ramp rate of 5°C/min.

    • Hold the temperature at 550°C for 5-6 hours to ensure the complete decomposition of ammonium ions to protons, yielding the active H-beta form.

Catalyst Characterization

The prepared H-beta catalyst should be characterized to determine its physicochemical properties, which are crucial for catalytic performance.

ParameterRecommended TechniqueTypical Values for H-beta
CrystallinityX-ray Diffraction (XRD)Highly crystalline with characteristic peaks of the BEA topology.
Surface Area and PorosityN₂ Adsorption-Desorption (BET)High surface area (> 500 m²/g) with significant micropore volume.
Acidity (type and strength)Ammonia Temperature-Programmed Desorption (NH₃-TPD), Pyridine-FTIRPresence of both Brønsted and Lewis acid sites, with a predominance of strong Brønsted acidity.
Morphology and Crystal SizeScanning Electron Microscopy (SEM)Uniformly sized crystals.
Elemental Composition (Si/Al ratio)X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP)The Si/Al ratio influences the acidity and catalytic activity.

Experimental Protocol for this compound Synthesis

The alkylation of phenol with isopropanol can be carried out in a fixed-bed continuous flow reactor.

Reaction Setup
  • A stainless-steel fixed-bed reactor is packed with the prepared H-beta zeolite catalyst (typically 1-5 g).

  • The catalyst bed is supported by quartz wool at both ends.

  • A thermocouple is placed in the center of the catalyst bed to monitor the reaction temperature.

  • The reactor is placed inside a programmable tube furnace.

  • A high-pressure liquid pump is used to feed the reactant mixture (phenol and isopropanol) into the reactor.

  • A back-pressure regulator is used to maintain the desired reaction pressure.

  • The product stream is cooled, and the liquid products are collected in a separator. Gaseous by-products can be analyzed separately.

Reaction Procedure
  • Catalyst Activation: Prior to the reaction, the catalyst is activated in the reactor by heating it to the desired reaction temperature under a flow of an inert gas (e.g., nitrogen) for at least 2 hours to remove any adsorbed moisture.

  • Reaction:

    • A pre-mixed feed of phenol and isopropanol at a specific molar ratio is introduced into the reactor at a constant flow rate.

    • The reaction is carried out under the desired conditions of temperature, pressure, and weight hourly space velocity (WHSV).

    • Liquid samples are collected at regular intervals for analysis.

  • Product Analysis: The collected liquid products are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5) to determine the conversion of phenol and the selectivity of the various products (this compound, 4-isopropylphenol (B134273), diisopropylphenols, etc.).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the isopropylation of phenol over an H-beta zeolite catalyst under various reaction conditions.

Table 1: Effect of Reaction Temperature on Phenol Conversion and Product Selectivity

Temperature (°C)Phenol Conversion (%)This compound Selectivity (%)4-Isopropylphenol Selectivity (%)Diisopropylphenol Selectivity (%)
18045355010
20060305512
22075255815
24085206018

Conditions: Phenol/Isopropanol molar ratio = 1:2, WHSV = 4 h⁻¹, Pressure = 1 atm.

Table 2: Effect of Phenol to Isopropanol Molar Ratio on Phenol Conversion and Product Selectivity

Phenol:Isopropanol Molar RatioPhenol Conversion (%)This compound Selectivity (%)4-Isopropylphenol Selectivity (%)Diisopropylphenol Selectivity (%)
1:15538525
1:275255815
1:388185525
1:494155033

Conditions: Temperature = 220°C, WHSV = 4 h⁻¹, Pressure = 1 atm.[1]

Table 3: Comparison of H-beta with other Zeolite Catalysts

CatalystPhenol Conversion (%)This compound Selectivity (%)4-Isopropylphenol Selectivity (%)Reference
H-beta94--[1]
H-Mordenite68--[1]
SAPO-11502750[1]
MCM-4961--[1]

Note: Selectivity data for 2- and 4-isopropylphenol were not always explicitly separated in the cited literature, which often focused on the di-alkylated product, propofol.

Reaction Mechanism and Pathways

The alkylation of phenol with isopropanol over H-beta zeolite proceeds via an electrophilic aromatic substitution mechanism. The Brønsted acid sites of the zeolite play a crucial role in activating the isopropanol.

Reaction_Pathway cluster_activation Activation of Alkylating Agent reactant reactant intermediate intermediate product product catalyst catalyst side_product side_product phenol Phenol o_ipp This compound (ortho-alkylation) phenol->o_ipp C-alkylation p_ipp 4-Isopropylphenol (para-alkylation) phenol->p_ipp C-alkylation ipe Isopropyl Phenyl Ether (O-alkylation) phenol->ipe O-alkylation isopropanol Isopropanol propylene Propylene isopropanol->propylene Dehydration h_beta H-Beta Zeolite (Brønsted Acid Site) carbenium_ion Isopropyl Carbenium Ion propylene->carbenium_ion Protonation water Water carbenium_ion->o_ipp carbenium_ion->p_ipp dipp Diisopropylphenols o_ipp->dipp Further Alkylation p_ipp->dipp Further Alkylation ipe->o_ipp Rearrangement ipe->p_ipp Rearrangement

Caption: Reaction pathway for the synthesis of this compound.

The reaction is initiated by the dehydration of isopropanol on the Brønsted acid sites of the H-beta zeolite to form propylene, which is then protonated to generate a highly reactive isopropyl carbenium ion. This electrophile then attacks the electron-rich aromatic ring of phenol. The substitution can occur at the ortho or para positions, leading to the formation of this compound and 4-isopropylphenol, respectively (C-alkylation). Alternatively, O-alkylation can occur to form isopropyl phenyl ether, which can subsequently rearrange to the C-alkylated products. Further alkylation of the initial products can lead to the formation of diisopropylphenols. The shape selectivity of the H-beta zeolite pores influences the relative rates of these pathways and the final product distribution.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and analysis of this compound.

Experimental_Workflow step step analysis analysis result result prep Catalyst Preparation (Ion Exchange & Calcination) char Catalyst Characterization (XRD, BET, NH3-TPD, etc.) prep->char setup Reactor Setup (Fixed-bed reactor) prep->setup reaction Alkylation Reaction (Phenol + Isopropanol) setup->reaction sampling Product Sampling reaction->sampling gc Product Analysis (Gas Chromatography) sampling->gc data Data Analysis (Conversion & Selectivity) gc->data

References

Application Notes and Protocols for the Chemical Derivatization of 2-Isopropylphenol for Enhanced Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol (B134262), a significant organic compound utilized in the synthesis of various industrial and pharmaceutical products, often requires derivatization prior to analysis to improve its volatility, thermal stability, and chromatographic behavior. This document provides detailed application notes and experimental protocols for the chemical derivatization of this compound, enabling enhanced detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed to be robust and reproducible for researchers in analytical chemistry, quality control, and drug development.

The primary challenge in the direct analysis of this compound lies in its polarity due to the hydroxyl group, which can lead to poor peak shape, tailing, and reduced sensitivity in chromatographic systems. Chemical derivatization addresses these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety. This transformation leads to improved chromatographic separation and more sensitive detection.[1]

This document details two primary derivatization strategies:

  • Silylation and Acylation for GC-MS Analysis: These methods increase the volatility of this compound, making it amenable to GC-MS analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used technique for this purpose.[2]

  • Derivatization for Enhanced HPLC-UV/Fluorescence Detection: For HPLC analysis, derivatization with chromophoric or fluorophoric reagents can significantly enhance the detectability of this compound, which otherwise exhibits weak UV absorbance.

Experimental Workflow Overview

The general workflow for the derivatization and analysis of this compound is depicted below. This process involves sample preparation, the chemical derivatization step, followed by chromatographic analysis and data processing.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolution in Appropriate Solvent Sample->Solvent Dry Evaporation to Dryness (if necessary) Solvent->Dry Reagent Addition of Derivatizing Reagent Dry->Reagent Reaction Incubation/ Reaction Reagent->Reaction Injection GC-MS or HPLC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry or UV/Fluorescence Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification and Data Analysis Acquisition->Quantification

Caption: General workflow for the derivatization and analysis of this compound.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization is a crucial step for the successful analysis of this compound by GC-MS, as it enhances volatility and improves peak shape. The two most common methods are silylation and acylation.

Protocol 1: Silylation with BSTFA

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating reagent for phenols.[2] The reaction is rapid and often quantitative, especially when performed in a suitable solvent like acetone (B3395972).[2][3]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetone (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven (optional)

Procedure:

  • Sample Preparation: If the sample is in a non-volatile solvent, evaporate it to dryness under a gentle stream of nitrogen. Dissolve the dried residue in 100 µL of anhydrous acetone.

  • Derivatization: Add 100 µL of BSTFA to the sample solution in the reaction vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. The derivatization of alkylphenols with BSTFA in acetone is reported to be complete within 15 seconds at room temperature.[2][3] For robust and complete derivatization, an optional heating step at 60°C for 15 minutes can be included.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Expected Product: O-trimethylsilyl-2-isopropylphenol

Silylation Reaction cluster_reactants cluster_products This compound plus1 + BSTFA BSTFA arrow1 Acetone TMS_Derivative O-trimethylsilyl-2-isopropylphenol arrow1->TMS_Derivative plus2 + Byproducts

Caption: Silylation of this compound with BSTFA.

Protocol 2: Acylation with Acetic Anhydride (B1165640)

Acylation introduces an acetyl group to the hydroxyl moiety, forming an ester. This also increases volatility and improves chromatographic performance.

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Pyridine (B92270) (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the dried sample in the reaction vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60°C for 30 minutes.

  • Evaporation and Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess reagents to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane (B92381) or ethyl acetate).

  • Analysis: The sample is now ready for injection into the GC-MS system.

Expected Product: 2-Isopropylphenyl acetate

Acylation Reaction cluster_reactants cluster_products This compound plus1 + Acetic_Anhydride Acetic Anhydride arrow1 Pyridine, 60°C Acetate_Derivative arrow1->Acetate_Derivative plus2 + Acetic Acid

References

Application Notes & Protocols for Vapor Phase Isopropylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The vapor phase isopropylation of phenol (B47542) is a significant industrial process for the synthesis of valuable chemicals such as isopropylphenols (IPP) and diisopropylphenols (DIPP). These products serve as intermediates in the manufacturing of pharmaceuticals, agrochemicals, antioxidants, and specialty polymers. In particular, 2,6-diisopropylphenol, commonly known as propofol (B549288), is a widely used intravenous anesthetic drug.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the study and optimization of this reaction. The protocols outlined below are based on established methodologies using solid acid catalysts, which offer advantages in terms of reusability, reduced corrosion, and environmental compatibility compared to traditional liquid acid catalysts.[4]

The isopropylation of phenol can be carried out using isopropyl alcohol (IPA) or propylene (B89431) as the alkylating agent over various solid acid catalysts.[1][5] The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution and selectivity towards the desired isomers.[6] Zeolites, with their well-defined pore structures and tunable acidity, are among the most effective catalysts for this transformation.[7][8]

Key Reaction Pathways

The vapor phase isopropylation of phenol involves a series of parallel and consecutive reactions. The primary reaction is the mono-isopropylation of phenol to form ortho-, para-, and meta-isopropylphenol. Further isopropylation of the mono-substituted products leads to the formation of various diisopropylphenol isomers.[9] The reaction with 2-propanol as the alkylating agent can also involve the dehydration of the alcohol to propylene and the formation of diisopropyl ether (DIPE), which can also act as an alkylating agent, adding complexity to the reaction network.[6][9]

Experimental Design Considerations

A successful experimental design for the vapor phase isopropylation of phenol requires careful consideration of several parameters:

  • Catalyst Selection: The choice of catalyst is paramount. Zeolites such as H-beta, H-mordenite, and ZSM-5 are frequently employed due to their strong acidity and shape-selective properties.[1][2][5] Supported heteropolyacids on materials like K-10 clay are also effective.[6][9] Catalyst characterization techniques such as X-ray diffraction (XRD), N2 adsorption/desorption (for surface area and pore size analysis), and temperature-programmed desorption of ammonia (B1221849) (NH3-TPD) are essential to understand the catalyst's physical and acidic properties.[7]

  • Reaction Conditions: Temperature, pressure, weight hourly space velocity (WHSV), and the molar ratio of reactants are critical process variables that must be optimized to achieve high conversion and selectivity.[1][10]

  • Reactant Purity: The purity of phenol and the isopropylating agent (isopropanol or propylene) can affect catalyst performance and product distribution.

  • Analytical Methodology: Accurate and reliable analytical methods are necessary for the quantification of reactants and products. Gas chromatography (GC) with a flame ionization detector (FID) is the standard technique for this analysis.[11][12]

Experimental Protocols

This section provides detailed protocols for catalyst preparation, experimental setup, reaction procedure, and product analysis for the vapor phase isopropylation of phenol.

Protocol 1: Catalyst Preparation (H-beta Zeolite)

  • Ion Exchange: Start with a commercial ammonium-form of beta zeolite (NH4-BEA).

  • Calcination: Calcine the NH4-BEA zeolite in a muffle furnace. Ramp the temperature to 550 °C at a rate of 5 °C/min and hold for 5 hours in a static air atmosphere to obtain the protonated form (H-beta).

  • Pelletization and Sieving: Pelletize the calcined H-beta catalyst, crush it, and sieve to a desired particle size (e.g., 20-40 mesh) for loading into the reactor.

Protocol 2: Experimental Setup and Reaction Procedure

  • Reactor Setup: The reaction is typically performed in a continuous flow, fixed-bed reactor system. A stainless steel tube (e.g., 10 mm internal diameter, 300 mm length) is commonly used as the reactor.

  • Catalyst Loading: Load a known amount of the prepared catalyst (e.g., 1.0 g of H-beta zeolite) into the central zone of the reactor, supported by quartz wool plugs.

  • Catalyst Activation: Prior to the reaction, activate the catalyst in-situ by heating it to the desired reaction temperature (e.g., 250 °C) under a flow of an inert gas like nitrogen for at least 2 hours to remove any adsorbed moisture.

  • Reactant Feed: Prepare a feed mixture of phenol and isopropanol (B130326) with a specific molar ratio (e.g., 1:4).[1] Use a high-performance liquid chromatography (HPLC) pump to feed the liquid reactant mixture into a preheater/vaporizer section maintained at a temperature sufficient to ensure complete vaporization (e.g., 200 °C).

  • Reaction Execution: Introduce the vaporized feed into the reactor at a controlled flow rate to achieve the desired Weight Hourly Space Velocity (WHSV).[10] The WHSV is defined as the mass flow rate of the reactants per unit mass of the catalyst. Maintain the reactor at the desired reaction temperature and atmospheric pressure.[5]

  • Product Collection: The product stream exiting the reactor is passed through a condenser, and the liquid products are collected in a cold trap (e.g., an ice-water bath).

  • Steady State: Allow the reaction to reach a steady state (typically after 1-2 hours on stream) before collecting samples for analysis.

Protocol 3: Product Analysis

  • Sample Preparation: Collect the liquid product samples at regular intervals. Dilute the samples with a suitable solvent (e.g., acetone) if necessary.

  • Gas Chromatography (GC) Analysis: Analyze the samples using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl methyl polysiloxane column).[12]

  • Quantification: Use an internal standard method for accurate quantification of the products. Calibrate the GC with standard solutions of phenol, isopropylphenols, and diisopropylphenols of known concentrations.

  • Confirmation of Products: The identity of the products can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Data Presentation

The following tables summarize typical quantitative data for the vapor phase isopropylation of phenol over different catalysts and under various reaction conditions.

Table 1: Influence of Catalyst on Phenol Isopropylation

CatalystPhenol Conversion (%)Selectivity to o-IPP (%)Selectivity to p-IPP (%)Selectivity to DIPP (%)Reference
H-beta94--56[1][2]
H-mordenite68--43[1][2]
SAPO-1150-77 (total o- and p-IPP)-[7]
ZSM-5--High selectivity to p-IPP-[5]

IPP: Isopropylphenol, DIPP: Diisopropylphenol

Table 2: Effect of Reaction Conditions over H-beta Catalyst

ParameterValuePhenol Conversion (%)DIPP Selectivity (%)Reference
Temperature (°C) 200--[5]
250--[5]
2805077 (total o- and p-IPP)[7]
WHSV (h⁻¹) 272 (at 200°C)50 (at 200°C)[10]
472 (at 200°C)50 (at 200°C)[10]
662 (at 200°C)46 (at 200°C)[10]
Phenol:IPA Molar Ratio 1:2--[1]
1:472 (at 200°C)50 (at 200°C)[1]
1:6--[1]

WHSV: Weight Hourly Space Velocity, IPA: Isopropyl Alcohol

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Product Analysis zeolite Ammonium Zeolite calcination Calcination (550°C) zeolite->calcination h_zeolite H-Zeolite calcination->h_zeolite pelletization Pelletization & Sieving h_zeolite->pelletization catalyst Sized Catalyst pelletization->catalyst reactor Fixed-Bed Reactor (Catalyst Loaded) catalyst->reactor reactants Phenol + Isopropanol pump HPLC Pump reactants->pump vaporizer Vaporizer pump->vaporizer vaporizer->reactor condenser Condenser reactor->condenser products Liquid Products condenser->products sampling Sampling products->sampling gc GC-FID Analysis sampling->gc gcms GC-MS Confirmation sampling->gcms data Data Analysis gc->data gcms->data

Caption: Experimental workflow for vapor phase isopropylation of phenol.

Signaling Pathway (Reaction Network)

Reaction_Pathway cluster_mono Mono-isopropylation cluster_di Di-isopropylation phenol Phenol oipp o-Isopropylphenol phenol->oipp + Catalyst phenol->oipp phenol->oipp pipp p-Isopropylphenol phenol->pipp + Catalyst phenol->pipp phenol->pipp mipp m-Isopropylphenol phenol->mipp + Catalyst ipa Isopropanol propylene Propylene ipa->propylene Dehydration dipe Diisopropyl Ether ipa->dipe Etherification ipa->oipp + Catalyst ipa->pipp + Catalyst ipa->mipp + Catalyst propylene->oipp propylene->pipp dipe->oipp dipe->pipp dipp26 2,6-Diisopropylphenol oipp->dipp26 + Isopropylating Agent dipp24 2,4-Diisopropylphenol oipp->dipp24 + Isopropylating Agent pipp->dipp24 + Isopropylating Agent

Caption: Reaction network for the isopropylation of phenol.

References

Troubleshooting & Optimization

identifying and minimizing side reactions in phenol alkylation with propylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the alkylation of phenol (B47542) with propylene (B89431).

Troubleshooting Guides

This section addresses common issues encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.

Question 1: Low conversion of phenol is observed despite using a catalyst. What are the potential causes and how can I improve the conversion rate?

Answer:

Low phenol conversion can stem from several factors related to catalyst activity, reaction conditions, and reactant purity.

  • Catalyst Deactivation: Solid acid catalysts, particularly zeolites, can deactivate due to coking (carbonaceous deposits blocking active sites).

    • Solution: Catalyst regeneration is crucial. For coked zeolites, a common procedure involves calcination in air or an oxygen-containing atmosphere at elevated temperatures to burn off the coke. Some studies suggest regeneration with ozone at lower temperatures can also be effective.[1][2]

  • Insufficient Catalyst Acidity: The catalyst may not possess sufficient acid strength or density for the reaction to proceed efficiently.

    • Solution: Consider using a catalyst with stronger acid sites. For instance, zeolites like H-beta are known to be active for this reaction.[3] The choice between different solid acid catalysts, such as various zeolites or acid-treated clays, can significantly impact conversion.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.

    • Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can promote side reactions like cracking and increase coking rates. Temperature optimization is key.

  • Impure Reactants: Impurities in phenol or propylene can poison the catalyst or interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Purification of reactants through distillation or other appropriate methods may be necessary.

Question 2: The reaction produces a significant amount of di- and tri-isopropylphenols. How can I minimize this polyalkylation?

Answer:

Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkylation product can be more reactive than the starting phenol.[3][4]

  • Molar Ratio of Reactants: The most effective way to control polyalkylation is to use a high molar ratio of phenol to propylene. This ensures that the propylene is more likely to react with the abundant phenol rather than the mono-alkylated product.

    • Solution: Employ a phenol to propylene molar ratio significantly greater than 1:1. Ratios of 3:1 or higher are often used in industrial processes to favor monoalkylation.[5]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the likelihood of subsequent alkylation steps.

    • Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction when the desired mono-alkylated product concentration is maximized. Operating at the lowest effective temperature can also help reduce polyalkylation.

Question 3: My product mixture contains a significant amount of isopropyl phenyl ether. How can I favor C-alkylation over O-alkylation?

Answer:

The competition between C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl group to form an ether) is influenced by the reaction conditions, particularly the choice of solvent and catalyst.[6][7]

  • Solvent Effects: The polarity and protic nature of the solvent play a crucial role.

    • Protic Solvents (e.g., water, alcohols): These solvents can solvate the phenoxide ion, making the oxygen atom less nucleophilic and thus favoring C-alkylation.

    • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents do not effectively solvate the oxygen anion, leaving it more available for nucleophilic attack and thereby promoting O-alkylation.

    • Solution: For preferential C-alkylation, consider using a protic solvent or running the reaction in the gas phase over a solid acid catalyst where solvent effects are minimized.

  • Catalyst Type: The nature of the catalyst's active sites influences the reaction pathway.

    • Solution: Solid acid catalysts like zeolites generally favor C-alkylation. The pore structure of the zeolite can also influence the product distribution through shape selectivity.

Question 4: The ratio of 2-isopropylphenol (B134262) to 4-isopropylphenol (B134273) in my product is not ideal. How can I control the regioselectivity?

Answer:

The distribution of ortho (2-), para (4-), and meta- (3-) isopropylphenol isomers is influenced by the catalyst and reaction temperature.

  • Catalyst Properties: The steric environment within the pores of a zeolite catalyst can favor the formation of one isomer over another (shape selectivity).

    • Solution: Experiment with different types of zeolites. For instance, medium-pore zeolites like ZSM-5 might favor the formation of the less bulky para-isomer due to steric constraints within the pores.[8]

  • Reaction Temperature: The ortho/para ratio can be temperature-dependent.

    • Solution: Vary the reaction temperature and analyze the product distribution to find the optimal conditions for the desired isomer. In some cases, higher temperatures may favor the thermodynamically more stable para-isomer.

Frequently Asked Questions (FAQs)

What are the primary side reactions in the alkylation of phenol with propylene?

The main side reactions are:

  • Polyalkylation: The addition of more than one isopropyl group to the phenol ring, forming di- and tri-isopropylphenols.[4]

  • O-alkylation: The reaction at the hydroxyl group of phenol to form isopropyl phenyl ether.[7]

  • Isomerization and Rearrangement: Rearrangement of the isopropyl group on the aromatic ring.[4]

How does the phenol to propylene molar ratio affect the product distribution?

A higher phenol to propylene molar ratio suppresses the formation of polyalkylated products. By having a large excess of phenol, the propylene is more likely to react with an unreacted phenol molecule rather than a mono-alkylated phenol.

What is the role of the catalyst in this reaction?

The catalyst, typically a solid acid like a zeolite or an acid-treated clay, provides the acid sites necessary to protonate propylene, forming a carbocation which then acts as the electrophile in the aromatic substitution reaction with phenol. The catalyst's properties, such as acid strength, acid site density, and pore structure, significantly influence the reaction rate, selectivity, and the types of side reactions that occur.[9]

Can isopropanol (B130326) be used as an alkylating agent instead of propylene?

Yes, isopropanol can be used. In the presence of an acid catalyst, isopropanol can dehydrate to form propylene in-situ, which then alkylates the phenol. Some studies have investigated the direct alkylation of phenol with isopropanol.[3][6][10]

How can the product mixture be analyzed?

The product mixture from phenol alkylation is typically analyzed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This allows for the separation, identification, and quantification of the different isomers of isopropylphenol, polyalkylated phenols, and isopropyl phenyl ether.[11]

Data Presentation

The following tables summarize the qualitative effects of various reaction parameters on the product distribution in phenol alkylation. Quantitative data for the phenol-propylene system is scarce in the readily available literature; therefore, data from analogous systems (e.g., alkylation with other olefins) is used for illustrative purposes and should be considered as a general guide.

Table 1: Effect of Phenol/Alkene Molar Ratio on Product Selectivity (Illustrative Example)

Phenol/Alkene Molar RatioMono-alkylation SelectivityPoly-alkylation SelectivityReference System
Low (e.g., 1:1)LowerHigherGeneral Friedel-Crafts Alkylation
High (e.g., >3:1)HigherLowerGeneral Friedel-Crafts Alkylation

Table 2: Effect of Temperature on Product Distribution (Illustrative Example)

TemperaturePhenol ConversionO/C-Alkylation RatioOrtho/Para RatioReference System
LowLowerMay be higherMay favor orthoPhenol alkylation with 1-octene
HighHigherMay be lowerMay favor paraPhenol alkylation with 1-octene

Table 3: Effect of Catalyst Type on Product Selectivity (Illustrative Example)

CatalystPredominant Product(s)Key FeatureReference System
H-Beta ZeoliteC-alkylated productsHigh activityPhenol alkylation with 1-octene
H-ZSM-5 ZeolitePara-isopropylphenolShape selectivityPhenol alkylation with propylene[8]
Acid-treated ClayMixture of isomersLewis/Brønsted acidityPhenol transalkylation

Experimental Protocols

This section provides a general methodology for the gas-phase alkylation of phenol with propylene over a solid acid catalyst. This should be considered a starting point, and optimization of the parameters is crucial for specific experimental goals.

1. Catalyst Preparation and Activation:

  • Catalyst: H-Beta zeolite is a commonly used catalyst.

  • Activation: The catalyst should be activated to remove adsorbed water and other impurities. This is typically done by calcination.

    • Place the required amount of catalyst in a quartz reactor.

    • Heat the catalyst under a flow of dry air or nitrogen.

    • A typical calcination procedure involves ramping the temperature to 500-550 °C and holding for several hours.

    • Cool the catalyst to the desired reaction temperature under an inert gas flow.

2. Gas-Phase Alkylation Reaction:

  • Reactor Setup: A fixed-bed reactor is commonly used for gas-phase reactions. The reactor is typically made of quartz or stainless steel and is placed inside a furnace for temperature control.

  • Reactant Feed:

    • Phenol is typically vaporized by heating and carried into the reactor using an inert carrier gas like nitrogen.

    • Propylene is a gas and its flow rate can be controlled using a mass flow controller.

  • Reaction Conditions:

    • Temperature: 200-350 °C (optimization required).

    • Pressure: Atmospheric pressure is often sufficient, but higher pressures can be explored.

    • Phenol/Propylene Molar Ratio: As discussed, a high ratio (e.g., 3:1 to 10:1) is recommended to minimize polyalkylation.

    • Weight Hourly Space Velocity (WHSV): This parameter, defined as the mass flow rate of the reactants per mass of the catalyst, needs to be optimized to control the contact time of the reactants with the catalyst.

  • Procedure:

    • Set the reactor to the desired temperature and allow it to stabilize.

    • Start the flow of the inert carrier gas through the phenol vaporizer and into the reactor.

    • Once the phenol feed is stable, introduce the propylene flow at the desired rate.

    • The reactor effluent is passed through a condenser to collect the liquid products. Non-condensable gases can be collected or vented.

    • Collect liquid samples at regular intervals for analysis.

3. Product Analysis:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for product analysis.

  • Sample Preparation: The collected liquid product mixture is typically diluted with a suitable solvent (e.g., dichloromethane (B109758) or acetone) before injection into the GC.

  • GC Conditions: A capillary column (e.g., DB-5 or HP-5) is commonly used. The temperature program of the GC oven is optimized to achieve good separation of all the components.

  • Quantification: The concentration of each product can be determined by comparing the peak areas to those of known standards.

Visualizations

Reaction Pathway Diagram

ReactionPathway Phenol Phenol Mono_IPP Mono-isopropylphenol (2-IPP & 4-IPP) Phenol->Mono_IPP Ether Isopropyl Phenyl Ether Phenol->Ether Propylene Propylene Carbocation Isopropyl Carbocation Propylene->Carbocation Protonation Catalyst Solid Acid Catalyst (e.g., Zeolite) Catalyst->Carbocation Carbocation->Mono_IPP C-Alkylation (Desired Reaction) Di_IPP Di-isopropylphenol Carbocation->Di_IPP Carbocation->Ether O-Alkylation (Side Reaction) Mono_IPP->Di_IPP Polyalkylation (Side Reaction)

Caption: Main reaction pathways in phenol alkylation with propylene.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Start Problem Identify Primary Issue Start->Problem LowConversion Low Conversion Problem->LowConversion Low Yield HighPoly High Polyalkylation Problem->HighPoly High Di/Tri-IPP HighEther High Ether Formation Problem->HighEther High Ether CheckCatalyst Check Catalyst Activity - Regenerate/Replace - Check Acidity LowConversion->CheckCatalyst OptimizeTemp Optimize Temperature LowConversion->OptimizeTemp CheckPurity Check Reactant Purity LowConversion->CheckPurity IncreaseRatio Increase Phenol/Propylene Ratio HighPoly->IncreaseRatio ModifySolvent Modify Solvent (Protic for C-alkylation) HighEther->ModifySolvent End Problem Resolved CheckCatalyst->End OptimizeTemp->End IncreaseRatio->End ModifySolvent->End CheckPurity->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Phenol Isopropylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phenol (B47542) isopropylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and a troubleshooting guide to address common issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in phenol isopropylation?

A1: Low conversion rates in phenol isopropylation can typically be attributed to one or more of the following factors:

  • Catalyst Inactivity or Deactivation: The catalyst may be poisoned, coked, or simply not active enough for the reaction conditions.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an efficient rate or too high, leading to catalyst deactivation or byproduct formation.[2]

  • Improper Reactant Molar Ratio: An incorrect ratio of phenol to the isopropylating agent (isopropanol or propylene) can limit the conversion.[3]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.

  • Poor Mass Transfer: Inadequate mixing can lead to poor contact between the reactants and the catalyst, thereby reducing the reaction rate.

Q2: How does the choice of catalyst affect the conversion rate?

A2: The catalyst plays a crucial role in the isopropylation of phenol. Different catalysts exhibit varying levels of activity and selectivity. Solid acid catalysts, such as zeolites (e.g., H-beta, HZSM-5, HMCM-49) and silicoaluminophosphates (e.g., SAPO-11), are commonly used.[2] The acidity and pore structure of the catalyst significantly influence its performance. For instance, strong acid sites can enhance the reaction rate but may also lead to catalyst deactivation through coking.[2]

Q3: Can the isopropylating agent impact the conversion rate?

A3: Yes, the choice between isopropanol (B130326) and propylene (B89431) as the isopropylating agent can affect the reaction. Propylene is often used in industrial processes with catalysts like aluminum phenolate.[4] Isopropanol is also a common alkylating agent, particularly in laboratory settings with zeolite catalysts.[2][5] The reaction conditions may need to be optimized differently for each agent to achieve high conversion.

Q4: What are the typical side reactions, and how can they be minimized to improve the yield of the desired product?

A4: The primary side reactions in phenol isopropylation are the formation of di- and tri-isopropylphenols, as well as O-alkylation to form isopropyl phenyl ether.[2][6] To minimize these byproducts and improve the selectivity towards mono-isopropylphenol, you can:

  • Adjust the Phenol to Alkylating Agent Molar Ratio: Using a higher ratio of phenol to the isopropylating agent can favor mono-alkylation.[3]

  • Optimize Reaction Temperature: Lower temperatures generally favor para- and ortho-isomers over di- and tri-substituted products.[7]

  • Control Reaction Time: Shorter reaction times can reduce the formation of poly-alkylated products.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to identifying and resolving the root causes of low conversion in your phenol isopropylation reaction.

Problem: Low Phenol Conversion

Below is a troubleshooting workflow to diagnose potential issues.

TroubleshootingWorkflow start Start: Low Phenol Conversion catalyst_check 1. Verify Catalyst Activity start->catalyst_check catalyst_inactive Inactive/Deactivated Catalyst? catalyst_check->catalyst_inactive conditions_check 2. Review Reaction Conditions temp_suboptimal Suboptimal Temperature? conditions_check->temp_suboptimal reactant_check 3. Check Reactants & Stoichiometry ratio_incorrect Incorrect Molar Ratio? reactant_check->ratio_incorrect procedure_check 4. Examine Experimental Procedure mixing_inadequate Inadequate Mixing? procedure_check->mixing_inadequate catalyst_inactive->conditions_check No solution_catalyst Solution: - Use fresh catalyst. - Ensure proper activation/handling. - Consider a different catalyst. catalyst_inactive->solution_catalyst Yes temp_suboptimal->reactant_check No solution_temp Solution: - Optimize temperature based on catalyst type. - Refer to literature for optimal range. temp_suboptimal->solution_temp Yes ratio_incorrect->procedure_check No solution_ratio Solution: - Recalculate and verify reactant amounts. - Adjust phenol/alkylating agent ratio. ratio_incorrect->solution_ratio Yes solution_mixing Solution: - Increase stirring speed. - Ensure proper catalyst suspension. mixing_inadequate->solution_mixing Yes end_node Achieve Higher Conversion mixing_inadequate->end_node No, review other parameters solution_catalyst->end_node solution_temp->end_node solution_ratio->end_node solution_mixing->end_node

Caption: Troubleshooting workflow for low phenol conversion.

Data Presentation: Catalyst Performance and Reaction Conditions

The following tables summarize data from various studies on phenol isopropylation, highlighting the impact of different catalysts and reaction conditions on phenol conversion and product selectivity.

Table 1: Comparison of Different Catalysts for Phenol Isopropylation

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to Isopropylphenols (%)Reference
HZSM-5Isopropanol180Low ActivityHigh p-isopropylphenol[2]
HMCM-49Isopropanol1806170[2]
H-betaIsopropanol2009456 (DIPP)[2]
SAPO-11Isopropanol2805077 (o- and p-isopropylphenol)[2]
Aluminum PhenolatePropylene200-225>65>85 (o-isopropylphenol)[4]

Table 2: Effect of Reaction Temperature on Phenol Conversion over Al-MCM-41 Catalyst

Temperature (°C)Phenol Conversion (%)
200Increases
250Increases
300Increases
350Maximum Conversion
400Decreases (due to coking)
[Data derived from a study on phenol ethylation, indicating a general trend applicable to alkylation].[2]

Experimental Protocols

General Protocol for Vapor-Phase Phenol Isopropylation using a Solid Acid Catalyst

This protocol provides a general methodology for the isopropylation of phenol in a fixed-bed reactor. Optimization of specific parameters will be necessary for different catalysts and setups.

  • Catalyst Preparation:

    • The chosen solid acid catalyst (e.g., H-beta zeolite) is pressed, crushed, and sieved to the desired particle size (e.g., 20-40 mesh).

    • The catalyst is packed into a fixed-bed reactor.

    • The catalyst is activated in-situ by heating under a flow of nitrogen or air at a specific temperature for a set duration to remove any adsorbed moisture.

  • Reaction Setup:

    • A mixture of phenol and isopropanol with a specific molar ratio (e.g., 1:1 to 5:1) is prepared.[3]

    • The reactant mixture is fed into a preheater using a high-pressure liquid pump.

    • The vaporized feed is then introduced into the reactor containing the activated catalyst.

  • Reaction Execution:

    • The reaction is carried out at the desired temperature (e.g., 180-280°C) and pressure.[2]

    • The weight hourly space velocity (WHSV) is controlled by adjusting the feed flow rate.

    • The reaction products are passed through a condenser, and the liquid product is collected.

  • Product Analysis:

    • The collected product mixture is analyzed using gas chromatography (GC) or GC-MS to determine the conversion of phenol and the selectivity to various isopropylphenol isomers and byproducts.

Reaction Pathway Visualization

The isopropylation of phenol is an electrophilic aromatic substitution reaction. The following diagram illustrates the general mechanism leading to the formation of ortho- and para-isopropylphenol.

ReactionPathway reactants Phenol + Isopropylating Agent (e.g., Propylene) carbocation Isopropyl Carbocation (CH3)2CH+ reactants->carbocation Protonation catalyst Acid Catalyst (e.g., H+) phenol_ring Phenol Ring (Activated at ortho/para positions) sigma_complex_ortho Ortho Sigma Complex phenol_ring->sigma_complex_ortho Electrophilic Attack (ortho) sigma_complex_para Para Sigma Complex phenol_ring->sigma_complex_para Electrophilic Attack (para) product_ortho o-Isopropylphenol sigma_complex_ortho->product_ortho Deprotonation product_para p-Isopropylphenol sigma_complex_para->product_para Deprotonation

Caption: General mechanism for the acid-catalyzed isopropylation of phenol.

References

optimization of temperature and pressure for 2-isopropylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropylphenol (B134262). The information is based on established literature and aims to address common challenges encountered during experimental procedures, with a focus on the optimization of temperature and pressure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause Suggested Solution
Low Conversion of Phenol (B47542) 1. Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective. 2. Catalyst Deactivation: The catalyst may have lost its activity due to coking or poisoning. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Optimize Temperature: Gradually increase the reaction temperature in increments and monitor the conversion rate. For many zeolite catalysts, the temperature range of 180°C to 280°C is a good starting point.[1][2] 2. Regenerate or Replace Catalyst: If coking is suspected, regenerate the catalyst according to the manufacturer's protocol. In cases of poisoning, a fresh catalyst may be required. 3. Increase Reaction Time: Extend the reaction time and analyze samples at regular intervals to determine the optimal duration.
Low Selectivity for this compound (High formation of 4-isopropylphenol (B134273) or di-isopropylphenols) 1. Inappropriate Catalyst: The catalyst's pore structure and acidity may favor the formation of other isomers or poly-alkylated products.[3] 2. High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer. 3. Incorrect Phenol to Alkylating Agent Ratio: An excess of the alkylating agent (isopropanol or propylene) can lead to the formation of di- and tri-isopropylphenols.1. Select a Shape-Selective Catalyst: Employ catalysts with pore structures that sterically hinder the formation of bulkier isomers. Zeolites like MCM-49 have shown good selectivity.[1][4] 2. Optimize Temperature: Carefully control the reaction temperature to favor the kinetic product (ortho-isomer). A systematic study of the temperature profile is recommended. 3. Adjust Molar Ratio: Vary the molar ratio of phenol to the alkylating agent. A higher phenol to alkylating agent ratio can suppress the formation of poly-alkylated products.
Formation of Side Products (e.g., Isopropyl Ether) 1. Dehydration of Isopropanol (B130326): The acidic catalyst can promote the dehydration of isopropanol to form di-isopropyl ether, especially at higher temperatures.[5][6]1. Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of isopropanol dehydration. 2. Use Propylene (B89431) as Alkylating Agent: Propylene is a direct alkylating agent and avoids the issue of alcohol dehydration.
Difficulty in Product Separation 1. Close Boiling Points of Isomers: this compound and 4-isopropylphenol have relatively close boiling points, making distillation challenging.1. Utilize High-Efficiency Distillation: Employ a fractional distillation column with a high number of theoretical plates. 2. Crystallization Techniques: Explore selective crystallization methods to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is the alkylation of phenol with an alkylating agent such as isopropanol or propylene.[7] This reaction is typically carried out in the presence of an acid catalyst.

Q2: What types of catalysts are effective for the synthesis of this compound?

A2: A variety of solid acid catalysts have been successfully used, with zeolites being a popular choice due to their shape-selectivity and tunable acidity.[7] Specific examples include MCM-49, SAPO-11, HZSM-5, and H-beta.[1][2][3][8] Alumina-based catalysts have also been reported.[9]

Q3: How do temperature and pressure influence the synthesis of this compound?

A3: Temperature is a critical parameter that affects both the reaction rate and the selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts and the thermodynamically favored 4-isopropylphenol isomer. Pressure is particularly important when using a gaseous alkylating agent like propylene to ensure a sufficient concentration in the reaction mixture. For liquid-phase reactions with isopropanol, the pressure is typically maintained to keep the reactants in the liquid phase at the reaction temperature.

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Common side reactions include the formation of the 4-isopropylphenol isomer, di- and tri-isopropylphenols, and the dehydration of isopropanol to form di-isopropyl ether.[5][6] The extent of these side reactions is highly dependent on the catalyst and the reaction conditions.

Experimental Protocols

General Protocol for the Alkylation of Phenol with Isopropanol

This protocol provides a general framework for the synthesis of this compound. The specific conditions, particularly temperature and pressure, should be optimized for the chosen catalyst and experimental setup.

  • Catalyst Activation: The solid acid catalyst (e.g., zeolite) is activated by calcination in a furnace under a flow of dry air or nitrogen. The temperature and duration of calcination will depend on the specific catalyst used.

  • Reaction Setup: A high-pressure batch reactor is charged with phenol, isopropanol, and the activated catalyst. The molar ratio of phenol to isopropanol is a key parameter to be optimized.

  • Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., nitrogen). The reaction mixture is then heated to the desired temperature under stirring. The pressure in the reactor will increase with temperature. If using propylene, it is fed into the reactor to the desired pressure.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of phenol and the selectivity for this compound.

  • Product Isolation and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is separated by filtration. The liquid product mixture is then subjected to fractional distillation under reduced pressure to separate the unreacted phenol, this compound, 4-isopropylphenol, and other byproducts.

Data Presentation

Table 1: Influence of Temperature on Phenol Conversion and Product Selectivity

CatalystTemperature (°C)Phenol Conversion (%)This compound Selectivity (%)4-Isopropylphenol Selectivity (%)Reference
MCM-4918061High (specific value not stated)Low (specific value not stated)[1]
SAPO-1128050(Total o- and p- selectivity 77%)(Total o- and p- selectivity 77%)[2]
H-beta20094(Selectivity for 2,6-diisopropylphenol was 56%)-[8]

Note: The selectivity for this compound is often reported as part of the total selectivity for isopropylphenols.

Mandatory Visualization

G Logical Relationship in this compound Synthesis cluster_input Input Parameters cluster_process Reaction Process cluster_output Output Temperature Temperature ReactionRate Reaction Rate Temperature->ReactionRate Increases Selectivity Selectivity (2-IP vs 4-IP vs Di-IP) Temperature->Selectivity Affects SideReactions Side Reactions (Ether Formation) Temperature->SideReactions Increases Pressure Pressure Pressure->ReactionRate Increases (for gas phase) Catalyst Catalyst Properties (Acidity, Pore Size) Catalyst->ReactionRate Determines Catalyst->Selectivity Crucial for ReactantRatio Phenol:Isopropanol Ratio ReactantRatio->Selectivity Affects Yield Yield of this compound ReactionRate->Yield Selectivity->Yield Purity Product Purity Selectivity->Purity SideReactions->Yield Decreases SideReactions->Purity Decreases

Caption: Logical relationship between key parameters in this compound synthesis.

G Experimental Workflow for Optimization start Start: Define Optimization Goals catalyst_selection 1. Catalyst Selection (e.g., Zeolite Type) start->catalyst_selection initial_screening 2. Initial Screening Experiments (Wide range of T & P) catalyst_selection->initial_screening doe_setup 3. Design of Experiments (DoE) (e.g., Factorial Design) initial_screening->doe_setup optimization_runs 4. Perform Optimization Runs doe_setup->optimization_runs analysis 5. Sample Analysis (GC) - Phenol Conversion - Product Selectivity optimization_runs->analysis data_analysis 6. Data Analysis & Modeling analysis->data_analysis optimum_conditions 7. Determine Optimum Temperature & Pressure data_analysis->optimum_conditions validation 8. Validation Experiments optimum_conditions->validation end End: Optimized Protocol validation->end

References

techniques for removing unreacted phenol from the 2-isopropylphenol product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-isopropylphenol (B134262). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of unreacted phenol (B47542) from the this compound product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of both phenol and this compound is crucial for selecting and optimizing a suitable separation technique. The following table summarizes key data for these compounds.

PropertyPhenolThis compoundReference(s)
Molecular Weight 94.11 g/mol 136.19 g/mol [1]
Boiling Point (at 1 atm) 181.7 °C212-213 °C[1][2]
pKa (in water) ~9.95~10.2 (estimated)[1]
Solubility in Water 8.3 g/100 mL (20 °C)Slightly soluble[1]

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for the primary techniques used to separate unreacted phenol from this compound.

Aqueous Base Extraction

Q1: How can I selectively remove phenol from my this compound product using liquid-liquid extraction?

A1: Selective removal of phenol can be achieved by exploiting the difference in acidity between phenol and this compound. Phenol is slightly more acidic than this compound. By using a weak base, such as sodium bicarbonate (NaHCO₃), you can selectively deprotonate the phenol to form the water-soluble sodium phenoxide, leaving the less acidic this compound in the organic phase.[3][4]

Q2: I am observing a stable emulsion during the extraction process. How can I resolve this?

A2: Emulsion formation is a common issue when extracting phenolic compounds. Here are several troubleshooting steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to a centrifuge tube and spinning it for a few minutes can effectively separate the layers.

  • Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or a plug of glass wool can help to break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Q3: What is a typical experimental protocol for aqueous base extraction?

A3: The following is a general protocol. Optimization may be required based on the specific ratio of phenol to this compound in your mixture.

Experimental Protocol: Selective Aqueous Base Extraction

  • Dissolution: Dissolve the crude this compound product containing unreacted phenol in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be roughly equal to the volume of the organic phase.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper layer will be the organic phase (depending on the solvent density) containing the this compound, and the lower aqueous phase will contain the sodium phenoxide.

  • Draining: Carefully drain the lower aqueous layer.

  • Washing: Repeat the extraction with fresh sodium bicarbonate solution two to three more times to ensure complete removal of phenol.

  • Final Wash: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Fractional Distillation

Q4: Is fractional distillation a suitable method for separating phenol and this compound?

A4: Yes, with a boiling point difference of approximately 30 °C, fractional distillation is a viable method for this separation.[5] To achieve good separation, a fractionating column with a sufficient number of theoretical plates is required. For compounds with boiling points that are relatively close, a vacuum distillation is often preferred to lower the boiling points and prevent potential thermal decomposition.

Q5: I am not getting a good separation during fractional distillation. What can I do?

A5: Poor separation can be due to several factors. Here are some troubleshooting tips:

  • Heating Rate: Ensure a slow and steady heating rate. A rapid increase in temperature can lead to co-distillation of the components.

  • Column Insulation: Insulate the fractionating column (e.g., with glass wool or aluminum foil) to maintain the temperature gradient and prevent heat loss to the surroundings.

  • Reflux Ratio: For columns equipped with a reflux head, a higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) generally leads to better separation.

  • Column Packing: Ensure the fractionating column is packed uniformly to provide a large surface area for vapor-liquid equilibria.

  • Vacuum Stability: If performing a vacuum distillation, ensure the vacuum is stable throughout the process. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.

Q6: Can you provide a general protocol for fractional vacuum distillation?

A6: The following protocol outlines the general steps. The specific vacuum pressure and temperature will need to be optimized for your equipment and the exact composition of your mixture.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble the fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply the vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Distillation: As the mixture heats, you will observe a ring of condensate rising up the fractionating column. Adjust the heating rate to ensure a slow and steady rise.

  • Collecting Fractions: The first fraction to distill will be enriched in the lower-boiling component, phenol. Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling. Collect this fraction in a separate receiving flask.

  • Intermediate Fraction: As the temperature at the distillation head begins to rise, change the receiving flask to collect an intermediate fraction, which will be a mixture of phenol and this compound.

  • Product Collection: Once the temperature stabilizes again at the boiling point of this compound (at the applied vacuum), change the receiving flask to collect the purified product.

  • Stopping the Distillation: Once most of the this compound has been collected, or if the temperature begins to rise again, stop the heating and allow the system to cool before slowly releasing the vacuum.

Column Chromatography

Q7: What type of stationary phase and mobile phase should I use for column chromatography to separate phenol and this compound?

A7: For the separation of phenolic compounds, silica (B1680970) gel is a commonly used stationary phase.[6] The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. You will need to determine the optimal solvent system through Thin Layer Chromatography (TLC) analysis first. Polyamide can also be an effective stationary phase for separating phenols.

Q8: My compounds are eluting too quickly (or not at all) from the column. How do I adjust the mobile phase?

A8:

  • Eluting Too Quickly (High Rf on TLC): If both compounds are eluting too quickly, your mobile phase is too polar. You need to decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).

  • Not Eluting (Low Rf on TLC): If the compounds are sticking to the top of the column, your mobile phase is not polar enough. You need to increase the polarity by increasing the proportion of the more polar solvent (e.g., decrease the hexane to ethyl acetate ratio).

Q9: How do I perform Thin Layer Chromatography (TLC) to find the right solvent system?

A9: TLC is an essential preliminary step for successful column chromatography.

Experimental Protocol: TLC Analysis

  • Spotting: On a TLC plate, spot your crude mixture, a pure phenol standard, and a pure this compound standard (if available).

  • Developing: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent mixture.

  • Visualizing: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp or by staining (e.g., in an iodine chamber).

  • Optimization: The ideal solvent system will give a good separation between the phenol and this compound spots, with Rf values ideally between 0.2 and 0.5. Adjust the solvent polarity as described in Q8 until you achieve this separation. A good starting point for a solvent system could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.

Process Selection Workflow

The choice of purification technique depends on several factors, including the scale of the experiment, the required purity of the final product, and the available equipment. The following diagram illustrates a logical workflow for selecting the appropriate method.

SeparationWorkflow start Crude this compound (contains unreacted Phenol) scale What is the scale of your experiment? start->scale purity What is the required purity? scale->purity Small Scale (< 5g) distillation Fractional Distillation scale->distillation Large Scale (> 5g) extraction Aqueous Base Extraction purity->extraction Moderate Purity chromatography Column Chromatography purity->chromatography High Purity (>99%) end Purified this compound extraction->end distillation->end chromatography->end

Caption: A decision-making workflow for selecting a purification technique.

References

methods to minimize dialkylation byproducts in 2-isopropylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing dialkylation byproducts during the synthesis of 2-isopropylphenol (B134262).

Troubleshooting Guide

Problem: High Levels of Dialkylation Byproducts (e.g., 2,6-Diisopropylphenol) are Observed.

Answer:

High levels of dialkylation are a common issue in Friedel-Crafts alkylation of phenol (B47542).[1][2] The formation of this compound increases the electron density of the aromatic ring, making it more susceptible to further alkylation than the starting phenol. To address this, consider the following troubleshooting steps:

  • Molar Ratio of Reactants: A key strategy to minimize polyalkylation is to use a large excess of phenol relative to the alkylating agent (e.g., isopropanol (B130326) or propylene).[3] This ensures that the alkylating agent is more likely to react with the abundant phenol rather than the mono-alkylated product.

  • Reaction Time and Temperature: Extended reaction times and high temperatures can promote the formation of thermodynamically stable dialkylated products. Monitor the reaction progress using techniques like GC or TLC and aim to stop the reaction when the concentration of the desired this compound is at its maximum. Lowering the reaction temperature may also favor the mono-alkylated product, although this could decrease the overall reaction rate.[3]

  • Catalyst Selection: The choice of catalyst plays a crucial role in the selectivity of the reaction. Some catalysts inherently favor ortho-alkylation and can reduce the extent of further alkylation. For instance, aluminum phenoxide-based catalysts are known for their ortho-selectivity.[4][5][6] Certain zeolites, like H-beta and H-mordenite, have been studied for the selective synthesis of diisopropylphenol, but by carefully controlling the conditions, the formation of the mono-alkylated product can be optimized.[7][8] Rhenium-catalyzed reactions have been shown to be highly selective for ortho-mono-alkylation.[9]

  • Catalyst Loading: The amount of catalyst can influence the reaction rate and selectivity. High catalyst loading might lead to an increased rate of both mono- and di-alkylation. It is advisable to optimize the catalyst concentration to achieve a balance between a reasonable reaction rate and high selectivity for the mono-alkylated product.

Problem: The Reaction Shows Low Conversion of Phenol.

Answer:

Low conversion of phenol can be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be deactivated or poisoned. For solid acid catalysts, coking can block active sites.[3] Regeneration by calcination might be necessary. Ensure that the catalyst is handled and stored correctly to maintain its activity. For catalysts like aluminum phenoxide, in-situ preparation is often preferred.[6]

  • Insufficient Reaction Temperature: The reaction temperature might be too low to overcome the activation energy barrier. While high temperatures can lead to side reactions, a certain minimum temperature is required for the reaction to proceed at a reasonable rate. For example, vapor phase alkylation over certain catalysts may require temperatures of at least 400°C.[10]

  • Improper Mixing: In heterogeneous catalysis, efficient mixing is crucial to ensure proper contact between the reactants and the catalyst. Increase the stirring speed or consider a different reactor setup to improve mass transfer.

  • Presence of Inhibitors: The presence of impurities in the reactants or solvent can inhibit the catalyst. Ensure the use of high-purity starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common dialkylation byproducts in this compound synthesis?

A1: The isopropylation of phenol is a series of reactions. The primary product, this compound, can be further alkylated to form diisopropylphenols.[11][12] The most common dialkylation byproducts are 2,6-diisopropylphenol and 2,4-diisopropylphenol.[11][12] The formation of these byproducts is a significant challenge when high selectivity for the mono-ortho-substituted product is desired.

Q2: How does the choice of alkylating agent affect the reaction?

A2: The common alkylating agents for this synthesis are propylene (B89431) and isopropanol.[6][13] Isopropanol is often used in the presence of an acid catalyst, which dehydrates it in-situ to form propylene.[11][12] The choice can depend on the specific catalyst system and reaction conditions (liquid vs. vapor phase). Isopropyl ether can also be formed as a byproduct when using isopropanol, and it can act as an alkylating agent itself, complicating the reaction network.[11][12]

Q3: Which catalyst systems offer high selectivity for ortho-alkylation?

A3: Several catalyst systems have been developed to enhance ortho-selectivity:

  • Aluminum Thiophenoxide Catalysts: These have been shown to be effective for the selective ortho-alkylation of phenols.[4]

  • Rhenium Catalysts: A rhenium-based catalyst, Re2(CO)10, has been reported to provide excellent regioselectivity for the ortho-mono-alkylation of phenols with alkenes.[9] A key feature of this system is that the reaction tends to stop after the first alkylation.[9]

  • Magnesium-Based Catalysts: Catalysts derived from magnesium-aluminum hydrotalcite have been investigated for the vapor-phase alkylation of phenol, showing selectivity for 2-alkylated phenols.[14]

  • Cooperative Catalysis: A dual catalytic system combining a heterogeneous Pd/C catalyst with a Lewis acid like Sc(OTf)3 has been developed for the selective ortho-alkylation of phenols with alcohols.[15]

Q4: What is the general mechanism for the acid-catalyzed alkylation of phenol?

A4: The acid-catalyzed alkylation of phenol, a type of Friedel-Crafts alkylation, generally proceeds through the following steps:[1][2]

  • Formation of the Electrophile: The acid catalyst activates the alkylating agent (e.g., protonates isopropanol, which then loses water, or protonates propylene) to form a carbocation (isopropyl cation).

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the carbocation. The hydroxyl group of phenol is an ortho-, para-directing activator.

  • Deprotonation: A base (like another phenol molecule or the conjugate base of the acid) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the alkylated phenol.

Quantitative Data on Reaction Conditions and Selectivity

The following tables summarize quantitative data from various studies on the synthesis of isopropylphenols, highlighting the effect of different reaction parameters on conversion and selectivity.

Table 1: Isopropylation of Phenol over H-beta Catalyst [7]

Phenol:IPA Molar RatioPhenol Conversion (%)Selectivity to 2,6-DIPP (%)
1:2~65~40
1:47250
1:6~70~48
Reaction Conditions: Vapor phase, optimized temperature, and WHSV.

Table 2: Alkylation of Phenol with Isopropanol over Modified SAPO-11 Zeolites [16]

ParameterValuePhenol Conversion (%)Total Selectivity (o-IPP + p-IPP) (%)
Reaction Temperature280 °C5077
WHSV3.0 h⁻¹
Catalyst Loading0.5 g
nIPA/nphenol0.8

Experimental Protocols

Protocol 1: Rhenium-Catalyzed Ortho-Alkylation of Phenol [9]

This protocol is adapted from a reported method for the selective mono-alkylation of phenols.

Materials:

  • Phenol

  • 1-Dodecene (B91753) (as a representative alkene)

  • Dirhenium decacarbonyl (Re2(CO)10)

  • Mesitylene (solvent)

  • Argon gas

  • Oven-dried glassware

Procedure:

  • Assemble the oven-dried glassware under an argon atmosphere.

  • To a reaction flask, add phenol, 1-dodecene, dirhenium decacarbonyl, and mesitylene.

  • Heat the reaction mixture under an argon atmosphere. The specific temperature and reaction time will need to be optimized for isopropylation (e.g., using propylene). The original study with 1-dodecene used elevated temperatures.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be purified by distillation under reduced pressure.

Note: This methodology is noted for its high selectivity for mono-ortho-alkylation, with further alkylation being suppressed even with an excess of the alkene.[9]

Visualizations

Reaction Pathways

G cluster_start Reactants phenol Phenol o_ipp This compound (Desired Product) phenol->o_ipp + Isopropyl Carbocation (Ortho Attack) p_ipp 4-Isopropylphenol (Byproduct) phenol->p_ipp + Isopropyl Carbocation (Para Attack) isopropanol Isopropanol / Propylene intermediate Isopropyl Carbocation isopropanol->intermediate + H⁺ catalyst Acid Catalyst catalyst->isopropanol di_ipp_26 2,6-Diisopropylphenol (Dialkylation Byproduct) o_ipp->di_ipp_26 + Isopropyl Carbocation (Further Alkylation) di_ipp_24 2,4-Diisopropylphenol (Dialkylation Byproduct) o_ipp->di_ipp_24 + Isopropyl Carbocation (Further Alkylation)

Caption: Reaction pathways in the synthesis of this compound.

Experimental Workflow for Selective Synthesis

G start Start: Prepare Reactants (Phenol in excess, Alkylating Agent, Catalyst) reaction Set up Reaction (Inert atmosphere, controlled temperature) start->reaction monitoring Monitor Reaction Progress (GC/TLC) reaction->monitoring decision Desired Conversion Achieved? monitoring->decision workup Reaction Quench & Workup decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No purification Purification (e.g., Distillation) workup->purification product Isolated this compound purification->product continue_reaction->monitoring

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic for High Dialkylation

G start High Dialkylation Detected check_ratio Check Phenol:Alkylating Agent Ratio start->check_ratio increase_phenol Action: Increase Excess of Phenol check_ratio->increase_phenol Ratio too low check_temp_time Check Reaction Temperature & Time check_ratio->check_temp_time Ratio is high re_evaluate Re-run and Analyze increase_phenol->re_evaluate reduce_temp_time Action: Reduce Temperature and/or Time check_temp_time->reduce_temp_time Too high/long check_catalyst Evaluate Catalyst System check_temp_time->check_catalyst Optimized reduce_temp_time->re_evaluate change_catalyst Action: Switch to a more ortho-selective catalyst check_catalyst->change_catalyst Non-selective check_catalyst->re_evaluate Known to be selective change_catalyst->re_evaluate end Dialkylation Minimized re_evaluate->end

References

Technical Support Center: Chromatographic Separation of 2-, 3-, and 4-Isopropylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic separation of 2-, 3-, and 4-isopropylphenol (B134273) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-, 3-, and 4-isopropylphenol isomers challenging?

The separation of these positional isomers is difficult due to their very similar physicochemical properties, including close boiling points and polarity.[1] In chromatographic systems, this often results in similar retention times, leading to co-elution or poor resolution.[1]

Q2: What are the primary analytical techniques for separating isopropylphenol isomers?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC is frequently used for direct analysis, while GC may require a derivatization step to improve the volatility and chromatographic behavior of the phenols.[1]

Q3: When should I choose HPLC over GC for my separation?

The choice between HPLC and GC depends on factors like the sample matrix, required sensitivity, and available equipment.[1]

  • Choose HPLC for:

    • Direct analysis of aqueous samples without derivatization.[1]

    • When thermal degradation of the analytes is a concern.[1]

    • Good selectivity can often be achieved by manipulating the mobile phase composition and stationary phase chemistry.[1]

  • Choose GC for:

    • High-resolution separation, especially with capillary columns.[1][2]

    • High sensitivity, particularly when coupled with a mass spectrometer (MS).[1]

    • Analysis of volatile compounds or when derivatization is feasible to improve separation.[1]

Q4: What is derivatization, and why is it sometimes necessary for the GC analysis of phenols?

Derivatization is the chemical modification of a compound to enhance its analytical properties.[1] For GC analysis of phenols, derivatization is often performed to increase their volatility and reduce peak tailing by converting the polar hydroxyl (-OH) group into a less polar ether or ester.[1] A common method involves silylation, for instance, using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My chromatogram shows overlapping or poorly separated peaks for the isopropylphenol isomers. What should I do?

A: Poor resolution is a common issue when separating isomers.[3] Several factors related to the mobile phase, stationary phase, and other instrumental parameters can be optimized.

Troubleshooting Steps:

  • Optimize the Mobile Phase (HPLC):

    • Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) to increase retention times and potentially improve separation.[1]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different interactions with the analyte and stationary phase.[1]

    • Modify pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl group.[4] Using a slightly acidic mobile phase (e.g., pH 3-5) can suppress ionization, leading to better retention and peak shape.[1]

  • Select an Appropriate Stationary Phase:

    • HPLC: Standard C18 columns rely on hydrophobic interactions.[5] For aromatic isomers, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These stationary phases can engage in π-π interactions with the aromatic rings of the isomers, offering enhanced selectivity.[5][6]

    • GC: The choice of a stationary phase is critical. For isomer separations, highly polar or liquid crystalline stationary phases can provide unique selectivity based on the subtle structural differences of the isomers.[2][7]

  • Adjust GC Oven Temperature Program:

    • A slower temperature ramp rate can increase the time analytes spend in the column, which may improve separation.[1]

    • Optimizing the initial hold time and temperature can also enhance the resolution of early-eluting peaks.

  • Check Column Health:

    • A loss of resolution can indicate column degradation or contamination.[8][9] Flushing the column or replacing it if it's old may be necessary.[8]

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_mp Optimize Mobile Phase (HPLC) start->check_mp check_sp Evaluate Stationary Phase start->check_sp check_temp Adjust Temperature Program (GC) start->check_temp check_col Check Column Health start->check_col mp_strength Adjust Organic Solvent % check_mp->mp_strength mp_type Change Organic Modifier check_mp->mp_type mp_ph Adjust pH check_mp->mp_ph sp_selectivity Try Alternative Phase (e.g., Phenyl) check_sp->sp_selectivity temp_ramp Decrease Ramp Rate check_temp->temp_ramp col_flush Flush or Reverse Flush Column check_col->col_flush end_good Resolution Improved mp_strength->end_good mp_type->end_good mp_ph->end_good sp_selectivity->end_good temp_ramp->end_good col_flush->end_good G HPLC Method Development Workflow prep_mp Prepare Mobile Phases (A & B) setup_hplc Set Up HPLC Method Parameters prep_mp->setup_hplc prep_sample Prepare & Filter Sample prep_sample->setup_hplc equilibrate Equilibrate Column setup_hplc->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data inject->acquire analyze Analyze Results (Resolution, Peak Shape) acquire->analyze optimize Optimize Method (Gradient, pH, etc.) analyze->optimize Not Acceptable finish Final Method analyze->finish Acceptable optimize->equilibrate G Relationship of Mobile Phase Properties in RP-HPLC mp Mobile Phase Composition strength Solvent Strength (% Organic) mp->strength type Solvent Type (ACN vs. MeOH) mp->type ph pH mp->ph retention Retention Time strength->retention Affects selectivity Selectivity (α) type->selectivity Affects ph->retention Affects shape Peak Shape ph->shape Affects resolution Resolution (Rs) retention->resolution selectivity->resolution shape->resolution

References

Navigating the Scale-Up of 2-Isopropylphenol Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-isopropylphenol (B134262). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the scale-up of this compound production.

Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Issue 1: Low Selectivity for this compound (High Formation of 4-Isopropylphenol (B134273) and other Isomers)

Question: Our process is yielding a high percentage of 4-isopropylphenol and other isomers, reducing the purity of the desired this compound. How can we improve the ortho-selectivity?

Answer: Achieving high ortho-selectivity is a primary challenge in phenol (B47542) alkylation. The hydroxyl group of phenol directs alkylation to the ortho and para positions, and controlling this regioselectivity is key. Here are several strategies to enhance the formation of this compound:

  • Catalyst Selection: The choice of catalyst is critical. While traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are effective for alkylation, they often lead to a mixture of isomers.

    • Aluminum Phenolate (B1203915) Catalysts: These catalysts are known for their high ortho-selectivity in phenol alkylation. They can be prepared in situ by reacting phenol with an aluminum source like triethyl aluminum or aluminum trichloride. A silica (B1680970) gel-supported aluminum phenolate catalyst has also been shown to exhibit good ortho-selectivity.

    • Zeolite Catalysts: Certain zeolites can be used, but their selectivity can vary. For instance, HZSM-5 has been shown to be selective towards the para-isomer, so it would not be the ideal choice for this synthesis.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the ortho-isomer. However, this may also decrease the overall reaction rate. Careful optimization is required.

  • Reactant Ratio: Modifying the molar ratio of phenol to propylene (B89431) (or isopropanol) can influence selectivity. An excess of phenol can sometimes suppress the formation of polyalkylated byproducts.

Issue 2: Formation of Polyalkylated Byproducts

Question: We are observing significant amounts of di- and tri-isopropylphenols in our product mixture. How can we minimize this over-alkylation?

Answer: The formation of polyalkylated products is a common issue, especially at higher conversions. Here are some approaches to control it:

  • Control of Reaction Time: Over-alkylation increases with longer reaction times. Interrupting the reaction at the optimal point for 2,6-di-tert-butylphenol (B90309) production is a known strategy that can be adapted.

  • Molar Ratio of Reactants: Using a molar excess of phenol can reduce the statistical probability of the alkylating agent reacting with an already alkylated phenol molecule.

  • Catalyst Concentration: The concentration of the catalyst can impact the rate of polyalkylation. Using the minimum effective amount of catalyst can help to control the reaction.

Issue 3: Catalyst Deactivation and Regeneration

Question: Our solid catalyst is losing activity after several runs. What are the likely causes and how can it be regenerated?

Answer: Catalyst deactivation is a significant concern in industrial processes and can be caused by several factors:

  • Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.

  • Poisoning: Strong chemisorption of impurities from the feedstock onto the active sites can inhibit catalytic activity.

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the loss of active surface area through crystallite growth.

  • Mechanical Failure: Attrition or crushing of the catalyst particles can occur in stirred reactors or fixed beds.

Troubleshooting and Regeneration Strategies:

  • Coke Removal: For zeolite catalysts, regeneration can often

preventing isopropyl phenyl ether formation during phenol alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the formation of isopropyl phenyl ether during the alkylation of phenol (B47542) with isopropanol (B130326). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your reaction for selective C-alkylation.

Troubleshooting Guides

Problem: My reaction is producing a significant amount of isopropyl phenyl ether (O-alkylation product). How can I minimize it?

Answer: The formation of isopropyl phenyl ether is a common side reaction in phenol alkylation. The selectivity between C-alkylation (formation of isopropylphenols) and O-alkylation (formation of isopropyl phenyl ether) is influenced by several factors. Here are the key parameters to investigate:

  • Solvent Choice: The solvent plays a crucial role in determining the reaction pathway. Protic solvents, such as water or trifluoroethanol, can hydrogen bond with the phenoxide oxygen, sterically hindering O-alkylation and thus favoring C-alkylation.[1] In contrast, aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) do not shield the oxygen anion as effectively, leading to a higher yield of the O-alkylated product.[1][2][3]

  • Catalyst System: The nature of the catalyst is critical. For selective C-alkylation, solid acid catalysts like zeolites are often preferred. The strength and type of acid sites (Brønsted vs. Lewis) on the catalyst can significantly impact selectivity.[4] Strong Brønsted acid sites are generally considered more favorable for C-alkylation. Conversely, base-catalyzed reactions, often employed in Williamson ether synthesis, will strongly favor O-alkylation.[1]

  • Reaction Temperature: Temperature can have a complex effect. While higher temperatures can sometimes favor O-alkylation, they can also lead to undesired side reactions and catalyst deactivation. It is crucial to optimize the temperature for your specific catalyst and solvent system. For instance, in the alkylation of phenol with isopropanol over some zeolite catalysts, lower temperatures may favor O-alkylation, while higher temperatures promote C-alkylation.[4]

  • Reactant Molar Ratio: The ratio of phenol to isopropanol can influence selectivity. An excess of phenol relative to the alkylating agent can sometimes suppress polyalkylation, although its effect on the O/C selectivity is catalyst and condition-dependent.[1]

Problem: I am observing low conversion of phenol in my C-alkylation reaction.

Answer: Low phenol conversion can be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be deactivated or possess insufficient activity. Ensure your catalyst is properly activated and handled under appropriate conditions to avoid moisture contamination, which can be detrimental, especially for Lewis acid catalysts.[1] The choice of catalyst is also crucial; for example, zeolites like H-beta have shown high activity in phenol alkylation.

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier. Gradually increasing the temperature while monitoring the reaction progress can help improve conversion.

  • Poor Mixing: In heterogeneous catalysis, efficient mixing is essential to ensure proper contact between the reactants and the catalyst surface. Ensure adequate stirring or agitation of the reaction mixture.

  • Presence of Inhibitors: Impurities in the reactants or solvent can act as catalyst poisons, reducing the reaction rate. Using high-purity reagents is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the mechanism between O-alkylation and C-alkylation of phenol?

A1: The phenoxide ion, formed by the deprotonation of phenol, is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[2]

  • O-alkylation occurs when the oxygen atom of the phenoxide attacks the electrophile (e.g., a carbocation derived from isopropanol). This pathway is generally favored under basic conditions and in polar aprotic solvents.[1][2]

  • C-alkylation (a Friedel-Crafts type reaction) involves the electrophilic attack on the electron-rich aromatic ring. This is typically favored under acidic conditions, particularly with solid acid catalysts, and in protic solvents that can solvate the phenoxide oxygen.[1]

Q2: Which type of catalyst is best for selective C-alkylation of phenol with isopropanol?

A2: Solid acid catalysts, particularly zeolites such as H-BEA, H-ZSM-5, and modified SAPO-11, have demonstrated high activity and selectivity for the C-alkylation of phenol with isopropanol.[4] The shape selectivity of zeolites can also be exploited to favor the formation of specific isomers (e.g., para-isopropylphenol). The acidity of the catalyst, specifically the presence of strong Brønsted acid sites, is often correlated with higher C-alkylation selectivity.

Q3: Can I completely eliminate the formation of isopropyl phenyl ether?

A3: While completely eliminating the formation of isopropyl phenyl ether can be challenging, its formation can be significantly minimized by carefully optimizing the reaction conditions. By selecting a suitable catalyst (e.g., a shape-selective zeolite), using a protic solvent, and fine-tuning the temperature and reactant ratios, you can achieve high selectivity for the desired C-alkylated products.

Q4: Does the purity of my phenol and isopropanol matter?

A4: Yes, the purity of your reactants is important. Water, in particular, can act as a competing nucleophile and can also affect the catalyst's activity, especially with water-sensitive Lewis acid catalysts. Using anhydrous reactants and solvents is highly recommended for achieving optimal results and reproducibility.

Data Presentation

The following tables summarize quantitative data on the influence of various reaction parameters on the selectivity of phenol alkylation.

Table 1: Effect of Zeolite Catalyst on Phenol Alkylation with Isopropanol

CatalystPhenol Conversion (%)Selectivity to Isopropylphenols (%)Reaction Temperature (°C)IPA/Phenol Molar RatioReference
SAPO-115077 (total o- and p-isopropylphenol)2800.8[4]
MCM-496170 (total isopropylphenol)1800.8[4][5]
HZSM-5Low activity and stabilityPredominantly p-isopropylphenolNot specifiedNot specified[4]
HMCM-49Promising activity and stabilityO-isopropylphenol at low temp, p-isopropylphenol at high tempVariedNot specified[4]

Table 2: Influence of Reactant Molar Ratio and Catalyst Amount on Phenol Alkylation with 1-Octene over BEA Zeolite (Note: While not isopropanol, this data illustrates general trends applicable to phenol alkylation)

Phenol:1-Octene Molar RatioO-alkylate/C-alkylate RatioCatalyst Amount (g)O-alkylate/C-alkylate Ratio
0.5Decreases0.1Increases with amount
1Highest O-alkylate content0.2Increases with amount
2Decreases0.3Increases with amount
Data adapted from a study on phenol alkylation with 1-octene, which shows that higher concentrations of the alkylating agent can decrease the O/C ratio, while increasing the catalyst amount can favor O-alkylation under certain conditions.

Experimental Protocols

Protocol 1: Selective C-Alkylation of Phenol with Isopropanol using a Solid Acid Catalyst (Zeolite)

This protocol is designed to favor the formation of isopropylphenols and minimize the production of isopropyl phenyl ether.

Materials:

  • Phenol

  • Isopropanol

  • Solid acid catalyst (e.g., H-BEA zeolite, activated)

  • Anhydrous toluene (B28343) (or another suitable inert solvent)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for reactions under inert atmosphere

  • Heating and stirring equipment

  • Analytical equipment for reaction monitoring (e.g., GC, TLC)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum or a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water. Cool down to the reaction temperature under an inert atmosphere.

  • Reaction Setup: Assemble a clean, dry reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Charging Reactants: To the reaction flask, add the activated zeolite catalyst, followed by anhydrous toluene and phenol.

  • Inerting the System: Purge the system with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Reaction Initiation: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 180-280 °C, depending on the catalyst).

  • Addition of Alkylating Agent: Slowly add isopropanol to the reaction mixture using a syringe pump over a period of time to maintain a low concentration of the alkylating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC or TLC to determine the conversion of phenol and the selectivity towards C-alkylated products.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Filter off the catalyst.

  • Purification: Wash the filtrate with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to isolate the isopropylphenol isomers.

Protocol 2: General Procedure for O-Alkylation of Phenol (Williamson Ether Synthesis) - To be avoided for C-Alkylation

This protocol is provided for informational purposes to illustrate the conditions that favor the formation of isopropyl phenyl ether.

Materials:

  • Phenol

  • Isopropyl bromide (or another suitable isopropyl halide)

  • A strong base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous aprotic polar solvent (e.g., DMF or acetone)

  • Standard laboratory glassware

  • Stirring and heating equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the aprotic solvent.

  • Deprotonation: Add the base to the solution and stir until the deprotonation of phenol is complete (phenoxide formation).

  • Addition of Alkylating Agent: Add the isopropyl halide to the reaction mixture.

  • Reaction: Heat the mixture and monitor the reaction by TLC or GC.

  • Work-up and Purification: After completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, washing, drying, and purifying by distillation or chromatography.

Visualizations

ReactionPathways cluster_C_Alkylation C-Alkylation (Favored by Acid Catalysis & Protic Solvents) cluster_O_Alkylation O-Alkylation (Favored by Base Catalysis & Aprotic Solvents) Phenol_C Phenol Carbocation Isopropyl Carbocation Isopropanol_C Isopropanol Isopropanol_C->Carbocation H+ (Acid Catalyst) Isopropylphenol Isopropylphenol (ortho- and para-) Carbocation->Isopropylphenol Electrophilic Aromatic Substitution Phenol_O Phenol Phenoxide Phenoxide Ion Phenol_O->Phenoxide Deprotonation Base Base Ether Isopropyl Phenyl Ether Phenoxide->Ether SN2 Reaction Isopropyl_Halide Isopropyl Halide Isopropyl_Halide->Ether TroubleshootingWorkflow Start High Isopropyl Phenyl Ether Formation CheckSolvent 1. Check Solvent System Start->CheckSolvent IsProtic Is the solvent protic (e.g., water, TFE)? CheckSolvent->IsProtic SwitchToProtic Action: Switch to a protic solvent. IsProtic->SwitchToProtic No CheckCatalyst 2. Evaluate Catalyst IsProtic->CheckCatalyst Yes SwitchToProtic->CheckCatalyst IsAcidic Is a solid acid catalyst (e.g., zeolite) being used? CheckCatalyst->IsAcidic SwitchToAcid Action: Use a solid acid catalyst with strong Brønsted acidity. IsAcidic->SwitchToAcid No CheckTemp 3. Optimize Temperature IsAcidic->CheckTemp Yes SwitchToAcid->CheckTemp TempRange Is the temperature optimized? (avoid excessively high or low temps) CheckTemp->TempRange AdjustTemp Action: Systematically vary temperature and monitor selectivity. TempRange->AdjustTemp No End Minimized Ether Formation TempRange->End Yes AdjustTemp->End

References

Technical Support Center: Enhancing Regioselectivity Towards Ortho-Isopropylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the regioselective ortho-isopropylation of phenol (B47542). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Frequently Asked questions (FAQs)

Q1: Why is achieving high ortho-selectivity in phenol isopropylation challenging?

The hydroxyl group of phenol is an activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions.[1] This is due to its strong electron-donating resonance effect, which increases the electron density at both the ortho and para positions, making them susceptible to electrophilic attack.[1][2] Consequently, Friedel-Crafts alkylation of phenol often yields a mixture of ortho- and para-isomers, with the para-isomer frequently being the thermodynamically favored product.[3][4] Achieving high ortho-selectivity requires careful control of catalysts and reaction conditions to favor the kinetically controlled ortho-product.

Q2: What are the most effective catalysts for promoting ortho-isopropylation?

Several catalytic systems have been developed to enhance ortho-selectivity:

  • Aluminum Phenolate (B1203915): This is a commonly used catalyst in industrial processes. It is known for its high ortho-selectivity, with some processes reporting ortho-selectivity ratios as high as 98.3%.[3] The catalyst is typically prepared in situ by reacting phenol with aluminum.

  • Zeolites: Modified zeolites, such as SAPO-11, H-beta, and H-mordenite, have been investigated for the vapor-phase isopropylation of phenol.[5][6] The shape-selective nature of these catalysts can influence the product distribution.

  • Rhenium Catalysts: Dirhenium decacarbonyl (Re2(CO)10) has been reported as a catalyst for highly regioselective ortho-mono-alkylation of phenols with alkenes.[7] A key advantage of this system is that the reaction typically stops after the first alkylation.[7]

  • Cooperative Dual Catalysis: A combination of a heterogeneous catalyst like Palladium on carbon (Pd/C) with a Lewis acid such as Scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) can be used for the selective ortho-alkylation of phenols with primary alcohols.[8]

Q3: Can ortho-isopropylation be achieved without a catalyst?

Yes, highly ortho-selective isopropylation of phenol can be achieved without a catalyst by using supercritical water as the reaction medium.[9][10] At a temperature of 673 K, the reaction of phenol with 2-propanol in supercritical water can yield an ortho/para ratio of over 20.[9][10] The reaction proceeds via the dehydration of 2-propanol to propene, followed by the ortho-alkylation of phenol.[9][10]

Q4: I am observing a high yield of the para-isomer. How can I improve ortho-selectivity?

Several factors could be contributing to poor ortho-selectivity. Consider the following troubleshooting steps:

  • Catalyst Choice: If you are using a general acid catalyst like sulfuric acid or hydrofluoric acid, you can expect a mixture of isomers.[3] Switching to a more ortho-directing catalyst such as aluminum phenolate is recommended.

  • Reaction Temperature: High temperatures can favor the formation of the thermodynamically stable para-isomer. For instance, when using certain zeolite catalysts, temperatures above 300°C can lead to a drop in para-selectivity, which by extension may influence the ortho/para ratio.[11] It is crucial to optimize the temperature for your specific catalytic system.

  • Solvent Effects: For phenolate alkylations, the choice of solvent is critical. Protic solvents like water or ethanol (B145695) can solvate the phenolate oxygen, making the ortho and para carbons more available for C-alkylation. In contrast, polar aprotic solvents tend to favor O-alkylation.[1]

  • Steric Hindrance: Employing a bulkier alkylating agent or a sterically hindered catalyst can favor substitution at the less sterically hindered para position. Conversely, specific catalyst geometries can be designed to favor the ortho position.

Q5: What are the common byproducts in phenol isopropylation, and how can their formation be minimized?

Common byproducts include:

  • Para-isopropylphenol (PIP): The primary isomeric byproduct.[3]

  • Di- and tri-isopropylphenols: Such as 2,6-diisopropylphenol, 2,4-diisopropylphenol, and 2,4,6-triisopropylphenol.[3][6]

  • Cumylphenol: Formed from the reaction of phenol with cumene (B47948) hydroperoxide impurities or side reactions.[3]

  • Isopropyl phenyl ether (O-alkylation product): This can be a significant byproduct, especially under conditions that favor O-alkylation.[1]

Minimizing byproduct formation can be achieved by:

  • Controlling Stoichiometry: Adjusting the phenol to propylene (B89431)/isopropanol molar ratio can influence the extent of poly-alkylation.

  • Optimizing Reaction Time and Temperature: Shorter reaction times and optimized temperatures can reduce the formation of thermodynamically favored byproducts and degradation products.

  • Catalyst Selection: Choosing a highly selective catalyst is the most effective way to minimize unwanted isomers and byproducts.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Conversion of Phenol - Inactive catalyst- Insufficient reaction temperature or time- Poor mixing- Ensure catalyst is properly prepared and handled.- Gradually increase reaction temperature and/or time while monitoring product formation.- Improve agitation to ensure good contact between reactants and catalyst.
High Yield of para-Isopropylphenol - Non-selective catalyst- High reaction temperature- Switch to an ortho-directing catalyst (e.g., aluminum phenolate).- Optimize the reaction temperature; lower temperatures often favor the ortho isomer.
Formation of Di- and Tri-isopropylphenols - High propylene/isopropanol to phenol molar ratio- Prolonged reaction time- Decrease the molar ratio of the alkylating agent to phenol.- Reduce the reaction time.
Significant amount of Isopropyl Phenyl Ether - Reaction conditions favor O-alkylation- If using a phenoxide, switch from a polar aprotic solvent to a polar protic solvent to favor C-alkylation.[1]
Catalyst Deactivation - Coking or poisoning of the catalyst- For zeolites, regeneration by calcination may be possible.- Ensure purity of reactants to avoid catalyst poisons.

Experimental Protocols

Preparation of o-Isopropylphenol using Aluminum Phenolate Catalyst

This protocol is based on an industrial production process and is intended for informational purposes. Laboratory-scale adaptations will be necessary.

1. Catalyst Preparation (Aluminum Phenolate):

  • Charge a suitable reactor with molten phenol.
  • While heating to approximately 150°C, gradually add aluminum pieces.
  • Continue heating to 165-170°C and maintain for about 1 hour to allow for the reaction between phenol and aluminum to form aluminum phenolate.[3]
  • The target concentration of aluminum phenolate should be around 2.8% (mol ratio).[3]

2. Alkylation Reaction:

  • Transfer the prepared aluminum phenolate in phenol to the alkylation reactor.
  • After purging with an inert gas, heat the mixture to 190°C with agitation.[3]
  • Introduce propylene into the reactor.
  • Control the reaction temperature between 200-225°C and the pressure between 1.3-1.6 MPa.[3]
  • Maintain these conditions for approximately 2 hours.[3]

3. Product Isolation and Purification:

  • After the reaction, cool the mixture to about 150°C before discharging.
  • The resulting alkylation liquid will contain o-isopropylphenol, unreacted phenol, and other byproducts.[3]
  • Perform vacuum distillation to separate the product mixture. A typical distillation would be carried out at a pressure of 6.5 KPa, with a still temperature of about 180°C and a tower top temperature of around 100°C.[3]
  • Further fractional distillation (rectification) is required to isolate pure o-isopropylphenol.

Catalyst-Free Ortho-Isopropylation in Supercritical Water

This method provides a highly selective route to o-isopropylphenol without the need for a catalyst.

1. Experimental Setup:

  • A high-pressure, high-temperature batch reactor capable of operating under supercritical water conditions is required.

2. Reaction Procedure:

  • Charge the reactor with phenol and 2-propanol.
  • Add deionized water to the desired density.
  • Seal the reactor and heat to 673 K (400°C).[9][10]
  • The pressure will increase with temperature due to the properties of supercritical water.
  • Maintain the reaction at this temperature for a specified duration (optimization may be required).

3. Product Analysis:

  • After the reaction, cool the reactor to room temperature.
  • Collect the reaction mixture and analyze the product distribution using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and ortho/para selectivity. An ortho/para ratio exceeding 20 has been reported under these conditions.[9][10]

Visualizations

reaction_pathway phenol Phenol ortho_product ortho-Isopropylphenol phenol->ortho_product Ortho-attack para_product para-Isopropylphenol phenol->para_product Para-attack propylene Propylene propylene->ortho_product propylene->para_product catalyst Catalyst (e.g., Al-Phenolate) catalyst->phenol poly_alkylated Di/Tri-isopropylphenols ortho_product->poly_alkylated Further Alkylation

Caption: General reaction scheme for the isopropylation of phenol.

troubleshooting_flowchart start Start: Poor Ortho-Selectivity check_catalyst Is an ortho-directing catalyst being used? start->check_catalyst change_catalyst Action: Switch to Al-phenolate or other selective catalyst check_catalyst->change_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes change_catalyst->check_temp lower_temp Action: Lower the reaction temperature incrementally check_temp->lower_temp No check_ratio Are poly-alkylated byproducts significant? check_temp->check_ratio Yes lower_temp->check_ratio adjust_ratio Action: Decrease the alkylating agent to phenol molar ratio check_ratio->adjust_ratio Yes end Improved Ortho-Selectivity check_ratio->end No adjust_ratio->end

Caption: Troubleshooting workflow for poor ortho-selectivity.

References

Validation & Comparative

Structural Elucidation of 2-Isopropylphenol: A Comparative Analysis Using 13C NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a detailed comparative analysis for the structural confirmation of 2-isopropylphenol (B134262) against its isomers, 3-isopropylphenol (B134271) and 4-isopropylphenol, utilizing the powerful analytical techniques of 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document serves as a practical resource for researchers, scientists, and professionals in drug development, offering clear experimental protocols and data interpretation.

Distinguishing Isomers: The Power of Spectroscopic Data

The differentiation of ortho, meta, and para isomers of isopropylphenol is a critical task in synthetic chemistry and quality control. While sharing the same molecular formula (C₉H₁₂O) and molecular weight (136.19 g/mol ), their distinct structural arrangements give rise to unique spectroscopic fingerprints.

13C NMR Spectroscopy: A Clear Window into Chemical Environments

13C NMR spectroscopy provides a definitive method for distinguishing between the three isomers by probing the chemical environment of each carbon atom. The symmetry, or lack thereof, in each molecule results in a characteristic number of signals and chemical shifts.

In this compound, all six aromatic carbons are chemically non-equivalent due to the proximity of the hydroxyl and isopropyl groups, resulting in six distinct signals in the aromatic region. In contrast, 3-isopropylphenol exhibits a plane of symmetry, leading to four signals for the aromatic carbons. 4-isopropylphenol, with the highest degree of symmetry, shows only three signals for its aromatic carbons. The chemical shifts of the aliphatic carbons of the isopropyl group also show subtle but consistent differences between the isomers.

Table 1: Comparative 13C NMR Chemical Shifts (ppm) of Isopropylphenol Isomers

Carbon PositionThis compound3-Isopropylphenol4-Isopropylphenol
C1 (C-OH)152.3155.1153.7
C2 (C-CH(CH₃)₂)134.5129.3115.3
C3115.2149.5127.8
C4126.5115.3141.2
C5121.0119.3127.8
C6126.8112.5115.3
CH (isopropyl)26.934.233.2
CH₃ (isopropyl)22.624.124.2

Note: Chemical shifts are typically referenced to a solvent peak (e.g., CDCl₃ at 77.16 ppm) and can vary slightly based on experimental conditions.

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) of all three isopropylphenol isomers yields a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 136.

The primary fragmentation pathway for all three isomers involves the loss of a methyl group (CH₃) from the isopropyl substituent, resulting in a stable benzylic cation. This leads to a prominent base peak at m/z 121. While the base peak is the same for all isomers, the relative intensities of other fragment ions can provide further structural clues. For instance, the ortho isomer, this compound, may exhibit a more pronounced loss of water (m/z 118) due to the proximity of the hydroxyl and isopropyl groups, facilitating an ortho effect.

Table 2: Key Mass Spectrometry Fragmentation Data for Isopropylphenol Isomers

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound136121136 ([M]⁺), 121 ([M-CH₃]⁺, 100%), 91, 77
3-Isopropylphenol136121136 ([M]⁺), 121 ([M-CH₃]⁺, 100%), 91, 77
4-Isopropylphenol136121136 ([M]⁺), 121 ([M-CH₃]⁺, 100%), 91, 77

Experimental Protocols

To ensure accurate and reproducible data for the structural confirmation of this compound, the following experimental protocols are recommended:

13C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 1-2 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: 1 scan/second.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Determine the base peak and calculate the relative intensities of the other significant peaks.

Workflow for Structural Confirmation

The logical flow for confirming the structure of an unknown sample suspected to be this compound is outlined below.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of this compound cluster_MS Mass Spectrometry Analysis cluster_NMR 13C NMR Analysis MS_Acquisition Acquire Mass Spectrum MS_Analysis Analyze Spectrum: - Molecular Ion (m/z 136) - Base Peak (m/z 121) MS_Acquisition->MS_Analysis Decision Compare Data with Reference Spectra MS_Analysis->Decision NMR_Acquisition Acquire 13C NMR Spectrum NMR_Analysis Analyze Spectrum: - Number of Aromatic Signals - Chemical Shifts NMR_Acquisition->NMR_Analysis NMR_Analysis->Decision Unknown_Sample Unknown Sample (Suspected this compound) Unknown_Sample->MS_Acquisition Unknown_Sample->NMR_Acquisition Confirmation Structure Confirmed: This compound Decision->Confirmation 6 Aromatic Signals & Matching Shifts Isomer_ID Isomer Identified: 3- or 4-Isopropylphenol Decision->Isomer_ID 3 or 4 Aromatic Signals Rejection Structure Not Confirmed Decision->Rejection Inconsistent Data

Caption: A flowchart illustrating the sequential analysis and decision-making process for the structural confirmation of this compound.

By following these protocols and comparing the acquired data with the reference values provided, researchers can confidently confirm the structure of this compound and distinguish it from its isomers, ensuring the integrity and quality of their chemical compounds.

detailed spectroscopic comparison of all isopropylphenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Spectroscopic Differentiation of 2-Isopropylphenol, 3-Isopropylphenol, and 4-Isopropylphenol.

The three structural isomers of isopropylphenol—this compound, 3-isopropylphenol, and 4-isopropylphenol—exhibit distinct physical and chemical properties owing to the varied positioning of the isopropyl group on the phenol (B47542) ring. This guide provides a detailed comparative analysis of their spectroscopic characteristics, offering a crucial resource for their unambiguous identification and differentiation in research and development settings. The quantitative data presented herein, summarized in comprehensive tables, is supported by established experimental protocols.

Chemical Structures

The isomeric variations, pivotal to interpreting the spectroscopic data, are illustrated below. The ortho (2-), meta (3-), and para (4-) positions of the bulky isopropyl group relative to the hydroxyl moiety profoundly influence the electronic environment and, consequently, the spectral fingerprints of each molecule.

isomers Chemical Structures of Isopropylphenol Isomers cluster_2 This compound cluster_3 3-Isopropylphenol cluster_4 4-Isopropylphenol 2-IP 2-IP 3-IP 3-IP 4-IP 4-IP

Figure 1: Isomers of Isopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a reliable method for distinguishing between the isopropylphenol isomers.

¹H NMR Spectral Data

The proton NMR spectra reveal characteristic signals for the aromatic, hydroxyl, and isopropyl protons. The substitution pattern on the benzene (B151609) ring directly impacts the chemical shifts and splitting patterns of the aromatic protons.

IsomerAromatic Protons (δ, ppm)Isopropyl -CH (δ, ppm)Isopropyl -CH₃ (δ, ppm)Hydroxyl -OH (δ, ppm)
This compound 6.74 - 7.21 (m, 4H)[1]3.21 (septet, 1H)[1]1.26 (d, 6H)~4.7 (s, 1H)
3-Isopropylphenol 6.62 - 7.13 (m, 4H)~2.85 (septet, 1H)~1.23 (d, 6H)~5.0 (s, 1H)
4-Isopropylphenol 6.75 (d, 2H), 7.03 (d, 2H)2.85 (septet, 1H)1.21 (d, 6H)~4.7 (s, 1H)

Note: Chemical shifts are typically reported in ppm relative to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration. Data presented is based on spectra recorded in CDCl₃.

¹³C NMR Spectral Data

The carbon NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly informative for distinguishing the isomers.

IsomerAromatic C-O (δ, ppm)Aromatic C-C(CH₃)₂ (δ, ppm)Other Aromatic C (δ, ppm)Isopropyl -CH (δ, ppm)Isopropyl -CH₃ (δ, ppm)
This compound 152.56[2]134.69[2]115.42, 121.13, 126.46, 126.68[2]26.90[2]22.59[2]
3-Isopropylphenol ~155.0~149.0~113.0, ~115.0, ~120.0, ~129.0~34.0~24.0
4-Isopropylphenol 153.7141.2115.1, 127.833.224.2

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The O-H and C-O stretching frequencies, as well as the aromatic C-H and C=C bending and stretching vibrations, are key features in the IR spectra of isopropylphenols.

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~3540 (sharp, free), ~3400 (broad, H-bonded)~1215~3050~1600, ~1500
3-Isopropylphenol ~3600 (sharp, free), ~3350 (broad, H-bonded)~1230~3040~1610, ~1590
4-Isopropylphenol ~3610 (sharp, free), ~3300 (broad, H-bonded)~1240~3030~1615, ~1515

Note: The presence of both sharp and broad O-H stretching bands is indicative of varying degrees of intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of the molecular weight and elemental composition. The fragmentation patterns can also offer structural clues. All three isomers have a nominal molecular weight of 136 g/mol .

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 136121 (M-CH₃)⁺, 91 (C₇H₇)⁺
3-Isopropylphenol 136121 (M-CH₃)⁺, 107 (M-C₂H₅)⁺
4-Isopropylphenol 136121 (M-CH₃)⁺, 77 (C₆H₅)⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of the isopropylphenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the reference standard. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Background Collection: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small drop of the liquid isopropylphenol isomer directly onto the ATR crystal. For solid isomers, a small amount of the powder is pressed firmly onto the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Introduction: Introduce a dilute solution of the isopropylphenol isomer into the gas chromatograph (GC), which separates the compound from the solvent and any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of isopropylphenol isomers.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isopropylphenol Isomer NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Splitting Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Figure 2: Spectroscopic Analysis Workflow

References

A Comparative Guide to Acid Catalysts in Phenol Alkylation: Efficiency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for optimizing the synthesis of alkylated phenols, key intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comparative analysis of the efficiency of various acid catalysts in phenol (B47542) alkylation, supported by experimental data, to facilitate informed catalyst selection.

The alkylation of phenol is a fundamental organic transformation that introduces an alkyl group onto the aromatic ring or the hydroxyl group. The choice of acid catalyst profoundly influences the reaction's efficiency, dictating the conversion of phenol and the selectivity towards desired products, primarily ortho- and para-alkylated phenols (C-alkylation) versus O-alkylated phenyl ethers. This guide delves into the performance of several key classes of solid acid catalysts, offering a side-by-side comparison based on published experimental findings.

Performance Comparison of Acid Catalysts

The efficiency of different acid catalysts in the alkylation of phenol with various alkylating agents is summarized in the table below. The data highlights the significant impact of catalyst type and reaction conditions on both phenol conversion and product distribution.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity (%)Reference
O-Alkylate C-Alkylates (ortho/para)
Zeolites
H-beta (BEA(15))1-Octene100~65~55~45 (o/p ratio: 1.5)
H-USY (FAU(15))1-Octene100~45~60~40 (o/p ratio: 1.9)
H-mordenite (MOR(11))1-Octene100~20~50~50 (o/p ratio: 1.2)
H-MCM-22Methanol300High (not specified)21 (Anisole)Cresols and Xylenols
H-betaMethanol3005063 (Anisole)Cresols and Xylenols
Zr-containing Beta zeolitetert-butanolNot specified71-18.5 (2,4-DTBP)
Solid Phosphoric Acid (SPA) 1-Octene200High (not specified)Low initial selectivity to o-octylphenol (B1616287)High selectivity to p-octylphenol
Amorphous Silica-Alumina (ASA) 1-Octene200ActiveLow initial selectivity to o-octylphenolGradual increase in o-octylphenol with conversion
Ionic Liquids
Heteropolyanion-basedtert-butyl alcohol (TBA)8093-48 (2,4-DTBP), 41 (2,6-DTBP)
Sulfonated Resins
Amberlyst 15Cyclohexene85High (not specified)O- and C-alkylation occurortho/para ratio ~2
Metal Oxides
CeO2-MgOMethanolNot specifiedExcellent activity for ortho-alkylationHigh selectivity to o-cresol-

Experimental Protocols

The following are generalized experimental methodologies based on the cited literature for the alkylation of phenol. Specific parameters should be optimized for each catalyst and alkylating agent.

Catalyst Preparation and Activation
  • Zeolites: Commercial zeolites in their H-form are typically calcined in air at high temperatures (e.g., 723 K for 4 hours) to remove any adsorbed water and organic impurities before use.

  • Solid Phosphoric Acid (SPA) and Amorphous Silica-Alumina (ASA): These catalysts are often used as received or may be thermally activated prior to the reaction.

  • Ionic Liquids: The synthesis of ionic liquids involves specific chemical procedures, and their purity should be verified using techniques like NMR and TGA.[1]

General Alkylation Procedure
  • Reactor Setup: The alkylation of phenol is commonly carried out in a batch reactor, such as a Parr autoclave, equipped with a mechanical stirrer and a temperature controller.

  • Charging Reactants: The reactor is charged with phenol, the alkylating agent, the solvent (e.g., decalin), and the pre-activated catalyst. The molar ratio of phenol to the alkylating agent is a critical parameter that influences selectivity.[2]

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to the desired reaction temperature while stirring. The reaction is allowed to proceed for a specific duration.

  • Product Analysis: After the reaction, the reactor is cooled down, and the liquid products are separated from the solid catalyst by filtration or centrifugation. The product mixture is then analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity of the different alkylated products.

Key Reaction Pathways and Experimental Workflow

The alkylation of phenol can proceed through two main pathways: C-alkylation, where the alkyl group attaches to the aromatic ring, and O-alkylation, resulting in the formation of a phenyl ether. The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity towards one pathway over the other.

G cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Analysis cluster_pathways Reaction Pathways catalyst_source Catalyst Source (e.g., Commercial Zeolite) activation Activation (e.g., Calcination) catalyst_source->activation activated_catalyst Activated Catalyst activation->activated_catalyst reactor Batch Reactor reaction_conditions Reaction Conditions (Temperature, Pressure, Time) reactor->reaction_conditions separation Catalyst Separation (Filtration/Centrifugation) reactor->separation reactants Reactants (Phenol, Alkylating Agent, Solvent) reactants->reactor activated_catalyst->reactor analysis Product Analysis (GC, GC-MS) separation->analysis results Data (Conversion, Selectivity) analysis->results o_alkylation O-Alkylation Product (Phenyl Ether) c_alkylation C-Alkylation Products (ortho/para-Alkylphenol) phenol Phenol phenol->o_alkylation O-Alkylation phenol->c_alkylation C-Alkylation alkylating_agent Alkylating Agent

Figure 1. General workflow for the acid-catalyzed alkylation of phenol.

Concluding Remarks

The selection of an acid catalyst for phenol alkylation is a multifaceted decision that depends on the desired product, the alkylating agent, and process economics. Zeolites offer shape selectivity and are widely studied, with catalyst types like H-beta and H-USY showing good activity. Solid phosphoric acid and amorphous silica-alumina are also effective, particularly for C-alkylation.[3] Ionic liquids have emerged as highly efficient and selective catalysts, especially for the synthesis of di-substituted phenols.[1] The provided data and experimental outlines serve as a valuable starting point for researchers to navigate the diverse landscape of acid catalysts and to design efficient and selective phenol alkylation processes. Further optimization of reaction parameters for a chosen catalyst system is crucial to achieve the desired performance in specific applications.

References

A Comparative Guide to Electrophilic Substitution Reactions: 2-Isopropylphenol vs. 2-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophilic substitution reactions of 2-isopropylphenol (B134262) and 2-tert-butylphenol (B146161). The reactivity and regioselectivity of these two sterically hindered phenols are critical considerations in the synthesis of a wide range of organic molecules, including pharmaceuticals and other fine chemicals. This document summarizes key experimental data, provides detailed experimental protocols for representative transformations, and visualizes the underlying mechanistic principles.

Introduction

This compound and 2-tert-butylphenol are aromatic compounds that readily undergo electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho, para-directing substituent, significantly enhancing the electron density of the benzene (B151609) ring and facilitating attack by electrophiles. However, the presence of bulky alkyl groups at the ortho position introduces significant steric hindrance, which plays a crucial role in determining the regioselectivity of these reactions. This guide explores the interplay of electronic and steric effects in directing the outcome of nitration, halogenation, and Friedel-Crafts acylation on these two substrates.

Quantitative Data Summary

The following table summarizes the available quantitative data on the product distribution for various electrophilic substitution reactions of this compound and 2-tert-butylphenol. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the differing reaction conditions.

ReactionElectrophile/ReagentSubstrateSolventOrtho:Para RatioOther ProductsReference(s)
Bromination N-Bromosuccinimide (NBS)This compoundToluene (B28343)96:4 (ortho major)-[1]
N-Bromosuccinimide (NBS)This compoundAcetonitrile (B52724)6:94 (para major)-[1]
Nitration tert-Butyl nitrite (B80452)Phenols (general)THFMixture of isomers-[2]
Dilute HNO₃2,6-dialkylphenolsInert hydrocarbonPrimarily paraPotential dealkylation[3]
Friedel-Crafts Alkylation tert-Butyl chloride/AlCl₃Phenol-Primarily paraOrtho isomer (minor)[4]

Reaction Mechanisms and Steric Effects

The regioselectivity of electrophilic substitution on 2-alkylphenols is governed by a combination of the activating and directing effects of the hydroxyl and alkyl groups, and the steric hindrance imposed by the ortho-alkyl substituent.

G General Mechanism of Electrophilic Aromatic Substitution on a 2-Alkylphenol cluster_reactants Reactants cluster_products Products 2-Alkylphenol 2-Alkylphenol Ortho-Attack Ortho Attack (Sterically Hindered) 2-Alkylphenol->Ortho-Attack ortho attack Para-Attack Para Attack (Sterically Favored) 2-Alkylphenol->Para-Attack para attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->Ortho-Attack Electrophile (E+)->Para-Attack Ortho-Product Ortho-Product Ortho-Attack->Ortho-Product -H+ Para-Product Para-Product Para-Attack->Para-Product -H+

Caption: General mechanism of electrophilic aromatic substitution on a 2-alkylphenol.

The size of the alkyl group significantly influences the accessibility of the ortho positions. The tert-butyl group, being bulkier than the isopropyl group, exerts a greater steric hindrance, thereby disfavoring electrophilic attack at the C6 position. Consequently, electrophilic substitution on 2-tert-butylphenol is expected to yield a higher proportion of the para-substituted product compared to this compound under similar conditions.

Experimental Workflows

The following diagram illustrates a general workflow for conducting an electrophilic substitution reaction on a 2-alkylphenol, followed by product analysis.

G Experimental Workflow for Electrophilic Substitution of 2-Alkylphenols Start Start Dissolve Dissolve 2-Alkylphenol in appropriate solvent Start->Dissolve Cool Cool reaction mixture (e.g., ice bath) Dissolve->Cool Add_Electrophile Slowly add electrophilic reagent Cool->Add_Electrophile Reaction Stir at controlled temperature Add_Electrophile->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Dry Dry organic layer Workup->Dry Evaporate Remove solvent (rotary evaporation) Dry->Evaporate Purify Purify product (e.g., chromatography) Evaporate->Purify Analyze Analyze product (NMR, GC-MS, etc.) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for electrophilic substitution.

Detailed Experimental Protocols

The following are representative protocols for key electrophilic substitution reactions. These may require optimization depending on the specific substrate and desired outcome.

Bromination of this compound (Solvent-Dependent Regioselectivity)

Objective: To demonstrate the effect of solvent polarity on the regioselectivity of bromination.

a) Predominant Ortho-Bromination:

  • Reagents: this compound, N-Bromosuccinimide (NBS), Toluene.

  • Procedure:

    • Dissolve this compound (1 equivalent) in toluene in a round-bottom flask.

    • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

    • Upon completion, filter the succinimide (B58015) byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The product ratio can be determined by ¹H NMR or GC-MS analysis. In toluene, the major product is 6-bromo-2-isopropylphenol (approx. 96%).[1]

b) Predominant Para-Bromination:

  • Reagents: this compound, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Follow the same procedure as above, but use acetonitrile as the solvent instead of toluene.

    • In acetonitrile, the major product is 4-bromo-2-isopropylphenol (B32581) (approx. 94%).[1]

Nitration of a Hindered Phenol (General Protocol)

Objective: To perform a controlled mononitration of a sterically hindered phenol.

  • Reagents: 2-Alkylphenol (e.g., 2-tert-butylphenol), tert-Butyl nitrite, Tetrahydrofuran (THF).

  • Procedure:

    • In a round-bottom flask, dissolve the 2-alkylphenol (1 equivalent) in THF.[2]

    • To this solution, add tert-butyl nitrite (1.1-1.5 equivalents) dropwise at room temperature while stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the ortho and para isomers.

Friedel-Crafts Acylation of a Phenol (General Protocol)

Objective: To introduce an acyl group onto the aromatic ring. This reaction with phenols can be complex due to the competing O-acylation. The Fries rearrangement of the initially formed phenyl acetate (B1210297) is often employed.

  • Reagents: 2-Alkylphenol, Acetyl chloride, Pyridine (B92270), Aluminum chloride (AlCl₃).

  • Procedure (Two-Step Fries Rearrangement):

    • O-Acylation: Dissolve the 2-alkylphenol (1 equivalent) in pyridine and cool in an ice bath. Slowly add acetyl chloride (1.1 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by adding dilute HCl and extracting with a suitable organic solvent. Dry and concentrate to obtain the phenyl acetate.

    • Fries Rearrangement: To the isolated phenyl acetate, add a Lewis acid such as AlCl₃ (1.2 equivalents) in a suitable solvent (e.g., nitrobenzene (B124822) or CS₂). Heat the mixture to induce the rearrangement. The reaction temperature will influence the ortho/para product ratio.

    • After the reaction is complete, quench the reaction by carefully adding ice and then dilute HCl.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • The resulting mixture of ortho- and para-hydroxyacetophenones can be separated by column chromatography or distillation.

Conclusion

The electrophilic substitution reactions of this compound and 2-tert-butylphenol are classic examples of how steric hindrance can override the inherent electronic directing effects of substituents on an aromatic ring. While both substrates are activated towards electrophilic attack, the bulky tert-butyl group in 2-tert-butylphenol significantly favors the formation of the para-substituted product in most cases. In contrast, the smaller isopropyl group in this compound allows for a greater degree of ortho-substitution, and the product distribution can be sensitive to reaction conditions such as the choice of solvent. For synthetic applications requiring high regioselectivity, careful consideration and optimization of the reaction parameters are essential. Further quantitative studies directly comparing these two substrates under a standardized set of conditions would be highly valuable to the scientific community.

References

Unveiling Trace Contaminants: A Comparative Guide to Mass Spectrometry and High-Performance Liquid Chromatography for Impurity Analysis in 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques—Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—for the identification and quantification of impurities in 2-isopropylphenol (B134262) samples. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal method for robust quality control.

This compound is a key starting material and intermediate in the synthesis of various pharmaceutical compounds, most notably as a potential impurity in the production of propofol (B549288) (2,6-diisopropylphenol).[1][2] The presence of even minute quantities of impurities can significantly impact the safety and efficacy of the final drug product. Therefore, highly sensitive and specific analytical methods are crucial for their detection and control.

Performance Comparison: Mass Spectrometry vs. High-Performance Liquid Chromatography

The choice between mass spectrometry, often coupled with gas chromatography (GC-MS), and HPLC for impurity profiling depends on the specific analytical requirements, including the nature of the impurities, the desired sensitivity, and the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and polarity, with detection and identification based on mass-to-charge ratio.Separation based on polarity, with detection based on UV absorbance.
Selectivity Very High: Mass spectral data provides definitive identification of impurities.High: Good separation of known impurities, but co-elution can be a challenge for unknowns.
Sensitivity (LOD) Typically in the low ng/mL to pg/mL range.Generally in the µg/mL to high ng/mL range. For 2,6-diisopropylphenol impurities, LODs were reported in the range of 0.0024 µg/mL to 0.04 µg/mL.[3]
Quantification Excellent linearity and accuracy.Good linearity and accuracy for known impurities with reference standards.
Sample Throughput ModerateModerate to High
Cost (Instrument) HigherLower
Cost (Operational) Lower (gas consumption)Higher (solvent consumption)
Analysis of Volatile Impurities ExcellentLimited
Analysis of Non-volatile/Thermally Labile Impurities Requires derivatizationIdeal

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are essential for reproducible and reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Impurity Analysis

This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • If necessary, perform a dilution to bring the concentration within the calibrated range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using a calibration curve prepared from certified reference standards.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Impurity Analysis

This protocol is suitable for the analysis of non-volatile impurities and for routine quality control. The following is a general method that can be adapted from the analysis of the structurally similar 2,6-diisopropylphenol.[3][4]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in and dilute to 25 mL with the mobile phase to a concentration of approximately 1 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (e.g., water with 0.1% phosphoric acid) and Mobile Phase B (e.g., acetonitrile).

    • Gradient program to be optimized based on the impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV spectra of this compound and its potential impurities (e.g., 275 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify impurities by comparing their retention times with those of known reference standards.

  • Quantify impurities using an external standard method with a calibration curve.

Potential Impurities in this compound

Impurities in this compound can originate from the synthesis process, which often involves the alkylation of phenol (B47542) with propylene (B89431) or isopropanol.[1][3] Potential impurities include:

  • Isomers: 3-Isopropylphenol and 4-Isopropylphenol.

  • Over-alkylation products: 2,4-Diisopropylphenol, 2,6-diisopropylphenol (propofol), and 2,4,6-triisopropylphenol.[1][3]

  • Related substances: Phenol (starting material), isopropyl ether derivatives.[4]

Mandatory Visualizations

To facilitate a clearer understanding of the analytical workflows and the comparative logic, the following diagrams are provided.

Experimental Workflow for Impurity Identification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_DataAnalysis Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Volatile Impurities HPLC HPLC Analysis Dissolution->HPLC Non-Volatile Impurities DataProc Data Processing (Peak Integration, Library Search) GCMS->DataProc HPLC->DataProc Quant Quantification (Calibration Curve) DataProc->Quant Report Final Report Quant->Report

Caption: Experimental workflow for impurity identification.

Comparison of Mass Spectrometry and HPLC cluster_Techniques Analytical Techniques cluster_Attributes Performance Attributes MS Mass Spectrometry (GC-MS) Selectivity Selectivity MS->Selectivity Very High (Structural Info) Sensitivity Sensitivity MS->Sensitivity Very High (pg-ng/mL) Cost Cost MS->Cost Higher Initial Lower Operational Versatility Versatility MS->Versatility Volatiles HPLC HPLC-UV HPLC->Selectivity High (Retention Time) HPLC->Sensitivity High (ng-µg/mL) HPLC->Cost Lower Initial Higher Operational HPLC->Versatility Non-Volatiles

Caption: Comparison of Mass Spectrometry and HPLC.

Conclusion

Both GC-MS and HPLC are powerful and indispensable techniques for the identification and quantification of impurities in this compound. GC-MS offers unparalleled selectivity and sensitivity, making it the gold standard for the definitive identification of volatile and semi-volatile impurities. HPLC with UV detection provides a robust, cost-effective, and high-throughput method for routine quality control of known, non-volatile impurities. The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, regulatory requirements, and the nature of the impurities under investigation. For comprehensive impurity profiling, a combination of both techniques is often the most effective strategy.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Isopropylphenol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of 2-isopropylphenol (B134262): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a spectrophotometric method using 4-aminoantipyrine (B1666024). The objective of this document is to offer an objective comparison of these methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific analytical needs.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is influenced by several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. A summary of the key performance characteristics of each technique is presented below.

Data Presentation
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Spectrophotometric Method (4-Aminoantipyrine)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Colorimetric reaction of phenols with 4-aminoantipyrine in the presence of an oxidizing agent to form a colored complex.
Linearity (R²) > 0.999> 0.999Typically > 0.99
Limit of Detection (LOD) 0.022 - 0.0908 µg/mL (for similar phenolics)[1]4.16 - 6.95 µg/kg (for similar phenolics)[2]~0.06 mg/mL (for phenol)[3]
Limit of Quantification (LOQ) 0.074 - 0.3027 µg/mL (for similar phenolics)[1]13.9 - 23.1 µg/kg (for similar phenolics)[2]~0.09 mg/mL (for phenol)[3]
Accuracy (% Recovery) 91.43 - 111.37% (for similar phenolics)[1]70 - 120%[2]Typically 95 - 105%
Precision (%RSD) < 5%< 15%< 5%
Sample Throughput Moderate to HighModerateHigh
Instrumentation Cost Moderate to HighHighLow
Derivatization Required NoYes (often)[4]No

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates this compound from other matrix components based on its hydrophobicity. The analyte is quantified using a UV detector.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[5]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 274 nm[6]

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: this compound is first derivatized to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[7]

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)[8]

  • Solvent (e.g., dichloromethane)[7]

  • This compound reference standard

Procedure:

  • Sample and Standard Preparation: Prepare solutions of the sample and this compound standards in a suitable solvent.

  • Derivatization: To an aliquot of the sample or standard solution, add the derivatizing agent (e.g., BSTFA). Heat the mixture to ensure complete derivatization.[8]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[7]

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.[7]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Scan Range: m/z 40-400.[7]

  • Analysis: Inject the derivatized standards and samples into the GC-MS system. Identify this compound based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the standard solutions.

Spectrophotometric Method (4-Aminoantipyrine)

Principle: In an alkaline medium and in the presence of an oxidizing agent (potassium ferricyanide), this compound reacts with 4-aminoantipyrine to form a colored antipyrine (B355649) dye. The absorbance of the resulting solution is measured with a spectrophotometer.[9]

Instrumentation and Reagents:

Procedure:

  • Standard Solution Preparation: Prepare a series of this compound standard solutions of known concentrations.

  • Color Development: To a specific volume of the standard or sample solution, add the ammonia buffer, 4-aminoantipyrine solution, and potassium ferricyanide solution. Mix well and allow the color to develop.[9]

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption (around 510 nm) against a reagent blank.

  • Quantification: Create a calibration curve by plotting the absorbance values of the standard solutions against their concentrations. Use this curve to determine the concentration of this compound in the sample.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_methods Analytical Measurement cluster_data Data Analysis and Comparison Sample Test Sample Prep_Sample Prepare Sample Solution Sample->Prep_Sample Standard This compound Reference Standard Prep_Standard Prepare Standard Solutions (Calibration Curve) Standard->Prep_Standard HPLC HPLC Analysis Prep_Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Prep_Sample->GCMS Spectro Spectrophotometric Analysis Prep_Sample->Spectro Prep_Standard->HPLC Prep_Standard->GCMS Prep_Standard->Spectro Data_HPLC HPLC Data (Peak Area vs. Conc.) HPLC->Data_HPLC Data_GCMS GC-MS Data (Peak Area vs. Conc.) GCMS->Data_GCMS Data_Spectro Spectro Data (Absorbance vs. Conc.) Spectro->Data_Spectro Compare Compare Results (Accuracy, Precision, etc.) Data_HPLC->Compare Data_GCMS->Compare Data_Spectro->Compare Conclusion Method Selection Compare->Conclusion

Caption: Workflow for the cross-validation of analytical techniques for this compound measurement.

ExperimentalWorkflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_quant Quantification and Reporting Start Sample Receipt Preparation Sample Preparation (e.g., dissolution, extraction) Start->Preparation Injection Injection into Analytical Instrument Preparation->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, MS, or Colorimetric) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

Caption: A generalized experimental workflow for the analysis of this compound.

References

benchmarking and comparison of published 2-isopropylphenol synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Benchmarking Guide to 2-Isopropylphenol (B134262) Synthesis Protocols

For researchers, scientists, and professionals in drug development, the efficient synthesis of this compound is a critical step in the production of various pharmaceuticals and specialty chemicals. This guide provides an objective comparison of published synthesis protocols, supported by experimental data, to aid in the selection of the most suitable method based on performance metrics such as yield, purity, and reaction conditions.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound is predominantly achieved through the alkylation of phenol (B47542) with isopropanol (B130326) or propene. Several catalytic systems and reaction conditions have been explored to optimize the yield and selectivity for the ortho-isomer. The table below summarizes the key quantitative data from various published protocols.

ProtocolAlkylating AgentCatalystTemperature (°C)Pressure (MPa)Reaction TimeYield (%)Purity (%)Ortho/Para Ratio
1 Propylene (B89431)Aluminum Phenolate (B1203915)200–2251.3–1.62 hours>85>97High ortho-selectivity
2 IsopropanolNone (Supercritical Water)400>22.1Not Specified83.1Not Specified>20
3 Not ApplicableRaney Ni, H₂, NaNO₂, H₂SO₄, CuSO₄0-1302Not Specified6095N/A (from o-nitrocumene)
4 IsopropanolBoron Trifluoride115-160Atmospheric1 hourNot SpecifiedNot SpecifiedNot Specified
5 Isopropanol/PropeneZeolites (e.g., H-Beta)200-300Not SpecifiedNot SpecifiedHigh Phenol ConversionNot SpecifiedPrimarily for p- or di-substituted
6 IsopropanolAmorphous AluminosilicateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key synthesis protocols are provided below.

Protocol 1: Alkylation of Phenol with Propylene using Aluminum Phenolate Catalyst

This industrial process is known for its high yield and purity of o-isopropylphenol.[1]

Catalyst Preparation:

  • 1000 kg of phenol is charged into a reactor.

  • The phenol is heated to 150°C.

  • 3 kg of aluminum bits are progressively added.

  • The mixture is heated to 165-170°C and reacted for 1 hour to form the aluminum phenolate catalyst.

Alkylation Reaction:

  • The catalyst-phenol mixture is transferred to an alkylation reactor and heated to 190°C under inert gas.

  • 400 kg of propylene is fed into the reactor under agitation.

  • The reaction temperature is maintained at 200–225°C, and the pressure is kept between 1.3–1.6 MPa.

  • The reaction is carried out for 2 hours.

  • After completion, the mixture is cooled to 150°C.

Purification:

  • The reaction mixture undergoes vacuum distillation to separate the product.

  • Further purification is achieved through two-tower vacuum rectification to isolate this compound with a purity of >97%.

Protocol 2: Catalyst-Free Alkylation of Phenol with 2-Propanol in Supercritical Water

This method offers a green chemistry approach, avoiding the use of catalysts and organic solvents.[2]

Reaction Setup:

  • A mixture of phenol and 2-propanol is prepared.

  • The mixture is fed into a high-temperature, high-pressure reactor.

Reaction Conditions:

  • The reactor is heated to 673 K (400°C).

  • The pressure is maintained above the critical point of water (22.1 MPa).

  • The reaction is allowed to proceed, during which 2-propanol dehydrates to propene, which then alkylates phenol.

Product Isolation:

  • The reaction mixture is cooled and depressurized.

  • The organic phase is separated from the aqueous phase.

  • This compound is isolated from the organic phase, typically through distillation. This method shows a high ortho-selectivity, with an ortho/para ratio exceeding 20.

Protocol 3: Synthesis from o-Nitrocumene

This multi-step synthesis provides a route to this compound from a readily available starting material.

Step 1: Hydrogenation of o-Nitrocumene:

  • o-Nitrocumene is charged into an autoclave with a Raney Nickel catalyst.

  • The mixture is heated to 125-130°C under a hydrogen pressure of 20 kg/cm ².

  • The reaction proceeds until hydrogen consumption ceases.

  • The catalyst is separated to yield 2-cumidine (2-isopropylaniline).

Step 2: Diazotization and Hydrolysis:

  • 135 gm of 2-cumidine is added to a mixture of 200 gm of 98% sulfuric acid and 1 liter of water at 35-40°C.

  • The mixture is stirred for 1 hour and then cooled to 0°C.

  • A solution of 74 gm of sodium nitrite (B80452) in 200 ml of water is added, maintaining the temperature at 0-5°C.

  • The resulting diazonium salt solution is slowly added to a boiling solution of 290 gm of copper sulfate (B86663) in 250 ml of water at 105°C.

  • The this compound product is simultaneously steam distilled and collected. The reported yield is 60% with a purity of 95%.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the common alkylation route, followed by purification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_byproducts Byproducts & Recovery Reactants Phenol & Alkylating Agent (Isopropanol/Propylene) Reactor Alkylation Reactor Reactants->Reactor Catalyst Catalyst (e.g., Al Phenolate, Zeolite, Acid) Catalyst->Reactor Crude Crude Product Mixture Reactor->Crude Reaction Mixture Distillation Vacuum Distillation Crude->Distillation Rectification Rectification Column Distillation->Rectification Byproducts Isomers (p-isopropylphenol) Di-isopropylphenols Distillation->Byproducts FinalProduct Pure this compound Rectification->FinalProduct Unreacted Unreacted Phenol Rectification->Unreacted

Caption: Generalized workflow for this compound synthesis and purification.

References

Differentiating 2-Isopropylphenol from its Isomers: An Infrared Spectroscopy-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed comparison of 2-isopropylphenol (B134262) and its isomers, 3-isopropylphenol (B134271) and 4-isopropylphenol (B134273), utilizing infrared (IR) spectroscopy as a rapid and effective analytical technique. The key differentiating spectral features are highlighted, supported by quantitative data and a comprehensive experimental protocol.

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. While isomers of isopropylphenol share the same chemical formula, the different substitution patterns on the aromatic ring lead to distinct IR spectra. These differences are most pronounced in the "fingerprint region," particularly the out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern on the benzene (B151609) ring.

Comparative Analysis of IR Spectra

The primary distinction between the ortho (2-), meta (3-), and para (4-) isomers of isopropylphenol lies in the pattern of strong absorption bands in the 900-650 cm⁻¹ region, which corresponds to C-H out-of-plane bending. Additionally, variations in the C-O stretching and O-H stretching frequencies can provide further confirmation.

Vibrational Mode This compound (ortho) 3-Isopropylphenol (meta) 4-Isopropylphenol (para)
O-H Stretch (broad) ~3450 cm⁻¹~3350 cm⁻¹~3300 cm⁻¹
Aromatic C-H Stretch ~3050 cm⁻¹~3040 cm⁻¹~3020 cm⁻¹
Aliphatic C-H Stretch ~2960, 2870 cm⁻¹~2960, 2870 cm⁻¹~2960, 2870 cm⁻¹
Aromatic C=C Stretch ~1580, 1490, 1450 cm⁻¹~1600, 1580, 1470 cm⁻¹~1610, 1500 cm⁻¹
C-O Stretch ~1230 cm⁻¹~1240 cm⁻¹~1250 cm⁻¹
C-H Out-of-Plane Bending ~750 cm⁻¹ (strong) ~830, 780, 690 cm⁻¹ (strong) ~830 cm⁻¹ (strong)

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat liquid, KBr pellet, or solution) and the instrument's resolution.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the procedure for obtaining high-quality IR spectra of isopropylphenol isomers using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and efficient method for liquid samples.

Objective: To acquire the infrared spectra of this compound, 3-isopropylphenol, and 4-isopropylphenol for comparative analysis.

Materials:

  • This compound (liquid)

  • 3-Isopropylphenol (liquid/solid)

  • 4-Isopropylphenol (solid)

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Isopropanol (B130326) or ethanol (B145695) for cleaning

  • Lint-free wipes

  • Spatula (for solid samples)

  • Dropper or pipette (for liquid samples)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the computer with the operating software are turned on and have stabilized.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Analysis:

    • For liquid samples (2- and 3-isopropylphenol): Place a small drop of the sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • For solid samples (4-isopropylphenol): Place a small amount of the solid sample onto the ATR crystal using a clean spatula. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the O-H stretching, C-H stretching, C-O stretching, and the C-H out-of-plane bending regions.

    • Compare the obtained spectrum with reference spectra or the data presented in the table above to identify the isomer.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the pressure clamp with isopropanol and a lint-free wipe after each measurement to prevent cross-contamination.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing between the three isopropylphenol isomers based on their key IR spectral features.

Isomer_Differentiation cluster_workflow Isomer Differentiation Workflow cluster_isomers Isomer Identification start Acquire IR Spectrum check_oh Analyze O-H Stretch Region (~3600-3200 cm⁻¹) start->check_oh Spectrum Obtained check_ch_oop Analyze C-H Out-of-Plane Bending Region (~900-650 cm⁻¹) check_oh->check_ch_oop Broad peak confirms phenol ortho This compound (Single strong peak ~750 cm⁻¹) check_ch_oop->ortho Ortho-substitution pattern meta 3-Isopropylphenol (Multiple strong peaks ~830, 780, 690 cm⁻¹) check_ch_oop->meta Meta-substitution pattern para 4-Isopropylphenol (Single strong peak ~830 cm⁻¹) check_ch_oop->para Para-substitution pattern

Caption: Logical workflow for differentiating isopropylphenol isomers.

This systematic approach, combining quantitative spectral data with a reliable experimental protocol, enables the confident differentiation of this compound from its meta and para isomers, ensuring the accurate identification of these compounds in a research and development setting.

quantitative structure-activity relationship (QSAR) studies of alkylated phenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Alkylated Phenols

For researchers, scientists, and drug development professionals, understanding the relationship between the chemical structure of alkylated phenols and their biological activity is crucial for assessing their potential therapeutic effects and toxicity. Quantitative Structure-Activity Relationship (QSAR) studies provide predictive models that link the physicochemical properties of these compounds to their biological effects. This guide offers a comparative analysis of various QSAR studies on alkylated phenols, presenting key data, experimental protocols, and visualizations to facilitate understanding and further research.

I. Comparison of QSAR Models for Various Biological Activities

Alkylphenols have been the subject of numerous QSAR studies to elucidate the structural requirements for a range of biological activities, from toxicity to estrogenic effects. The predictive power of these models is typically assessed using statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient of determination (q²).

Estrogenic Activity

Alkylphenols are known endocrine disruptors, and their estrogenic activity has been extensively modeled. These studies often use the binding affinity to the estrogen receptor (ER) as the biological endpoint. A key finding is that increased molecular bulk and the presence of electron-donating groups in the para position can influence binding affinity.[1]

Table 1: Comparison of QSAR Models for Estrogenic Activity of Alkylated Phenols

CompoundBiological Activity (-log RBA)Key DescriptorsModel StatisticsReference
4-tert-OctylphenolHighMolecular Volume, Ionization Potentialr² > 0.94, q² > 0.8[1]
NonylphenolHighLogP, Molar RefractivityNot specified[2]
4-n-HeptylphenolModerateSteric and Electronic ParametersNot specified[2]
4-n-EthylphenolLowSteric and Electronic ParametersNot specified[2]
p-CresolLowSteric and Electronic ParametersNot specified[2]

RBA: Relative Binding Affinity to the estrogen receptor.

Toxicity to Aquatic Organisms

The toxicity of alkylated phenols to aquatic organisms is a significant environmental concern. QSAR models have been developed to predict the toxicity of these compounds to various species, such as the marine bacterium Photobacterium phosphoreum and the ciliate Tetrahymena pyriformis.

Table 2: Comparison of QSAR Models for Toxicity of Phenols to Photobacterium phosphoreum

CompoundBiological Activity (log EC₅₀, mol/L)Key DescriptorsModel StatisticsReference
Phenol (B47542)-3.5log Kₒw, Dipole moment (µ), Most negative atomic charge (q⁻)r² = 0.86, q² = 0.70[3]
2-Methylphenol-3.8log Kₒw, µ, q⁻r² = 0.86, q² = 0.70[3]
4-Chlorophenol-4.2log Kₒw, µ, q⁻r² = 0.86, q² = 0.70[3]

EC₅₀: The effective concentration causing 50% inhibition of luminescence. Kₒw: Octanol-water partition coefficient.

Biodegradability

The biodegradability of alkylated phenols is another critical environmental parameter that has been modeled using QSAR. These models often use Biochemical Oxygen Demand (BOD) as a measure of biodegradability.

Table 3: QSAR Models for Biochemical Oxygen Demand (BOD) of Alkylphenols

Compound SetEndpointKey DescriptorsModel StatisticsReference
24 Alkylphenolslog(1/BOD₅)2Xv, SASA, TOE, RBr² = 0.889, q² = 0.848N/A

BOD₅: 5-day Biochemical Oxygen Demand. Descriptors: 2Xv (Valence second-order connectivity index), SASA (Solvent-accessible surface area), TOE (Topological electronic index), RB (Rotatable bonds).

II. Experimental Protocols

The reliability of QSAR models is fundamentally dependent on the quality of the experimental data used for their development. Below are detailed methodologies for key experiments cited in QSAR studies of alkylated phenols.

Toxicity Assay using Photobacterium phosphoreum (Microtox® Test)

This bioassay measures the acute toxicity of a substance by quantifying the reduction in light output of the luminescent marine bacterium Photobacterium phosphoreum.

Principle: The metabolic activity of P. phosphoreum is directly related to its light emission. Toxic substances disrupt the metabolic processes, leading to a decrease in luminescence. The effective concentration of a substance that causes a 50% reduction in luminescence (EC₅₀) is determined.[4]

Procedure:

  • Bacterial Culture: A standardized culture of Photobacterium phosphoreum is prepared.

  • Sample Preparation: The test compounds (alkylated phenols) are dissolved in a suitable solvent and serially diluted to obtain a range of concentrations.

  • Incubation: The bacterial suspension is exposed to the different concentrations of the test compounds.

  • Luminescence Measurement: The light output of the bacterial suspensions is measured at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.[4]

  • Data Analysis: The percentage of luminescence inhibition is calculated for each concentration relative to a control. The EC₅₀ value is then determined by linear interpolation.[3]

Biochemical Oxygen Demand (BOD) Assay

The BOD test is an empirical bioassay that measures the amount of dissolved oxygen consumed by microorganisms to decompose the organic matter in a water sample over a specific time period (typically 5 days) at a constant temperature (20°C).[5]

Procedure:

  • Sample Preparation: A series of dilutions of the sample water containing the alkylated phenol is prepared using a specially prepared dilution water that is saturated with dissolved oxygen and contains essential mineral nutrients for the microorganisms.[6][7]

  • Seeding: If the sample is sterile or has a low microbial population, it is seeded with a small amount of a known microbial population (e.g., from sewage effluent).[6]

  • Initial Dissolved Oxygen (DO) Measurement: The initial DO concentration of each diluted sample is measured using a DO meter.[5]

  • Incubation: The sample bottles are sealed to prevent the entry of air and incubated in the dark at 20°C for 5 days.[6]

  • Final DO Measurement: After 5 days, the final DO concentration of each sample is measured.

  • Calculation: The BOD is calculated as the difference between the initial and final DO concentrations, adjusted for the dilution factor.[5]

III. Visualizing QSAR Workflows and Mechanisms

Diagrams are essential for understanding the logical flow of QSAR studies and the underlying biological mechanisms.

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Model Model Development & Validation cluster_Application Model Application Data_Collection Dataset Collection (Chemical Structures & Biological Activities) Molecular_Descriptors Calculation of Molecular Descriptors (e.g., Physicochemical, Topological) Data_Collection->Molecular_Descriptors Data_Splitting Data Splitting (Training & Test Sets) Molecular_Descriptors->Data_Splitting Model_Building Model Building (e.g., MLR, ANN, PLS) Data_Splitting->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Using Test Set) Internal_Validation->External_Validation Prediction Prediction of Activity for New Compounds External_Validation->Prediction Mechanistic_Interpretation Mechanistic Interpretation Prediction->Mechanistic_Interpretation

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Alkylphenol_MoA cluster_Endocrine Endocrine Disruption cluster_Toxicity General Toxicity Alkylphenol Alkylated Phenol ER_Binding Binding to ER Alkylphenol->ER_Binding Cell_Membrane Cell Membrane Disruption Alkylphenol->Cell_Membrane Protein_Denaturation Protein Denaturation Alkylphenol->Protein_Denaturation Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation Alkylphenol->Oxidative_Phosphorylation ER Estrogen Receptor (ER) Gene_Expression Altered Gene Expression ER_Binding->Gene_Expression Hormonal_Effects Hormonal Effects Gene_Expression->Hormonal_Effects Cell_Death Cell Death Cell_Membrane->Cell_Death Protein_Denaturation->Cell_Death Oxidative_Phosphorylation->Cell_Death

Caption: Conceptual overview of the mechanisms of action of alkylated phenols.

References

Safety Operating Guide

Proper Disposal of 2-Isopropylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Isopropylphenol is critical for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[3]
Body Protection A fully buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[3][4]
Respiratory Operations should be conducted in a well-ventilated area or within a chemical fume hood.[1][5]

Always consult the specific Safety Data Sheet (SDS) for the this compound in use for detailed handling and exposure control measures.[3] In case of a spill, immediately evacuate the area, notify your supervisor and the Environmental Health and Safety (EHS) office.[3] Small spills may be cleaned up by trained personnel using an inert absorbent material, which must then be disposed of as hazardous waste.[5][6][7]

Step-by-Step Disposal Protocol

The primary and recommended method for the final disposal of this compound is through an approved hazardous waste disposal facility.[2][8] Never dispose of this compound down the drain or in regular trash, as this violates regulations and can cause significant environmental harm.[1][3]

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions: Collect all waste this compound, including unused, expired, or concentrated solutions, in a dedicated and compatible hazardous waste container (e.g., glass or polyethylene) with a secure, tight-fitting lid.[3][5][8]

  • Contaminated Labware and Debris: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent materials, are considered hazardous waste and must be collected in a separate, clearly labeled, puncture-resistant container.[3][4]

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[5][8]

Step 2: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound" (avoid abbreviations).[3]

  • The concentration and composition of the waste.[3]

  • The date when the waste was first added to the container.[3]

  • The specific hazards associated with the chemical (e.g., "Corrosive," "Toxic").[3][7]

Step 3: Storage of Hazardous Waste

Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[1][3] Ensure that incompatible chemicals are not stored together.[9] Keep waste containers tightly closed except when adding waste.[1][3]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[3] They will provide guidance on the final procedures and ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[5][8]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_pure Pure compound or concentrated solution? start->is_pure is_contaminated Contaminated labware (gloves, tips, etc.)? is_pure->is_contaminated No collect_pure Collect in dedicated, labeled hazardous waste container. is_pure->collect_pure Yes collect_contaminated Collect in separate, labeled, puncture-resistant hazardous waste container. is_contaminated->collect_contaminated Yes store Store in designated, secure, and ventilated area. collect_pure->store collect_contaminated->store contact_ehs Contact EHS for waste pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical procedures for the handling and disposal of 2-Isopropylphenol, a compound that demands rigorous safety measures due to its corrosive and toxic properties. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous chemical, presenting significant risks upon exposure. It is crucial to be fully aware of its properties before handling.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Acute Dermal Toxicity Harmful in contact with skin.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation Causes serious eye damage.
Specific Target Organ Toxicity May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table outlines the mandatory personal protective equipment required when handling this compound. This PPE should be donned before entering the designated handling area and only removed after safely completing all procedures and exiting the area.

PPE CategorySpecificationsRationale
Hand Protection Neoprene or Butyl Rubber gloves are recommended for extended contact. For incidental contact, nitrile gloves may be used, but must be changed immediately upon contamination.[2]Provides a chemical-resistant barrier to prevent skin contact, which can cause severe burns and toxic absorption.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.
Body Protection A chemical-resistant laboratory coat worn over full-length clothing. A chemical-resistant apron is also recommended.Protects the skin from accidental spills and splashes.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood.[1]Prevents inhalation of harmful vapors that can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed protocols for the safe handling of this compound during routine laboratory operations.

Preparation and Area Setup
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit specifically for corrosive and toxic materials readily available.

  • Waste Containers: Prepare clearly labeled, compatible hazardous waste containers for liquid and solid waste.

Weighing this compound (Liquid)
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Fume Hood: Perform all weighing activities inside a chemical fume hood.

  • Secondary Containment: Place the container of this compound in a secondary container (e.g., a beaker or shallow dish) to contain any potential spills.

  • Transfer: Use a clean, compatible pipette or syringe to transfer the desired amount of this compound to a pre-tared, sealed container. Avoid splashing.

  • Clean-Up: Immediately clean any minor drips or spills within the fume hood using an appropriate absorbent material from the spill kit.

  • Seal and Label: Securely seal the container with the weighed this compound and label it clearly.

Dissolving this compound
  • Don PPE: Ensure all required PPE is correctly worn.

  • Fume Hood: Conduct the entire dissolution process within a chemical fume hood.

  • Solvent Addition: Slowly and carefully add the this compound to the solvent in the reaction vessel. Never add solvent to the this compound to avoid splashing.

  • Stirring: Use a magnetic stirrer or overhead stirrer to ensure gentle and thorough mixing. Avoid vigorous stirring that could create aerosols.

  • Temperature Control: Be aware that dissolving some corrosive solids can be an exothermic process, generating heat. Monitor the temperature and use a cooling bath if necessary.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Liquid Waste Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene). Do not mix with other waste streams unless compatibility is confirmed.[4]
Solid Waste All solid waste, including contaminated gloves, pipette tips, absorbent materials, and empty containers, must be collected in a separate, clearly labeled hazardous waste container.[4]
Contaminated Clothing If clothing becomes contaminated, it must be removed immediately and disposed of as hazardous waste. Do not attempt to launder contaminated clothing.

Waste Disposal Workflow

cluster_handling Handling & Use cluster_waste_generation Waste Generation cluster_disposal Disposal weighing Weighing dissolving Dissolving weighing->dissolving experiment Experiment dissolving->experiment liquid_waste Liquid Waste experiment->liquid_waste solid_waste Solid Waste experiment->solid_waste liquid_container Sealed Liquid Waste Container liquid_waste->liquid_container solid_container Sealed Solid Waste Container solid_waste->solid_container disposal_facility Hazardous Waste Disposal Facility liquid_container->disposal_facility solid_container->disposal_facility

Caption: Workflow for the handling and disposal of this compound.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Exposure Response
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Plan
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening the fume hood sash.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills (less than 100 mL) within a fume hood:

    • If you are trained and have the appropriate spill kit, you may clean up the spill.

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with absorbent material from the spill kit.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (greater than 100 mL) or spills outside of a fume hood:

    • Do not attempt to clean up the spill.

    • Evacuate the laboratory and call your institution's emergency response team.

Spill Response Workflow

spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100mL in Fume Hood) assess->small_spill large_spill Large Spill (>100mL or outside Fume Hood) assess->large_spill cleanup Trained Personnel Cleanup with Spill Kit small_spill->cleanup evacuate Evacuate Lab & Call Emergency Response large_spill->evacuate disposal Dispose of Cleanup Materials as Hazardous Waste cleanup->disposal

Caption: Decision workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.